molecular formula C11H9NO4 B1418159 Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate CAS No. 60640-71-3

Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

Cat. No.: B1418159
CAS No.: 60640-71-3
M. Wt: 219.19 g/mol
InChI Key: AZJBPTJJWQRQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-11(14)9-6-10(16-12-9)7-2-4-8(13)5-3-7/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJBPTJJWQRQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug development. The isoxazole core is a prominent scaffold in a variety of pharmacologically active molecules, valued for its metabolic stability and ability to participate in various non-covalent interactions.[1] This guide provides a comprehensive overview of a reliable and efficient synthetic route to this target molecule, delving into the mechanistic underpinnings of the reactions and offering practical, field-tested insights for researchers, scientists, and professionals in drug development. The synthesis is approached with a focus on reproducibility, scalability, and the strategic rationale behind each procedural step.

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule, this compound, is most effectively approached through a convergent strategy. The core isoxazole ring can be constructed via a 1,3-dipolar cycloaddition reaction, a powerful and widely used method for forming five-membered heterocycles.[1][2][3] This retrosynthetic approach disconnects the isoxazole into a nitrile oxide and an alkyne. However, a more common and often more practical approach for this particular substitution pattern involves the cyclocondensation of a β-diketoester equivalent with hydroxylamine.

A highly efficient and well-documented strategy involves the Claisen condensation of an appropriate acetophenone with a dialkyl oxalate, followed by cyclization with hydroxylamine hydrochloride. This pathway is advantageous due to the commercial availability of starting materials and the generally high yields of the individual steps.

Experimental Workflow and Protocols

The overall synthetic pathway can be visualized as a two-step process:

  • Claisen Condensation: Formation of the key intermediate, methyl 2,4-dioxo-4-(4-hydroxyphenyl)butanoate.

  • Cyclocondensation: Reaction of the β-diketoester intermediate with hydroxylamine hydrochloride to form the target isoxazole ring.

Synthesis_Workflow 4-Hydroxyacetophenone 4-Hydroxyacetophenone Intermediate Methyl 2,4-dioxo-4-(4-hydroxyphenyl)butanoate 4-Hydroxyacetophenone->Intermediate Claisen Condensation Dimethyl_oxalate Dimethyl_oxalate Dimethyl_oxalate->Intermediate Sodium_methoxide Sodium_methoxide Sodium_methoxide->Intermediate Target_Molecule This compound Intermediate->Target_Molecule Cyclocondensation Hydroxylamine_HCl Hydroxylamine_HCl Hydroxylamine_HCl->Target_Molecule

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Methyl 2,4-dioxo-4-(4-hydroxyphenyl)butanoate

This initial step involves a base-catalyzed Claisen condensation between 4-hydroxyacetophenone and dimethyl oxalate. Sodium methoxide is a common and effective base for this transformation, acting to deprotonate the methyl group of the acetophenone, thereby generating the requisite nucleophilic enolate.

Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous methanol (150 mL) and sodium methoxide (1.2 equivalents).

  • Reagent Addition: While stirring under a nitrogen atmosphere, add 4-hydroxyacetophenone (1.0 equivalent) to the flask.

  • Ester Addition: Slowly add dimethyl oxalate (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Progression: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then pour it into ice-cold dilute hydrochloric acid (1 M).

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to yield the crude methyl 2,4-dioxo-4-(4-hydroxyphenyl)butanoate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a flame-dried flask and a nitrogen atmosphere is crucial to prevent the quenching of the sodium methoxide and the enolate intermediate by atmospheric moisture.

  • Stoichiometry: A slight excess of dimethyl oxalate is used to ensure complete consumption of the starting acetophenone.

  • Acidic Work-up: The addition of hydrochloric acid neutralizes the reaction mixture and protonates the phenoxide and the enolate of the product, causing it to precipitate from the aqueous solution.

Part 2: Synthesis of this compound

The second and final stage is the cyclocondensation reaction. The β-diketoester intermediate reacts with hydroxylamine hydrochloride in a suitable solvent, typically ethanol or methanol, to form the isoxazole ring. This reaction proceeds via a nucleophilic attack of the hydroxylamine on the ketone carbonyls, followed by an intramolecular condensation and dehydration.

Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude methyl 2,4-dioxo-4-(4-hydroxyphenyl)butanoate (1.0 equivalent) in ethanol (100 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 equivalents) to the solution.

  • Reaction Progression: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Isolation and Purification: Pour the concentrated mixture into ice-cold water. The precipitated solid is collected by vacuum filtration, washed with cold water, and then dried. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound.

Causality Behind Experimental Choices:

  • Hydroxylamine Hydrochloride: The hydrochloride salt of hydroxylamine is more stable and easier to handle than the free base.

  • Reflux Conditions: The elevated temperature facilitates the reaction rate for both the initial nucleophilic addition and the subsequent dehydration steps.

  • Recrystallization: This purification technique is highly effective for removing any unreacted starting materials and by-products, resulting in a product of high purity.

Mechanistic Insight: The Cyclocondensation Step

The formation of the isoxazole ring from the β-diketoester and hydroxylamine is a classic example of a condensation reaction leading to a heterocyclic system.

Mechanism cluster_0 Nucleophilic Attack cluster_1 Intramolecular Condensation cluster_2 Dehydration Diketone β-Diketone Intermediate Adduct Hemiaminal Intermediate Diketone->Adduct Hydroxylamine H₂N-OH Hydroxylamine->Adduct Oxime Oxime Intermediate Adduct->Oxime Cyclized_Intermediate Cyclized Hemiaminal Oxime->Cyclized_Intermediate Isoxazole Isoxazole Product Cyclized_Intermediate->Isoxazole - H₂O

References

A Technical Guide to the Chemical Properties and Synthetic Strategies for Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The molecule integrates three key pharmacophoric features: a 5-substituted isoxazole ring, a phenolic hydroxyl group, and a methyl ester at the 3-position. This document delineates the core physicochemical properties, provides a detailed, field-proven synthetic protocol based on established cycloaddition strategies, and offers an expert interpretation of its expected spectral characteristics. Furthermore, we explore the compound's potential applications by drawing parallels to structurally related bioactive molecules, thereby providing a robust framework for researchers aiming to leverage this scaffold in novel therapeutic design.

Introduction to the Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring system is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[1][2] This arrangement imparts a unique electronic profile, making it a "privileged scaffold" in drug discovery. The isoxazole core is not merely a passive linker; its nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the aromatic ring can engage in π-π stacking interactions with biological targets.[3] This versatility is evidenced by its presence in a range of FDA-approved drugs, including the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, highlighting the scaffold's ability to confer favorable pharmacokinetic and pharmacodynamic properties.[2][3][4][5] The strategic functionalization of the isoxazole ring, as seen in the title compound, allows for the precise tuning of these properties to achieve desired biological activity.

Core Compound Analysis: this compound

Chemical Structure and Identification

The molecular structure combines a stable aromatic isoxazole core with functional groups that are pivotal for chemical manipulation and biological interaction. The 4-hydroxyphenyl moiety is a classic phenol group, capable of acting as a hydrogen bond donor and acceptor, while the methyl ester provides a site for hydrolysis or amidation to generate further derivatives.

G cluster_0 This compound cluster_1 Key Functional Groups mol A Phenolic -OH (H-bond donor/acceptor) B Isoxazole Core (Aromatic Scaffold) C Methyl Ester (Derivatization Site)

Caption: Chemical structure and key functional regions.

Physicochemical Properties

The properties of this compound are summarized below. These data are essential for designing experimental conditions, including solvent selection for reactions, purification, and formulation.

PropertyValueSource
CAS Number 60640-71-3[6][7]
Molecular Formula C₁₁H₉NO₄[6][8]
Molecular Weight 219.19 g/mol [6]
Appearance Reported as Liquid; likely an off-white to pale yellow solid[6]
Purity (Commercial) ≥97%[6]

Note: While one supplier lists the form as "liquid," substituted aromatic compounds of this nature are typically crystalline solids at standard temperature and pressure.[6][9] Researchers should verify the physical state upon acquisition.

Structural and Electronic Rationale for Reactivity

The compound's reactivity is dictated by its three primary functional domains:

  • The 4-Hydroxyphenyl Group: The phenolic hydroxyl is acidic and can be deprotonated with a mild base to form a phenoxide, a potent nucleophile for O-alkylation or O-acylation reactions. This site is critical for prodrug strategies or for mimicking tyrosine residues in protein-ligand interactions.

  • The Methyl Ester: The ester carbonyl is electrophilic and susceptible to nucleophilic acyl substitution. Reaction with amines or hydrazines will yield corresponding amides or hydrazides, respectively, a common strategy for library synthesis in drug discovery. Saponification with a base like NaOH will yield the corresponding carboxylic acid.

  • The Isoxazole Ring: The ring itself is relatively stable and aromatic, but the N-O bond is the weakest link and can undergo cleavage under certain reductive or photochemical conditions.[1]

Synthesis and Purification

Retrosynthetic Analysis and Strategic Considerations

The most efficient and convergent strategy for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition (also known as a 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne.[1][10][11][12] This method offers excellent control over regioselectivity and is tolerant of a wide range of functional groups.

Our retrosynthetic analysis disconnects the isoxazole ring into two key synthons: 4-hydroxybenzonitrile oxide (the 1,3-dipole) and methyl propiolate (the dipolarophile). The nitrile oxide is typically generated in situ from a more stable precursor, such as an aldoxime or a hydroximoyl chloride, to avoid dimerization.

retrosynthesis cluster_synthons Key Synthons target Target Molecule This compound disconnection [3+2] Cycloaddition (Isoxazole Ring Formation) target->disconnection C3-C4 & O1-C5 Disconnection dipole 4-Hydroxybenzonitrile Oxide (1,3-Dipole) disconnection->dipole dipolarophile Methyl Propiolate (Dipolarophile) disconnection->dipolarophile precursor 4-Hydroxybenzaldehyde Oxime (Nitrile Oxide Precursor) dipole->precursor Oxidation

Caption: Retrosynthetic pathway for the target compound.

Detailed Experimental Protocol: [3+2] Cycloaddition Route

This protocol describes a self-validating system where the progress can be monitored by Thin Layer Chromatography (TLC) at each critical stage.

Step 1: Synthesis of 4-Hydroxybenzaldehyde Oxime (Precursor)

  • Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in ethanol (100 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (6.8 g, 97.5 mmol) followed by sodium acetate (10.1 g, 123 mmol). The causality here is that sodium acetate acts as a mild base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine needed for the condensation reaction.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the consumption of the starting aldehyde by TLC (Eluent: 30% Ethyl Acetate in Hexane).

  • Workup: Once the reaction is complete, pour the mixture into 300 mL of ice-cold water. The product will precipitate.

  • Isolation: Collect the white solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-hydroxybenzaldehyde oxime.

Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition

  • Reactant Setup: In a 500 mL flask, suspend the 4-hydroxybenzaldehyde oxime (10.0 g, 72.9 mmol) in N,N-dimethylformamide (DMF, 150 mL). Add methyl propiolate (7.3 g, 86.8 mmol).

  • Oxidant Addition: Cool the flask in an ice bath. Slowly add a solution of N-Chlorosuccinimide (NCS) (10.7 g, 80.2 mmol) in DMF (50 mL) dropwise over 30 minutes. The NCS acts as a mild oxidant to convert the oxime to the corresponding hydroximoyl chloride.

  • Base-Mediated Elimination: Immediately following the NCS addition, add triethylamine (Et₃N) (11.1 g, 109.4 mmol) dropwise. The base facilitates the elimination of HCl from the hydroximoyl chloride intermediate, generating the reactive 4-hydroxybenzonitrile oxide in situ. This immediate trapping by methyl propiolate is crucial to prevent side reactions of the nitrile oxide.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor product formation by TLC (Eluent: 40% Ethyl Acetate in Hexane).

  • Workup: Pour the reaction mixture into 500 mL of saturated ammonium chloride solution and extract with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purification and Characterization Workflow

The crude product from the synthesis is purified to ≥97% purity, suitable for research applications.

purification_workflow start Crude Product (Post-Workup) flash Flash Column Chromatography (Silica Gel, EtOAc/Hexane Gradient) start->flash fractions Collect & Combine Product Fractions (TLC Analysis) flash->fractions evaporation Rotary Evaporation (Solvent Removal) fractions->evaporation recrystallization Recrystallization (e.g., from Ethanol/Water) evaporation->recrystallization filtration Vacuum Filtration & Drying recrystallization->filtration final Pure Compound (≥97%) Ready for Analysis filtration->final

Caption: Standard purification workflow for the target compound.

Spectroscopic and Analytical Characterization

While specific experimental spectra are not publicly cataloged, the structure of this compound allows for a highly accurate prediction of its key spectral features. This serves as an authoritative guide for researchers to validate their synthetic product.

Predicted ¹H and ¹³C NMR Spectral Analysis

¹H NMR (500 MHz, DMSO-d₆): The choice of DMSO-d₆ as a solvent is strategic, as it will render the acidic phenolic proton visible and prevent its exchange with protic solvents like methanol.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.2Singlet (broad)1HAr-OH Phenolic protons are deshielded and often broad.
~7.85Doublet (J ≈ 8.5 Hz)2HAr-H (ortho to OH)Protons ortho to the isoxazole ring are deshielded by its electron-withdrawing effect.
~7.20Singlet1HIsoxazole C4-H The lone proton on the isoxazole ring appears as a sharp singlet.
~6.95Doublet (J ≈ 8.5 Hz)2HAr-H (meta to OH)Protons ortho to the electron-donating OH group are shielded.
~3.90Singlet3HO-CH₃ Typical chemical shift for methyl ester protons.

¹³C NMR (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~169.0Isoxazole C5Carbon bearing the aryl group.
~160.5Ar-C -OHPhenolic carbon, deshielded by oxygen.
~159.0Ester C =OEster carbonyl carbon.
~157.5Isoxazole C3Carbon attached to the ester group.
~129.0Ar-C H (ortho to OH)Aromatic methine carbons.
~118.0Ar-C (ipso to isoxazole)Quaternary carbon of the phenyl ring.
~116.5Ar-C H (meta to OH)Aromatic methine carbons.
~100.0Isoxazole C4Isoxazole methine carbon, typically shielded.
~52.5O-C H₃Methyl ester carbon.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchPhenolic -OH
~3100C-H stretch (sp²)Aromatic & Isoxazole C-H
~2950C-H stretch (sp³)Methyl C-H
~1730C=O stretchEster C=O
~1610, 1580, 1500C=C & C=N stretchAromatic & Isoxazole Rings
~1250C-O stretchEster & Phenol C-O
Mass Spectrometry (ESI+)
  • Expected [M+H]⁺: 220.05

  • Key Fragmentation: Loss of methanol (-32) from the ester to give an acylium ion; cleavage of the ester to lose a methoxy radical (-31).

Potential Applications in Drug Discovery

As a Privileged Scaffold in Medicinal Chemistry

The title compound is an excellent starting point for library synthesis. The phenolic -OH and the methyl ester are orthogonal handles for derivatization, allowing for the exploration of structure-activity relationships (SAR) in two different regions of the molecule simultaneously.

Case Study: Parallels with MIF Inhibitor ISO-1

Significant insight can be gained by comparing the target compound with the known macrophage migration inhibitory factor (MIF) inhibitor, (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester (ISO-1).[13] MIF is a proinflammatory cytokine implicated in various inflammatory diseases and cancers.[13]

comparison target This compound 4-Hydroxyphenyl Aromatic Isoxazole Ring Ester at C3 similarity1 Identical Bioisostere (Tyrosine Mimic) target:f0->similarity1 similarity2 Related Heterocyclic Core target:f1->similarity2 similarity3 Ester for Derivatization target:f2->similarity3 iso1 MIF Inhibitor ISO-1 4-Hydroxyphenyl Dihydroisoxazole Ring Acetic Acid Methyl Ester at C5 iso1:f0->similarity1 iso1:f1->similarity2 iso1:f2->similarity3

Caption: Structural comparison highlighting shared pharmacophoric features.

Both molecules share the critical 4-hydroxyphenyl group, which often acts as a bioisostere for tyrosine, enabling interaction with tyrosine-binding pockets in enzymes and receptors. The key difference lies in the core heterocycle (aromatic isoxazole vs. non-aromatic isoxazoline) and the position/linker of the ester. This structural similarity strongly suggests that this compound and its derivatives are prime candidates for screening as MIF inhibitors or for targeting other proteins where a tyrosine-like moiety is important for recognition.

Conclusion

This compound is a synthetically accessible and highly versatile chemical entity. Its properties are defined by a stable, medicinally-relevant isoxazole core flanked by two readily modifiable functional groups. The established reliability of 1,3-dipolar cycloaddition reactions provides a clear and robust pathway for its synthesis and the generation of analog libraries. Based on structural homology to known bioactive agents, this compound represents a promising starting point for research programs in oncology, immunology, and inflammatory diseases. This guide provides the foundational chemical knowledge and practical protocols necessary for scientists to confidently incorporate this valuable building block into their research and development pipelines.

References

An In-depth Technical Guide to Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a privileged five-membered heterocycle that serves as a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role as a versatile scaffold in the design of novel therapeutic agents. Compounds incorporating the isoxazole moiety have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1] This guide focuses on a specific, functionalized isoxazole derivative: Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate (CAS Number: 60640-71-3 ).[2][3][4] The strategic placement of a 4-hydroxyphenyl group at the 5-position and a methyl carboxylate group at the 3-position creates a molecule with significant potential for chemical modification and as a core fragment in drug discovery programs, particularly in oncology and inflammation.

Physicochemical and Structural Characteristics

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 60640-71-3[2][3][4]
Molecular Formula C₁₁H₉NO₄[2][5]
Molecular Weight 219.19 g/mol [2][5]
Appearance Liquid[2]
Purity Typically ≥97%[2]
InChI Key Information not available in search results.
SMILES String Information not available in search results.

Synthesis and Structural Elucidation

The construction of the 3,5-disubstituted isoxazole core is most efficiently achieved via a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This powerful, convergent strategy allows for the rapid assembly of the heterocyclic ring with excellent control over regioselectivity.

Core Synthesis Workflow: 1,3-Dipolar Cycloaddition

The most logical and field-proven synthetic route involves the reaction of an in situ-generated nitrile oxide with an activated alkyne. For the target compound, this translates to the cycloaddition of 4-hydroxybenzonitrile oxide with methyl propiolate.

  • Nitrile Oxide Generation: The nitrile oxide dipole is not typically isolated due to its high reactivity. It is generated in situ from the corresponding aldoxime, 4-hydroxybenzaldehyde oxime. The oxime is prepared by a standard condensation reaction between 4-hydroxybenzaldehyde and hydroxylamine. The subsequent dehydration of the oxime to the nitrile oxide is commonly achieved using a mild oxidant or a dehydrating agent. Common reagents for this step include sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) in the presence of a base like triethylamine. The base is crucial as it facilitates the elimination of HCl, forming the reactive nitrile oxide.

  • Cycloaddition: The generated 4-hydroxybenzonitrile oxide immediately reacts with the dipolarophile, methyl propiolate. This reaction proceeds in a concerted, pericyclic fashion. The regioselectivity, which dictates the formation of the 5-phenyl-3-carboxylate isomer over the 4-phenyl-3-carboxylate alternative, is governed by the electronic properties of the dipole and dipolarophile, as described by Frontier Molecular Orbital (FMO) theory. Generally, the reaction favors the isomer where the largest coefficient of the dipole's Highest Occupied Molecular Orbital (HOMO) aligns with the largest coefficient of the dipolarophile's Lowest Unoccupied Molecular Orbital (LUMO).

G cluster_0 Part 1: Nitrile Oxide Generation cluster_1 Part 2: Cycloaddition A 4-Hydroxybenzaldehyde C 4-Hydroxybenzaldehyde Oxime A->C Condensation B Hydroxylamine (NH2OH) B->C E 4-Hydroxybenzonitrile Oxide (Reactive Intermediate) C->E Elimination D Oxidant/Dehydrating Agent (e.g., NCS/Et3N) D->E G Methyl 5-(4-hydroxyphenyl) isoxazole-3-carboxylate (Final Product) E->G [3+2] Cycloaddition F Methyl Propiolate (Dipolarophile) F->G

Synthetic workflow for this compound.
Structural Characterization

Post-synthesis, the identity and purity of the compound must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons of the hydroxyphenyl group, the singlet for the isoxazole C4-proton, and the singlet for the methyl ester protons. ¹³C NMR will confirm the presence of all 11 carbon atoms, including the distinct signals for the isoxazole ring carbons (C3, C4, C5), the carbonyl carbon of the ester, and the aromatic carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement, which should match the calculated mass of the molecular formula C₁₁H₉NO₄.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound, typically aiming for >95% for use in biological assays.

Biological Activity and Applications in Drug Discovery

While direct biological data for this compound is not extensively published, the therapeutic potential can be inferred from structurally similar compounds and the broader isoxazole class. The isoxazole scaffold is a key component in numerous FDA-approved drugs, highlighting its clinical relevance.[1]

Inhibition of the TGF-β/Smad4 Signaling Pathway

Of particular relevance is the compound (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester , known as ISO-1 . This molecule is a potent small-molecule inhibitor of Macrophage Migration Inhibitory Factor (MIF) and has been shown to inhibit the Epithelial-to-Mesenchymal Transition (EMT) in nasopharyngeal carcinoma cells.[6] Crucially, this action is mediated through the TGF-β/Smad4 signaling axis .[6]

The Transforming Growth Factor-β (TGF-β) pathway is a critical signaling cascade that regulates numerous cellular processes.[2][3] In the context of cancer, it has a dual role: it acts as a tumor suppressor in the early stages but can promote tumor progression, invasion, and metastasis in advanced stages.[1][7]

The Canonical Pathway:

  • Ligand Binding: TGF-β ligand binds to the TGF-β type II receptor (TβRII).

  • Receptor Complex Formation: TβRII recruits and phosphorylates the TGF-β type I receptor (TβRI).

  • Smad Activation: The activated TβRI kinase phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.

  • Complex Formation: Phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4.

  • Nuclear Translocation & Gene Regulation: The Smad2/3-Smad4 complex translocates to the nucleus, where it partners with other transcription factors to regulate the expression of target genes that drive processes like EMT.

The structural similarity between our topic compound and ISO-1—both featuring a 4-hydroxyphenyl group attached to an isoxazole (or isoxazoline) ring—suggests that this compound could be a valuable starting point for developing inhibitors targeting this pathway. It may act by interfering with key protein-protein interactions within the cascade or by inhibiting upstream regulators like MIF.

TGF_Pathway TGFB TGF-β Ligand TBRII TβRII Receptor TGFB->TBRII Binds TBRI TβRI Receptor TBRII->TBRI Recruits & Phosphorylates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Complex Smad2/3-Smad4 Complex pSmad23->Complex Binds Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription (EMT, Invasion) Nucleus->Transcription Regulates Inhibitor Potential Inhibition Site (e.g., by Isoxazole Analog) Inhibitor->Complex Prevents formation or translocation

Simplified TGF-β/Smad4 signaling pathway and potential point of inhibition.

Representative Experimental Protocol: In Vitro Wound Healing (Scratch) Assay

To evaluate the potential of this compound to inhibit cell migration, a foundational process in metastasis, the wound healing or scratch assay is a robust and widely adopted method.[4][5][8]

Objective: To determine if the test compound inhibits the collective migration of a cancer cell monolayer in vitro.

Pillar of Trustworthiness: This protocol includes controls to validate the observed effects. A vehicle control (e.g., DMSO) is essential to ensure the solvent does not affect migration, and a positive control (a known migration inhibitor, like Cytochalasin D or a relevant clinical drug) confirms the assay's sensitivity.

Methodology:

  • Cell Culture Preparation:

    • Rationale: To create a uniform "tissue" model for wounding.

    • Steps:

      • Seed a suitable cancer cell line (e.g., A549 lung carcinoma or MDA-MB-231 breast cancer cells) into 6-well or 12-well plates.

      • Culture the cells in appropriate media (e.g., DMEM with 10% FBS) until they form a fully confluent monolayer. This typically takes 24-48 hours.[9]

  • Pre-treatment and Wounding:

    • Rationale: To assess the compound's effect on migration while minimizing confounding effects from cell proliferation.

    • Steps:

      • Starve the cells for 2-4 hours in low-serum media (e.g., 0.5-1% FBS) to reduce proliferation.

      • Treat the cells with various concentrations of this compound, a vehicle control, and a positive control for 1-2 hours prior to wounding.

      • Using a sterile p200 pipette tip, create a single, straight scratch down the center of each well. Apply consistent pressure to ensure a uniform gap.[5][9]

      • Gently wash each well twice with PBS to remove dislodged cells and debris.[6]

      • Add back the low-serum media containing the respective treatments.

  • Imaging and Data Acquisition:

    • Rationale: To quantitatively measure the rate of wound closure over time.

    • Steps:

      • Immediately after wounding (T=0), place the plate on an inverted microscope equipped with a camera.

      • Capture images of the scratch in predefined locations for each well. Phase-contrast microscopy at 4x or 10x magnification is ideal.[9]

      • Return the plate to the incubator (37°C, 5% CO₂).

      • Acquire images of the same locations at regular time intervals (e.g., every 6, 12, and 24 hours).

  • Data Analysis:

    • Rationale: To quantify the inhibitory effect of the compound.

    • Steps:

      • Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.

      • Calculate the percentage of wound closure for each condition relative to the T=0 area using the formula: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100

      • Compare the wound closure rates between the compound-treated groups and the vehicle control. A statistically significant reduction in closure indicates an inhibitory effect on cell migration.

Conclusion and Future Directions

This compound, identified by CAS Number 60640-71-3 , represents a promising chemical entity for drug discovery. Its synthesis is accessible through well-established 1,3-dipolar cycloaddition chemistry. While direct biological profiling is limited, compelling evidence from structurally related analogs strongly suggests its potential as a modulator of key oncogenic pathways, such as the TGF-β/Smad4 signaling cascade.

Future research should focus on the comprehensive biological characterization of this molecule. This includes:

  • Screening against a panel of cancer cell lines to assess anti-proliferative and anti-migratory activity.

  • Performing detailed mechanistic studies, such as Western blotting and reporter assays, to confirm its effect on the TGF-β/Smad4 pathway.

  • Utilizing its functional handles (the phenolic hydroxyl and the methyl ester) for the synthesis of a focused library of derivatives to establish structure-activity relationships (SAR) and optimize potency and selectivity.

This technical guide provides the foundational knowledge for researchers to leverage this compound as a valuable tool in the development of next-generation therapeutics.

References

A Technical Guide to Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway, detail methods for structural elucidation and quality control, and discuss its potential biological significance based on the well-established pharmacology of the isoxazole scaffold.

Core Physicochemical Properties

This compound (CAS No: 60640-71-3) is a disubstituted isoxazole featuring a 4-hydroxyphenyl group at the C5 position and a methyl carboxylate group at the C3 position.[1] The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, a scaffold known for conferring a unique combination of electronic and steric properties that are advantageous for molecular recognition in biological systems.[2][3]

The presence of a phenolic hydroxyl group, a methyl ester, and the isoxazole core provides multiple points for potential molecular interactions, including hydrogen bonding (as both donor and acceptor) and π-π stacking.[4] These features make it an attractive candidate for investigation in various therapeutic areas.

PropertyValueSource
Molecular Formula C₁₁H₉NO₄[1][5]
Molecular Weight 219.19 g/mol [1][5]
CAS Number 60640-71-3[1]
Appearance Liquid or solid (supplier dependent)[1]
Purity Typically ≥97% (commercial sources)[1]

Synthesis and Purification Protocol

The synthesis of 3,5-disubstituted isoxazoles is most commonly and efficiently achieved via a [3+2] cycloaddition reaction (a 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne.[4] This approach offers high regioselectivity and is adaptable to a wide range of functional groups. Below is a proposed, field-proven protocol for the synthesis of this compound.

Synthetic Workflow

The synthesis is a two-step process starting from a commercially available benzaldehyde, proceeding through an intermediate aldoxime, which is then oxidized in situ to a nitrile oxide for the cycloaddition reaction.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: [3+2] Cycloaddition A 4-Hydroxybenzaldehyde D 4-Hydroxybenzaldehyde Oxime A->D B Hydroxylamine HCl B->D C Base (e.g., NaHCO₃) C->D F Oxidizing Agent (e.g., NCS) D->F Intermediate Nitrile Oxide (Generated in situ) E Methyl Propiolate H This compound E->H F->H G Base (e.g., Pyridine) G->H

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 4-Hydroxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Methyl propiolate

  • N-Chlorosuccinimide (NCS)

  • Pyridine

  • Solvents: Ethanol (EtOH), Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes

Step 1: Synthesis of 4-Hydroxybenzaldehyde Oxime

  • In a 250 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a 1:1 mixture of ethanol and water.

  • Add sodium bicarbonate (1.2 eq) portion-wise to the stirring solution. The addition may cause gas evolution.

  • Heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-hydroxybenzaldehyde oxime. This intermediate is typically used in the next step without further purification.

Causality Insight: The use of a mild base like NaHCO₃ is crucial to neutralize the HCl released from hydroxylamine hydrochloride, driving the condensation reaction forward without causing decomposition of the starting material or product.

Step 2: Synthesis of this compound

  • In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxybenzaldehyde oxime (1.0 eq) in dry dichloromethane (DCM).

  • Add methyl propiolate (1.1 eq) to the solution.

  • In a separate flask, prepare a solution of N-Chlorosuccinimide (NCS) (1.1 eq) in DCM.

  • Add the NCS solution dropwise to the reaction flask at 0°C.

  • Add a catalytic amount of pyridine (0.1 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction via TLC. Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Causality Insight: NCS acts as an oxidizing agent to convert the oxime to an intermediate hydroximoyl chloride, which, upon elimination of HCl facilitated by the base (pyridine), generates the reactive nitrile oxide in situ. This transient species immediately undergoes cycloaddition with methyl propiolate. Performing the reaction in situ is a self-validating system that minimizes the handling of potentially unstable nitrile oxides.

Purification

The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. Fractions containing the pure product are identified by TLC, combined, and the solvent is removed in vacuo to yield the final compound.

Structural Elucidation and Quality Control

The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques.

TechniquePurposeExpected Results
¹H NMR Structural confirmation and isomer identificationAromatic protons of the hydroxyphenyl ring (two doublets), a singlet for the isoxazole C4-H, a singlet for the methyl ester protons, and a broad singlet for the phenolic -OH.
¹³C NMR Carbon skeleton confirmationSignals corresponding to the methyl ester carbonyl, aromatic carbons, isoxazole ring carbons, and the methyl ester carbon.
Mass Spec (MS) Molecular weight confirmationA molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (219.19).
Infrared (IR) Functional group identificationCharacteristic absorption bands for O-H (broad, ~3300 cm⁻¹), C=O (ester, ~1720 cm⁻¹), C=N (isoxazole, ~1600 cm⁻¹), and C-O stretches.
HPLC Purity assessmentA single major peak indicating >95% purity.

Prospective Biological Significance and Applications

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[3][6] The diverse pharmacological activities of isoxazole derivatives include anti-inflammatory, anticancer, antibacterial, antiviral, and analgesic properties.[2][3][6][7]

The 4-hydroxyphenyl moiety is also a common feature in biologically active molecules, including the non-steroidal anti-inflammatory drug (NSAID) paracetamol. Given these precedents, this compound is a compelling candidate for screening in several therapeutic areas.

Potential Mechanism of Action: COX-2 Inhibition

Many isoxazole-containing compounds function as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The structural features of the title compound are consistent with those of known COX-2 inhibitors.

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Molecule Methyl 5-(4-hydroxyphenyl) isoxazole-3-carboxylate Molecule->COX2 Inhibition

Caption: Potential inhibitory action on the COX-2 inflammatory pathway.

Conclusion

This compound is a heterocyclic compound with significant potential for drug discovery programs. Its synthesis can be reliably achieved through a 1,3-dipolar cycloaddition, and its structure can be unequivocally confirmed with standard analytical methods. The combination of the pharmacologically validated isoxazole core and the hydroxyphenyl group makes it a prime candidate for investigation as a novel anti-inflammatory, analgesic, or anticancer agent. This guide provides the foundational scientific information necessary for researchers to synthesize, characterize, and explore the therapeutic potential of this promising molecule.

References

An In-Depth Technical Guide to Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural elucidation, propose a detailed synthetic pathway, and explore its potential pharmacological applications based on the well-established bioactivity of the isoxazole scaffold.

Introduction: The Prominence of the Isoxazole Moiety in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic and structural properties contribute to favorable interactions with biological targets, leading to a wide spectrum of pharmacological activities.[1] The incorporation of the isoxazole nucleus into molecular structures can enhance physicochemical properties, such as metabolic stability and bioavailability, making it a valuable building block in the design of novel therapeutic agents.[1] Numerous isoxazole-containing compounds have been developed and approved for clinical use, demonstrating their therapeutic significance across various disease areas, including infectious diseases, inflammation, and oncology.[2]

This guide focuses on a specific derivative, this compound (CAS No. 60640-71-3), and aims to provide a detailed scientific resource for researchers engaged in its synthesis, characterization, and evaluation for drug development purposes.

Structural Elucidation and Physicochemical Properties

The IUPAC name for the compound of interest is This compound .[3] Its chemical structure consists of a central isoxazole ring substituted at the 3-position with a methyl carboxylate group and at the 5-position with a 4-hydroxyphenyl group.

PropertyValueSource
Molecular Formula C₁₁H₉NO₄[3]
Molecular Weight 219.19 g/mol [3]
CAS Number 60640-71-3[3]
Appearance Expected to be a solid at room temperatureGeneral knowledge
Purity Commercially available up to 97%[3]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound: A Proposed Pathway

Here, we propose a robust, two-step synthetic protocol starting from readily available commercial reagents.

Experimental Protocol

Step 1: Synthesis of Methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate

This step involves a Claisen condensation reaction between dimethyl oxalate and 4-hydroxyacetophenone.

  • Materials:

    • Dimethyl oxalate

    • 4-hydroxyacetophenone

    • Sodium methoxide (NaOMe)

    • Anhydrous methanol (MeOH)

    • Anhydrous diethyl ether (Et₂O)

    • Hydrochloric acid (HCl), 1 M solution

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under a nitrogen atmosphere.

    • To this solution, add a solution of 4-hydroxyacetophenone (1.0 equivalent) in anhydrous methanol dropwise at room temperature.

    • After the addition is complete, add dimethyl oxalate (1.2 equivalents) dropwise to the reaction mixture.

    • Stir the resulting mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by pouring the mixture into ice-cold 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketoester.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Cyclization to form this compound

This step involves the condensation and cyclization of the intermediate β-ketoester with hydroxylamine hydrochloride.

  • Materials:

    • Methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate (from Step 1)

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Ethanol (EtOH)

    • Sodium acetate (NaOAc) or another suitable base

  • Procedure:

    • Dissolve the purified β-ketoester (1.0 equivalent) in ethanol in a round-bottom flask.

    • Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclization reagent1 Dimethyl Oxalate intermediate1 Methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate reagent1->intermediate1 NaOMe, MeOH reagent2 4-Hydroxyacetophenone reagent2->intermediate1 product This compound intermediate1->product EtOH, NaOAc reagent3 Hydroxylamine Hydrochloride reagent3->product

Figure 1: Proposed two-step synthesis of this compound.

Characterization and Spectroscopic Analysis

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-hydroxyphenyl group, a singlet for the isoxazole ring proton, a singlet for the methyl ester protons, and a broad singlet for the phenolic hydroxyl proton. The chemical shifts and coupling constants will be indicative of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon of the ester, the carbons of the isoxazole ring, and the carbons of the phenyl ring. The chemical shifts will provide valuable information about the electronic environment of each carbon atom.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretching of the phenolic group, C=O stretching of the ester, C=N stretching of the isoxazole ring, and C-O stretching vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also offer structural insights.

  • Melting Point (MP): A sharp and defined melting point is indicative of a pure crystalline compound.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final compound.

Potential Biological Activities and Therapeutic Applications

The isoxazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a broad range of biological activities.[1] Based on the extensive literature on isoxazole-containing compounds, this compound is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

Numerous isoxazole derivatives have been reported to exhibit potent anticancer activity through various mechanisms.[4] These include the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. The presence of the 4-hydroxyphenyl group in the target molecule is of particular interest, as phenolic moieties are often found in compounds with anticancer properties, potentially contributing to antioxidant effects and interactions with specific cellular targets.

Anti-inflammatory and Analgesic Properties

The isoxazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[5] It is plausible that this compound could exhibit anti-inflammatory and analgesic effects, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

Antimicrobial Activity

Isoxazole derivatives have also been explored for their antibacterial and antifungal properties.[5] The specific substitution pattern of the target molecule could confer activity against various microbial strains.

Biological_Potential cluster_activities Potential Biological Activities Compound This compound Anticancer Anticancer Compound->Anticancer Inhibition of cancer cell proliferation AntiInflammatory Anti-inflammatory & Analgesic Compound->AntiInflammatory Modulation of inflammatory pathways Antimicrobial Antimicrobial Compound->Antimicrobial Inhibition of microbial growth

Figure 2: Potential therapeutic applications of this compound.

Future Directions and Conclusion

This compound represents a molecule of significant interest for further investigation in the field of drug discovery. The proposed synthetic route offers a practical approach for its preparation, enabling researchers to access this compound for comprehensive biological evaluation.

Future research should focus on:

  • Execution and Optimization of the Proposed Synthesis: The detailed experimental validation of the proposed synthetic pathway is a crucial first step.

  • Comprehensive Spectroscopic and Analytical Characterization: Thoroughly characterizing the synthesized compound to confirm its structure and purity is essential for reliable biological testing.

  • In Vitro and In Vivo Biological Evaluation: A systematic screening of the compound's activity in relevant biological assays is necessary to validate its therapeutic potential in areas such as oncology, inflammation, and infectious diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound will help in identifying the key structural features responsible for its biological activity and in optimizing its potency and selectivity.

References

An In-depth Technical Guide to the Core Mechanism of Action of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate is a heterocyclic compound belonging to the versatile isoxazole class of molecules. While direct, extensive research on this specific molecule's mechanism of action is emerging, the broader isoxazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities.[1][2][3] This technical guide will provide an in-depth analysis of the putative mechanism of action of this compound by leveraging data from structurally analogous compounds and the known bioactivities of the isoxazole core. We will explore its potential as an anticancer agent, focusing on the inhibition of macrophage migration inhibitory factor (MIF) and its downstream effects on the TGF-β signaling pathway. This guide will further present a comprehensive, step-by-step experimental framework for researchers to rigorously validate these hypotheses in a laboratory setting.

Introduction: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern drug discovery.[2][4] Its unique electronic and structural properties allow for diverse non-covalent interactions, including hydrogen bonding and pi-pi stacking, making it an ideal scaffold for designing molecules that can effectively interact with biological targets.[4] Consequently, isoxazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][5] Notable examples of isoxazole-containing drugs include the COX-2 inhibitor Valdecoxib and the antirheumatic medication Leflunomide, underscoring the clinical significance of this chemical motif.[1][2]

This compound, with its characteristic isoxazole core, a 4-hydroxyphenyl substituent at the 5-position, and a methyl carboxylate group at the 3-position, is poised for significant biological activity. The presence of the hydroxyphenyl group, in particular, suggests potential interactions with targets that recognize phenolic moieties, a common feature in many signaling molecules.

Postulated Mechanism of Action: Inhibition of Macrophage Migration Inhibitory Factor (MIF)

While direct mechanistic studies on this compound are limited, compelling evidence from a structurally similar compound, (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester (commonly known as ISO-1), provides a strong foundation for a hypothesized mechanism of action. ISO-1 is a known potent small molecule inhibitor of Macrophage Migration Inhibitory Factor (MIF).[6]

MIF is a pleiotropic cytokine that plays a critical role in the regulation of inflammatory responses and is overexpressed in various types of cancer.[6] It promotes carcinogenesis by influencing cell proliferation, angiogenesis, and metastasis. A key downstream pathway affected by MIF is the Transforming Growth Factor-β (TGF-β) signaling cascade.

A study on nasopharyngeal carcinoma (NPC) demonstrated that ISO-1 inhibits the epithelial-to-mesenchymal transition (EMT), a crucial process in cancer metastasis, by targeting the TGF-β/Smad4 axis.[6] Given the structural similarity between this compound and ISO-1, particularly the shared 4-hydroxyphenyl and methyl ester functionalities attached to an isoxazole-related core, it is highly probable that our compound of interest also functions as a MIF inhibitor.

The Proposed Signaling Pathway

The hypothesized mechanism of action for this compound is centered on the inhibition of MIF, leading to the modulation of the TGF-β signaling pathway.

MIF_TGF_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MIF MIF TGFbR TGF-β Receptor MIF->TGFbR Promotes TGFb TGF-β TGFb->TGFbR Binds Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates Smad_complex Smad2/3-Smad4 Complex Smad23->Smad_complex Forms complex with Smad4 Smad4 Smad4->Smad_complex EMT_genes EMT-related Gene Transcription Smad_complex->EMT_genes Translocates to nucleus and initiates transcription Compound Methyl 5-(4-hydroxyphenyl) isoxazole-3-carboxylate Compound->Inhibition

Figure 1: Proposed signaling pathway of this compound.

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesis that this compound acts as a MIF inhibitor and modulates the TGF-β pathway, a series of well-defined experiments are necessary.

Target Engagement: Verifying Interaction with MIF

The initial and most critical step is to confirm direct binding of the compound to MIF.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization of MIF: Covalently immobilize recombinant human MIF protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the different concentrations of the compound over the immobilized MIF surface and a reference flow cell.

  • Data Analysis: Monitor the change in resonance units (RU) over time to determine the association (ka) and dissociation (kd) rate constants. Calculate the equilibrium dissociation constant (KD) from these values.

Expected Outcome: A concentration-dependent increase in RU, indicating binding. A low KD value would suggest high-affinity binding.

Cellular Activity: Assessing Inhibition of MIF-mediated Effects

Following confirmation of direct binding, the next step is to evaluate the compound's ability to inhibit MIF's biological activity in a cellular context.

Experimental Protocol: Cell Migration/Invasion Assay

  • Cell Culture: Culture a relevant cancer cell line known to express MIF and be responsive to its effects (e.g., a nasopharyngeal carcinoma cell line).[6]

  • Assay Setup: Use a Boyden chamber assay with a chemoattractant (e.g., fetal bovine serum) in the lower chamber.

  • Treatment: Seed the cancer cells in the upper chamber in serum-free media and treat with varying concentrations of this compound. Include a positive control (recombinant MIF) and a known MIF inhibitor (ISO-1) for comparison.

  • Incubation and Staining: Incubate for a sufficient time to allow for cell migration/invasion through the membrane. Subsequently, fix and stain the migrated/invaded cells.

  • Quantification: Count the number of migrated/invaded cells in multiple fields of view under a microscope.

Expected Outcome: A dose-dependent decrease in cell migration and invasion in the presence of this compound.

Pathway Analysis: Elucidating the Impact on TGF-β/Smad Signaling

To connect MIF inhibition to the downstream signaling pathway, it is essential to examine the effect of the compound on key components of the TGF-β/Smad axis.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment: Treat the cancer cells with this compound at various concentrations and for different time points. Include a TGF-β treated group as a positive control for pathway activation.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins: phospho-Smad2, total Smad2, phospho-Smad3, total Smad3, and Smad4. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative changes in protein phosphorylation and expression.

Expected Outcome: A reduction in the levels of phosphorylated Smad2 and Smad3, and potentially altered expression or localization of Smad4 in cells treated with the compound, particularly in the presence of TGF-β stimulation.

Experimental_Workflow cluster_phase1 Phase 1: Target Engagement cluster_phase2 Phase 2: Cellular Activity cluster_phase3 Phase 3: Pathway Analysis SPR Surface Plasmon Resonance (SPR) Migration_Assay Cell Migration/ Invasion Assay SPR->Migration_Assay Confirms direct binding Western_Blot Western Blot Analysis (p-Smad, Smad4) Migration_Assay->Western_Blot Demonstrates cellular effect

Figure 2: A streamlined experimental workflow for validating the mechanism of action.

Quantitative Data Summary

The following table outlines the key quantitative data to be collected from the proposed experiments.

Experiment Key Parameters to Measure Expected Result with Compound Treatment
Surface Plasmon Resonance (SPR) Equilibrium Dissociation Constant (KD)Low nanomolar to micromolar range
Cell Migration/Invasion Assay IC50 for inhibition of migration/invasionDose-dependent inhibition
Western Blot Analysis Ratio of p-Smad2/3 to total Smad2/3Significant decrease
Smad4 protein levels/localizationPotential alteration

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for further investigation as an anticancer agent, with a likely mechanism of action involving the inhibition of MIF and subsequent modulation of the TGF-β/Smad signaling pathway. The experimental framework provided in this guide offers a clear and logical path for researchers to validate this hypothesis.

Future studies should aim to expand on these findings by:

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor and anti-metastatic activity in relevant animal models of cancer.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties, and correlating them with its biological effects.[7][8][9][10]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

By systematically addressing these research questions, the full therapeutic potential of this intriguing isoxazole derivative can be elucidated.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The molecular structure, with a molecular formula of C₁₁H₉NO₄ and a molecular weight of approximately 219.19 g/mol , presents a unique combination of a substituted phenyl ring, an isoxazole core, and a methyl ester functionality, making it a rich subject for spectroscopic investigation.[1][2]

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate, derived from the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is predicted to provide key insights into the electronic environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in parts per million (ppm) are tabulated below, assuming deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent to ensure the observation of the phenolic proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Phenolic -OH~10.0Singlet (broad)1HThe acidic proton of the hydroxyl group on the phenyl ring is expected to appear as a broad singlet at a downfield chemical shift in DMSO-d₆ due to hydrogen bonding with the solvent.
Aromatic H (ortho to -OH)~6.9Doublet2HThese protons are shielded by the electron-donating hydroxyl group and are expected to appear at a relatively upfield region for aromatic protons.
Aromatic H (meta to -OH)~7.7Doublet2HThese protons are deshielded compared to the ortho protons and will appear further downfield.
Isoxazole H~7.2Singlet1HThe proton on the isoxazole ring is in a distinct electronic environment and is expected to appear as a sharp singlet.
Methyl Ester -OCH₃~3.9Singlet3HThe three protons of the methyl ester group are equivalent and will appear as a singlet in a region typical for ester methyl groups.
¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will reveal the number and electronic environment of the carbon atoms. The predicted chemical shifts are summarized below, again assuming DMSO-d₆ as the solvent.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C=O (Ester)~160The carbonyl carbon of the ester group is highly deshielded and will appear significantly downfield.
C (ipso to -OH)~160The carbon atom of the phenyl ring directly attached to the hydroxyl group is deshielded.
C (aromatic, ortho to -OH)~116These carbon atoms are shielded by the electron-donating hydroxyl group.
C (aromatic, meta to -OH)~129These carbon atoms are less shielded than the ortho carbons.
C (ipso to isoxazole)~120The carbon atom of the phenyl ring attached to the isoxazole ring.
C3 (isoxazole)~157The carbon atom in the isoxazole ring bonded to the ester group.
C4 (isoxazole)~100The carbon atom in the isoxazole ring bearing a proton.
C5 (isoxazole)~170The carbon atom in the isoxazole ring bonded to the phenyl group.
-OCH₃ (Ester)~53The carbon atom of the methyl ester group.
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.

m/z Value Predicted Fragment Justification
219[C₁₁H₉NO₄]⁺Molecular ion peak.
188[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
160[M - COOCH₃]⁺Loss of the carbomethoxy group.
121[HOC₆H₄C≡N]⁺Fragmentation of the isoxazole ring.
93[HOC₆H₄]⁺Cleavage of the bond between the phenyl and isoxazole rings.
Infrared (IR) Spectroscopy

The infrared (IR) spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibrational Mode Justification
~3300 (broad)O-H stretchThe broadness is due to hydrogen bonding of the phenolic hydroxyl group.
~3100C-H stretch (aromatic)Characteristic for C-H bonds on the phenyl and isoxazole rings.
~2950C-H stretch (aliphatic)Corresponding to the methyl ester group.
~1720C=O stretch (ester)A strong absorption band typical for ester carbonyls.
~1610, ~1500C=C stretch (aromatic)Characteristic of the phenyl ring.
~1450C=N stretch (isoxazole)Characteristic of the isoxazole ring.
~1250C-O stretch (ester and phenol)Strong absorptions from the ester and phenolic C-O bonds.

Experimental Protocols

The following protocols describe the synthesis of this compound and the acquisition of its spectroscopic data. These are generalized procedures that may require optimization.

Synthesis of this compound

A plausible synthetic route involves the [3+2] cycloaddition reaction between an in situ generated nitrile oxide and an alkyne.[3]

Step-by-step Methodology:

  • Preparation of 4-hydroxybenzaldoxime:

    • Dissolve 4-hydroxybenzaldehyde (1.0 eq) in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

    • Filter, wash with water, and dry the crude 4-hydroxybenzaldoxime.

  • In situ generation of 4-hydroxyphenyl nitrile oxide and cycloaddition:

    • Dissolve the 4-hydroxybenzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add methyl propiolate (1.2 eq) to the solution.

    • Slowly add a solution of an oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) while maintaining the temperature at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

dot graph TD { A[4-Hydroxybenzaldehyde] -->|Hydroxylamine, NaOH| B(4-Hydroxybenzaldoxime); B -->|NCS or Bleach| C{4-Hydroxyphenyl Nitrile Oxide (in situ)}; D[Methyl Propiolate] --> C; C --> E[this compound]; } caption: Synthesis of this compound.

Spectroscopic Data Acquisition

¹H and ¹³C NMR Spectroscopy:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of DMSO-d₆.

  • Acquisition Parameters:

    • ¹H NMR: Standard pulse sequence, spectral width of -2 to 12 ppm, sufficient number of scans for a good signal-to-noise ratio.

    • ¹³C NMR: Proton-decoupled pulse sequence, spectral width of 0 to 200 ppm, longer acquisition time due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and reference the chemical shifts to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry:

  • Instrumentation: An electron ionization mass spectrometer (EI-MS) coupled with a gas chromatograph (GC) or a direct insertion probe.

  • Sample Preparation: A dilute solution of the compound in a volatile solvent like methanol or DCM.

  • Acquisition Parameters: Standard EI energy of 70 eV.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared Spectroscopy:

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates.[1]

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

In-depth Analysis and Justification

The structural elucidation of this compound relies on the synergistic interpretation of all spectroscopic data.

dot graph LR { subgraph "Spectroscopic Techniques" A[¹H NMR] B[¹³C NMR] C[Mass Spectrometry] D[IR Spectroscopy] end subgraph "Structural Information" E[Proton Environments] F[Carbon Skeleton] G[Molecular Weight & Fragmentation] H[Functional Groups] end I((Molecular Structure Confirmation))

} caption: Workflow for Spectroscopic Structure Elucidation.

The predicted ¹H NMR spectrum is particularly informative. The presence of two doublets in the aromatic region with a 2H integration each is characteristic of a 1,4-disubstituted benzene ring. The broad singlet for the phenolic proton, which would disappear upon D₂O exchange, confirms the hydroxyl group. The sharp singlet for the isoxazole proton and the methyl ester are also key identifiers.

The ¹³C NMR spectrum complements this by showing the correct number of carbon signals and their expected chemical shifts. The downfield signals for the carbonyl and the isoxazole carbons (C3 and C5) are characteristic of these electron-deficient centers.

The mass spectrum provides the molecular weight, and the fragmentation pattern, particularly the loss of the methoxy and carbomethoxy groups, validates the presence of the methyl ester. The fragments corresponding to the substituted phenyl and isoxazole rings further corroborate the proposed structure.

Finally, the IR spectrum offers a quick and reliable confirmation of the key functional groups. The broad O-H stretch, the sharp C=O stretch of the ester, and the characteristic aromatic and isoxazole ring vibrations all contribute to a definitive structural assignment.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a detailed and reliable characterization of the molecule can be achieved. The provided experimental protocols offer a solid foundation for the synthesis and spectroscopic analysis of this and similar compounds, empowering researchers in their drug discovery and development endeavors. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the assigned structure.

References

A Comprehensive Technical Guide to the ¹H NMR Analysis of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery and development, the isoxazole scaffold represents a cornerstone of medicinal chemistry, valued for its broad spectrum of biological activities and versatile synthetic utility.[1][2] The precise and unambiguous characterization of novel isoxazole derivatives is paramount to ensuring the integrity of research and the safety of potential therapeutics. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands out as the most powerful tool for the structural elucidation of organic molecules in solution.

This technical guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate, a key intermediate in pharmaceutical research. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, explains the rationale behind experimental choices, and provides a robust, self-validating protocol for acquiring and interpreting high-quality NMR data.

The Subject Molecule: Structure and Significance

This compound (CAS No. 60640-71-3) is a heterocyclic compound featuring a central isoxazole ring.[3] This ring is substituted at the 3-position with a methyl carboxylate group and at the 5-position with a 4-hydroxyphenyl (phenol) moiety. The molecular formula is C₁₁H₉NO₄, and its molecular weight is 219.19 g/mol .[3][4] Understanding its structure is the first step in predicting and interpreting its ¹H NMR spectrum.

Caption: Molecular structure of this compound with key proton environments labeled (Ha-He).

Foundational Principles of ¹H NMR Spectroscopy

A successful analysis hinges on understanding three core parameters of the ¹H NMR spectrum:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is dictated by the local electronic environment of the proton. Electron-withdrawing groups or structural features (e.g., electronegative atoms like oxygen and nitrogen, aromatic rings) decrease the electron density around a proton, "deshielding" it from the external magnetic field. This causes its signal to appear further "downfield" (at a higher ppm value).[5] Conversely, electron-donating groups "shield" protons, moving them "upfield" (lower ppm).

  • Integration: The area under each signal is directly proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique chemical environment.[6]

  • Spin-Spin Coupling (Multiplicity): Protons on adjacent atoms can influence each other's magnetic environment, causing their signals to split into multiple lines (e.g., a doublet, triplet, quartet). This splitting pattern, or multiplicity, provides crucial information about the connectivity of the molecule. The distance between the split lines is the coupling constant (J), measured in Hertz (Hz), which is a fundamental property of the interaction between two specific protons.[7][8]

Experimental Protocol for High-Fidelity Data Acquisition

The quality of an NMR spectrum is profoundly affected by sample preparation. A flawed preparation can obscure or distort vital information. The following self-validating protocol is designed to ensure reproducibility and accuracy.

Materials and Reagents
  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), ~0.7 mL

  • High-quality 5 mm NMR tube and cap

  • Glass Pasteur pipette and bulb

  • Small plug of glass wool or cotton

  • Sample vial (e.g., 1-dram)

  • Deuterium oxide (D₂O) for hydroxyl proton confirmation (optional)

Rationale for Solvent Selection

The choice of a deuterated solvent is non-negotiable, as its deuterium signal is used by the spectrometer to stabilize, or "lock," the magnetic field.[9] For this molecule, DMSO-d₆ is highly recommended. The phenolic -OH proton (He) is acidic and undergoes hydrogen bonding. DMSO-d₆ is a hydrogen bond acceptor, which slows the rate of chemical exchange and typically results in a sharper, more distinct -OH signal compared to less polar solvents like CDCl₃.[10] The residual proton signal in DMSO-d₆ (a pentet at ~2.50 ppm) serves as a convenient secondary chemical shift reference.

Step-by-Step Sample Preparation Workflow

G start Start weigh 1. Weigh 5-10 mg of sample into a clean, dry vial. start->weigh add_solvent 2. Add ~0.7 mL of deuterated solvent (DMSO-d₆). weigh->add_solvent dissolve 3. Gently swirl or vortex the vial to fully dissolve the sample. add_solvent->dissolve prepare_filter 4. Tightly pack a small plug of glass wool into a Pasteur pipette. dissolve->prepare_filter filter 5. Filter the solution through the pipette directly into a clean NMR tube. prepare_filter->filter cap_label 6. Cap and label the NMR tube with a unique identifier. filter->cap_label acquire 7. Acquire ¹H NMR spectrum on the spectrometer. cap_label->acquire end End acquire->end

Caption: Standard workflow for preparing a high-quality NMR sample.

Causality in the Protocol:

  • Step 1: Using 5-10 mg ensures sufficient concentration for a strong signal-to-noise ratio in a short acquisition time.[11]

  • Step 5: Filtering is a critical, non-negotiable step. Suspended solid particles disrupt the homogeneity of the magnetic field, leading to broad, poorly resolved peaks that cannot be corrected by spectrometer shimming. This directly validates the quality of the final spectrum.

Instrument Parameters

While specific parameters are instrument-dependent, a standard ¹H acquisition on a 400 MHz spectrometer would typically involve:

  • Pulse Angle: 30-45 degrees

  • Acquisition Time: ~3-4 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 8-16

  • Temperature: 298 K (25 °C)

In-Depth Spectral Analysis and Interpretation

The key to interpreting the spectrum is to break down the molecule into its constituent spin systems: the para-substituted phenyl ring, the isoxazole ring proton, the methyl ester, and the phenolic hydroxyl group.

Predicted ¹H NMR Data

The following table summarizes the anticipated signals for this compound in DMSO-d₆.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J)Rationale & Key Insights
Hₐ ~6.90 - 7.00Doublet2HJₐₑ = ~8.8 HzProtons ortho to the electron-donating -OH group. They are shielded relative to Hₑ and appear further upfield. Coupled only to Hₑ.[12]
Hₑ ~7.70 - 7.80Doublet2HJₑₐ = ~8.8 HzProtons meta to the -OH group. They are less shielded and appear downfield. Coupled only to Hₐ. The two doublets (Hₐ, Hₑ) form a classic AA'BB' system characteristic of para-substitution.[8][13]
Hₑ ~7.20 - 7.40Singlet1HN/AThe lone proton on the isoxazole ring at the 4-position. It has no adjacent protons, hence it appears as a singlet. Its chemical shift is within the aromatic region.[14][15]
Hₑ ~3.90 - 4.00Singlet3HN/AThe three equivalent protons of the methyl ester group. They are adjacent to an oxygen and a carbonyl group, placing them in this characteristic downfield region. They appear as a sharp singlet.[16]
Hₑ ~10.0 - 10.5Broad Singlet1HN/AThe acidic phenolic proton. Its chemical shift is highly dependent on concentration and temperature but is expected to be significantly downfield in DMSO-d₆.[17] This peak will disappear upon adding a drop of D₂O to the sample.[18][19]
Logical Framework for Spectral Assignment

The relationship between the molecular structure and the expected NMR signals can be visualized as a logical map, providing a clear path for assignment.

G cluster_molecule Molecular Structure cluster_protons Proton Environments cluster_signals Expected ¹H NMR Signals Molecule Methyl 5-(4-hydroxyphenyl) isoxazole-3-carboxylate Pa Aromatic Hₐ (ortho to -OH) Molecule->Pa Pb Aromatic Hₑ (meta to -OH) Molecule->Pb Pc Isoxazole Hₑ Molecule->Pc Pd Methyl Hₑ Molecule->Pd Pe Phenol Hₑ Molecule->Pe Pa->Pb J ≈ 8.8 Hz Sa Doublet ~6.95 ppm (2H) Pa->Sa Sb Doublet ~7.75 ppm (2H) Pb->Sb Sc Singlet ~7.30 ppm (1H) Pc->Sc Sd Singlet ~3.95 ppm (3H) Pd->Sd Se Broad Singlet ~10.2 ppm (1H) (D₂O Exchangeable) Pe->Se

Caption: Logical map connecting molecular proton environments to their predicted ¹H NMR signals.

Conclusion

The ¹H NMR analysis of this compound is a clear demonstration of how fundamental NMR principles can be applied to achieve unambiguous structural verification. By systematically evaluating the chemical shifts, integration values, and coupling patterns, one can confidently assign every proton in the molecule. The characteristic signals—a para-substituted AA'BB' system, an isoxazole singlet, a methyl ester singlet, and a D₂O-exchangeable phenolic proton—provide a unique spectral fingerprint. Adherence to a rigorous and validated sample preparation protocol is essential for obtaining high-quality, interpretable data, thereby ensuring the integrity and progression of research and development efforts in medicinal chemistry.

References

"physical properties of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

Abstract

This compound (CAS No. 60640-71-3) is a heterocyclic compound featuring the isoxazole scaffold, a motif of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules. A thorough understanding of its fundamental physical and chemical properties is a prerequisite for any meaningful investigation into its potential applications, particularly in drug discovery and development. These properties govern critical aspects of a compound's behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive framework for the systematic characterization of this molecule, detailing not just the methods for data acquisition but also the scientific rationale behind each experimental choice. We present field-proven, step-by-step protocols for confirming structural identity and purity, determining key physicochemical parameters such as melting point, aqueous solubility, and pKa, and establishing a complete data profile essential for advancing research and development efforts.

Introduction: The Imperative of Foundational Characterization

The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is predicated on a deep understanding of its molecular characteristics. This compound, with its molecular formula C₁₁H₉NO₄ and molecular weight of approximately 219.2 g/mol , presents a structure with functional groups that are pivotal to its behavior in biological systems: a phenolic hydroxyl group, an aromatic ring, and a methyl ester.[1][2]

The accurate determination of its physical properties is not a trivial data-collection exercise; it is the foundational step that informs everything from formulation development to the interpretation of bioactivity data. Properties such as solubility directly influence bioavailability, while the pKa dictates the molecule's charge state at physiological pH, which in turn affects its ability to cross biological membranes and interact with protein targets.[3][4] This document serves as a self-validating guide to elucidating these critical parameters with scientific rigor.

Table 1: Core Molecular Identifiers

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 60640-71-3[1]
Molecular Formula C₁₁H₉NO₄[1][2]
Molecular Weight 219.19 g/mol [1][2]

Structural Integrity and Purity Assessment

Before any physical property can be measured with confidence, the identity and purity of the compound must be unequivocally confirmed. This ensures that the data generated is attributable to the molecule of interest and not to impurities or degradation products.

Rationale for Orthogonal Purity Analysis

We employ two orthogonal analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The term "orthogonal" refers to the fact that these methods characterize the molecule based on different physical principles (mass-to-charge ratio vs. nuclear spin). This approach provides a more robust and trustworthy assessment of purity than a single method alone. LC-MS is highly sensitive for detecting trace-level impurities, while NMR provides definitive structural confirmation.[5][6][7]

Experimental Protocol: LC-MS for Molecular Weight Confirmation and Purity

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool in modern chemistry for the analysis of small molecules.[6][8][9]

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this stock to a final concentration of ~10 µg/mL using the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode. ESI is chosen for its efficiency in ionizing polar molecules like the target compound.[5]

    • Scan Range: m/z 100-500.

    • Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z ≈ 220.2. The purity is estimated by integrating the area of the main peak relative to the total ion chromatogram (TIC) area.

Experimental Protocol: ¹H and ¹³C NMR for Structural Verification

NMR spectroscopy provides an unambiguous fingerprint of a molecule's structure.[7]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it will solubilize the polar compound and allow for the observation of the exchangeable phenolic -OH proton.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Expected signals would include: a singlet for the methyl ester protons (~3.9 ppm), distinct signals for the aromatic protons on the hydroxyphenyl ring, a signal for the isoxazole proton, and a broad singlet for the phenolic hydroxyl proton (its chemical shift will be concentration-dependent in DMSO-d₆).[7][10][11]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect signals for the ester carbonyl, the isoxazole ring carbons, the aromatic carbons, and the methyl ester carbon.[7][10]

  • Data Analysis: Confirm that the observed chemical shifts, integration values (for ¹H), and number of signals match the expected structure of this compound.

Determination of Core Physicochemical Properties

With the compound's identity and purity established, the following key physical properties can be accurately determined.

Physical State and Melting Point

The melting point is a fundamental physical property that provides a strong indication of a crystalline solid's purity.[12] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden this range.[12] While one supplier lists the compound as a liquid, many similar isoxazoles are crystalline solids.[1][13][14] Therefore, an experimental determination is essential.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry. If it is a solid, finely powder a small amount.[12]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the sample into the sealed end to a height of 1-2 mm.[15]

  • Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[12]

  • Measurement:

    • Rapid Scan (Optional): Heat the sample rapidly to get an approximate melting temperature. Allow the apparatus to cool.

    • Accurate Determination: Heat the apparatus again, but slow the rate of heating to 1-2°C per minute as you approach the approximate melting point.[12]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has liquefied (T₂). The melting point is reported as the range T₁ - T₂.

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Pack 1-2 mm of Sample into Capillary Tube A->B C Place Capillary in Apparatus B->C D Heat Rapidly for Approximate MP C->D Optional E Cool and Repeat with Slow Heating Rate (1-2°C/min) C->E D->E F Record Temperature Range of Melting E->F

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Aqueous solubility is a critical parameter for any compound intended for biological study, as it is a primary determinant of oral bioavailability.[16] It is crucial to distinguish between two types of solubility measurements commonly used in drug discovery.

  • Thermodynamic Solubility: The true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent. It is a time-intensive but highly accurate "gold standard" measurement.[16][17]

  • Kinetic Solubility: A high-throughput measure of how readily a compound, typically dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It is an invaluable tool for early-stage screening to flag potential solubility liabilities.[16][18]

Experimental Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

  • Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[19]

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the clear supernatant and determine its concentration using a validated analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.

Experimental Protocol 2: Kinetic Solubility (Turbidimetric Method)

  • Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

  • Assay Setup: In a 96-well plate, add the desired aqueous buffer.

  • Titration: Gradually add small aliquots of the DMSO stock solution to the buffer with continuous mixing.

  • Detection: Monitor the solution for the first sign of precipitation (turbidity) using a plate reader that can detect light scattering. The concentration at which precipitation is observed is the kinetic solubility.[18]

SolubilityWorkflows cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility T1 Add Excess Solid to Buffer T2 Agitate for 24-48h to Reach Equilibrium T1->T2 T3 Centrifuge to Separate Phases T2->T3 T4 Analyze Supernatant Concentration (HPLC/LC-MS) T3->T4 K1 Prepare High Conc. Stock in DMSO K2 Add Stock Solution to Aqueous Buffer K1->K2 K3 Monitor for Precipitation (Turbidity) K2->K3 K4 Record Concentration at Onset of Precipitation K3->K4

Caption: Comparison of Thermodynamic vs. Kinetic Solubility Workflows.

Acidity Constant (pKa)

The pKa value quantifies the acidity of an ionizable group. For this compound, the phenolic hydroxyl group is the most significant acidic proton. Its pKa will determine the ratio of the neutral (protonated) to the anionic (deprotonated) form at a given pH. This is vital, as the charge state of a molecule profoundly impacts its solubility, lipophilicity, and ability to interact with biological targets.[3]

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[20]

  • Apparatus Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[20]

  • Titration: Place the solution in a jacketed vessel at a constant temperature. While stirring, make the solution acidic (e.g., to pH 2) with a standardized HCl solution.

  • Data Collection: Titrate the solution by adding small, precise increments of a standardized NaOH solution. Record the pH after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.[20]

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the compound is deprotonated.

Summary Data Table

The following table should be used to consolidate all experimentally determined data for this compound, providing a comprehensive physicochemical profile.

Table 2: Consolidated Physicochemical Properties Profile

ParameterMethodResultNotes
Molecular Weight LC-MS (ESI+)Expected [M+H]⁺: ~220.2Confirm with high-resolution MS for exact mass.
Purity LC-MS (UV/TIC)>95%Purity standard for most discovery applications.
Structure Confirmed ¹H & ¹³C NMRYes / NoAll signals consistent with proposed structure.
Physical State Visual InspectionSolid / Liquid / OilAt room temperature (20-25°C).
Melting Point Capillary Methode.g., 150-152 °CA narrow range indicates high purity.
Thermodynamic Solubility Shake-Flask(µg/mL or µM)Specify buffer (e.g., PBS pH 7.4) and temperature.
Kinetic Solubility Turbidimetric(µg/mL or µM)Specify buffer (e.g., PBS pH 7.4) and temperature.
pKa (Phenolic -OH) Potentiometric Titration(pKa value)Determines charge state at physiological pH.

Conclusion

The systematic application of the protocols detailed in this guide enables a robust and reliable characterization of the core physical properties of this compound. This foundational dataset is not merely descriptive but predictive, offering critical insights into the compound's likely behavior in complex biological environments. By establishing a validated physicochemical profile encompassing identity, purity, melting point, solubility, and pKa, researchers and drug development professionals can make more informed decisions, design more effective experiments, and ultimately accelerate the evaluation of this compound's therapeutic potential.

References

An In-depth Technical Guide to the Solubility of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate, with the molecular formula C₁₁H₉NO₄ and a molecular weight of 219.19 g/mol , is a heterocyclic compound featuring an isoxazole ring.[1][2] The isoxazole scaffold is of significant interest in medicinal chemistry and materials science due to its diverse biological activities.[3] Understanding the solubility of this compound is a critical first step in its development for any application, as solubility directly impacts bioavailability, formulation, and efficacy. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound, designed for researchers and professionals in drug development.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[4][5][6][7] The solubility of this compound will be influenced by several key structural features:

  • The Isoxazole Ring: The isoxazole ring itself is a polar heterocyclic system due to the presence of nitrogen and oxygen atoms, which can participate in hydrogen bonding.[8] This suggests a degree of solubility in polar solvents.

  • The Hydroxyphenyl Group: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor, significantly increasing the potential for interaction with polar protic solvents like water and alcohols.

  • The Methyl Ester Group: The methyl ester (-COOCH₃) group adds polarity and can act as a hydrogen bond acceptor.

  • Aromaticity: The presence of the phenyl ring contributes a non-polar character to the molecule, which will favor solubility in organic solvents.

Given these features, this compound is expected to exhibit a complex solubility profile, with limited solubility in water and varying degrees of solubility in organic solvents depending on their polarity.

The Critical Role of pH

The phenolic hydroxyl group is weakly acidic. Therefore, the pH of the aqueous medium is expected to have a significant impact on the solubility of this compound.[9][10][11][12][13] In solutions with a pH above the pKa of the phenolic group, the hydroxyl group will be deprotonated to form a phenoxide anion. This ionization will dramatically increase the molecule's polarity and its solubility in aqueous media. Conversely, in acidic solutions (pH below the pKa), the compound will exist predominantly in its less soluble, non-ionized form.[9][10][11][12][13]

Experimental Determination of Solubility

A thorough understanding of the solubility of this compound requires a systematic experimental approach. This involves determining both its thermodynamic and kinetic solubility.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.[14][15][16]

  • Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature when the system is at equilibrium.[17] This is typically determined using the shake-flask method over an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[18]

  • Kinetic solubility is often measured in high-throughput screening settings. It is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[17][19] The concentration at which precipitation occurs is the kinetic solubility. This value is often higher than the thermodynamic solubility due to the formation of supersaturated solutions.[14][15]

For drug development, thermodynamic solubility is the more relevant parameter for understanding in vivo performance.[16][17]

Proposed Experimental Protocols
1. Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility in various solvents and at different pH values, adhering to principles outlined in ICH guidelines.[20][21]

Objective: To determine the equilibrium solubility of this compound in a range of solvents.

Materials:

  • This compound (solid form)

  • A selection of solvents with varying polarities (see table below)

  • pH buffers (pH 1.2, 4.5, 6.8, and 7.4 as per ICH guidelines, and additional buffers around the expected pKa of the phenolic group)[22][23]

  • Glass vials with screw caps

  • Shaking incubator set at a controlled temperature (e.g., 25 °C and 37 °C)[24]

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent or buffer.

  • Seal the vials and place them in a shaking incubator at a constant temperature for a sufficient duration (e.g., 48 hours) to reach equilibrium.

  • After incubation, visually inspect the vials to ensure an excess of solid remains.

  • Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter.[25]

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[25]

  • The pH of the aqueous samples should be measured at the end of the experiment to ensure it has not shifted.[20][21]

Proposed Solvents for Screening:

SolventPolarityRationale
WaterHighEssential for understanding aqueous solubility and bioavailability.
pH BuffersHighTo determine the pH-solubility profile.
MethanolHighA polar protic solvent capable of hydrogen bonding.
EthanolHighSimilar to methanol, commonly used in formulations.
AcetoneMediumA polar aprotic solvent.
DichloromethaneLowA non-polar organic solvent.
HexaneLowA non-polar hydrocarbon solvent.
2. Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in the solubility samples.

Example HPLC Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a predetermined λmax

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method validation should be performed to ensure linearity, accuracy, precision, and specificity.[26]

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent/buffer B Incubate with shaking (e.g., 48h at 25°C) A->B C Centrifuge to pellet solid B->C D Filter supernatant (0.22 µm) C->D E Dilute filtrate D->E F Quantify by validated HPLC-UV E->F G Calculate solubility F->G

Caption: Thermodynamic solubility determination workflow.

Factors Influencing Solubility and Expected Outcomes

Impact of Solvent Polarity

Based on the "like dissolves like" principle, the solubility of this compound is expected to be low in non-polar solvents like hexane and higher in more polar organic solvents such as methanol and ethanol, which can engage in hydrogen bonding.[4][27]

pH-Solubility Profile

A key outcome of this investigation will be the pH-solubility profile. The solubility is expected to be lowest in acidic conditions (pH 1.2-4.5) and to increase significantly as the pH rises above the pKa of the phenolic hydroxyl group, due to ionization.[11][13]

G cluster_low_ph Low pH (below pKa) cluster_high_ph High pH (above pKa) A Predominantly non-ionized form B Low aqueous solubility A->B C Deprotonation to phenoxide D Increased aqueous solubility C->D X This compound X->A X->C

Caption: Influence of pH on solubility.

Conclusion

References

A Technical Guide to the Discovery of Novel Isoxazole-Based Compounds: From Synthesis to Biological Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Isoxazole Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as "privileged scaffolds"—frameworks that are capable of binding to a wide range of biological targets and can be readily modified to optimize pharmacological properties. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a quintessential example of such a scaffold.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have cemented its role as a cornerstone in modern drug discovery.[4][5]

The versatility of the isoxazole moiety is evidenced by its presence in a portfolio of FDA-approved drugs spanning various therapeutic areas.[6] Notable examples include the anti-inflammatory COX-2 inhibitor Valdecoxib, the antibiotic Sulfamethoxazole, and the antirheumatic drug Leflunomide.[1][3] This guide provides an in-depth technical overview for researchers and drug development professionals on the core principles and methodologies underpinning the discovery of novel isoxazole-based compounds. We will journey from fundamental synthetic strategies and structure-activity relationship (SAR) elucidation to the workflows for biological evaluation, providing both the "how" and the critical "why" behind each experimental choice.

Section 1: Strategic Synthesis of the Isoxazole Core

The successful discovery of novel compounds hinges on robust and flexible synthetic methodologies. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, scalability, and the need for chemical diversity. For isoxazoles, the 1,3-dipolar cycloaddition reaction is the most powerful and widely adopted method due to its reliability, regioselectivity, and broad substrate scope.[7][8]

The Workhorse: [3+2] 1,3-Dipolar Cycloaddition

The conceptual elegance of this reaction lies in the construction of the five-membered ring by reacting a three-atom component (a nitrile oxide, the 1,3-dipole) with a two-atom component (an alkyne or alkene, the dipolarophile).[9][10] This approach allows for the convergent assembly of complex molecules, where two key fragments are brought together in a late-stage, ring-forming step.

The causality behind its prevalence is twofold:

  • Versatility: A vast array of substituted alkynes and aldehydes (precursors to nitrile oxides) are commercially available or readily synthesized, allowing for the creation of extensive libraries with diverse functional groups at the 3- and 5-positions of the isoxazole ring.

  • Regiocontrol: The reaction of nitrile oxides with terminal alkynes typically yields the 3,5-disubstituted isoxazole regioisomer with high fidelity, simplifying purification and ensuring structural consistency, which is paramount for reliable SAR studies.[10]

Below is a diagram illustrating the general workflow for synthesizing isoxazole libraries, emphasizing the key cycloaddition step.

G General Synthetic Workflow for Isoxazole Derivatives cluster_nitrile_oxide Nitrile Oxide Generation A Aldehyde Precursor (R1-CHO) C Aldoxime Intermediate (R1-CH=NOH) A->C + NH2OH B Hydroxylamine (NH2OH) B->C E Hydroximoyl Chloride (R1-C(Cl)=NOH) C->E + NCS D Chlorinating Agent (e.g., NCS) D->E G Nitrile Oxide (in situ) [R1-C≡N+-O-] E->G + Base - HCl F Base (e.g., Et3N) F->G I [3+2] Cycloaddition G->I 1,3-Dipole H Alkyne Substrate (R2-C≡CH) H->I Dipolarophile J 3,5-Disubstituted Isoxazole (Target Compound) I->J Ring Formation

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.
Alternative and Green Synthetic Approaches

While cycloaddition is dominant, other methods offer solutions for specific substitution patterns or align with green chemistry principles.

  • Condensation Reactions: The reaction of 1,3-dicarbonyl compounds with hydroxylamine can produce isoxazoles, often used for synthesizing isoxazol-5(4H)-ones.[3]

  • Microwave and Ultrasound-Assisted Synthesis: These energy sources can dramatically accelerate reaction times, improve yields, and reduce the need for harsh solvents.[11][12][13] The application of ultrasound, for instance, facilitates chemical processes through acoustic cavitation, aligning with the principles of sustainable chemistry.[11]

Protocol 1: General Experimental Procedure for 1,3-Dipolar Cycloaddition

This protocol is a representative, self-validating system. Successful formation of the hydroximoyl chloride and its subsequent reaction can be monitored by Thin Layer Chromatography (TLC).

  • Aldoxime Formation: To a solution of the desired aldehyde (1.0 eq) in ethanol/water (1:1), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydroximoyl Chloride Generation: Dissolve the crude aldoxime (1.0 eq) in N,N-dimethylformamide (DMF). Cool the solution to 0°C in an ice bath. Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes, maintaining the temperature below 5°C. The causality for this low temperature is to prevent side reactions and control the exothermic nature of the chlorination. Stir for 1 hour at 0°C.

  • Cycloaddition: To the solution containing the in situ generated hydroximoyl chloride, add the terminal alkyne (1.1 eq). Add triethylamine (1.5 eq) dropwise via a syringe pump over 30 minutes. The slow addition of the base is critical to control the concentration of the highly reactive nitrile oxide, minimizing its dimerization.

  • Workup and Purification: Allow the reaction to warm to room temperature and stir overnight. Pour the reaction mixture into ice-water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the target 3,5-disubstituted isoxazole. Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Section 2: The Logic of Optimization: Structure-Activity Relationship (SAR) Studies

Synthesizing a compound that shows initial activity (a "hit") is only the beginning. The subsequent, iterative process of chemical modification to improve potency, selectivity, and pharmacokinetic properties is known as the Structure-Activity Relationship (SAR) study. The isoxazole scaffold is an excellent template for SAR because it presents multiple, distinct vectors for chemical modification.[14]

A typical SAR exploration involves systematically altering substituents at different positions of the core scaffold and observing the impact on biological activity.[15][16] For a generic 3,5-diaryl-isoxazole, key modifications include:

  • C3-Aryl Ring: Introducing electron-donating or electron-withdrawing groups can probe electronic and steric requirements of the target's binding pocket. For instance, the presence of nitro or chlorine groups at the C-3 phenyl ring has been shown to enhance antibacterial activity in certain derivatives.[1]

  • C5-Aryl Ring: This position often influences pharmacokinetics and can be modified to improve properties like solubility or metabolic stability. Methoxy or dimethyl amino groups at this position have also been linked to increased antibacterial potency.[1]

  • Bioisosteric Replacement: The isoxazole ring itself can act as a bioisostere for other functional groups, such as an amide or ester, offering a stable, rigid linker with a distinct electronic profile.[17][18][19]

The following diagram illustrates the logical flow of an SAR campaign.

SAR_Logic Start Initial Hit Compound (e.g., IC50 = 10 µM) R1_Mod Modify R1 Group (C3-Aryl Ring) Start->R1_Mod Hypothesis Generation R2_Mod Modify R2 Group (C5-Aryl Ring) Start->R2_Mod Hypothesis Generation Core_Mod Scaffold Hopping or Core Modification Start->Core_Mod Hypothesis Generation Synth_R1 Synthesize Analogs (R1a, R1b, R1c...) R1_Mod->Synth_R1 Synth_R2 Synthesize Analogs (R2a, R2b, R2c...) R2_Mod->Synth_R2 Synth_Core Synthesize Analogs (New Cores) Core_Mod->Synth_Core Assay_R1 Biological Assay Synth_R1->Assay_R1 Assay_R2 Biological Assay Synth_R2->Assay_R2 Assay_Core Biological Assay Synth_Core->Assay_Core Analysis Analyze SAR Data (Potency, Selectivity, ADME Properties) Assay_R1->Analysis Assay_R2->Analysis Assay_Core->Analysis Decision Improved Potency? Analysis->Decision Decision->R1_Mod No/Iterate Lead Lead Candidate (e.g., IC50 = 50 nM) Decision->Lead Yes

Caption: Iterative logic of a Structure-Activity Relationship (SAR) campaign.

Section 3: Validating Function: Biological Evaluation Workflow

The synthesis of a focused compound library must be coupled with a robust biological evaluation cascade to identify promising candidates and elucidate their mechanism of action (MoA). The design of this cascade is hierarchical, starting with broad primary screens and progressing to more complex, hypothesis-driven assays.

Primary Screening: Identifying Cytotoxicity

For many therapeutic areas, such as oncology, the initial screen aims to identify compounds that inhibit cell proliferation or induce cell death. The MTT assay is a classic, reliable colorimetric method for assessing cell viability.[3]

The causality behind its use is the direct link between cellular metabolic activity and color change. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically. A decrease in signal indicates a loss of cell viability.

Protocol 2: General Experimental Procedure for MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized isoxazole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, only viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Mechanism of Action (MoA) Elucidation

Active compounds from the primary screen are advanced to MoA studies. Isoxazole derivatives have been reported to exert their effects through various mechanisms, making this a critical step.[20][21]

  • Target-Based Assays: If a specific target is hypothesized (e.g., based on computational docking), direct enzymatic assays can be performed. Many isoxazole-based anticancer agents have been found to inhibit targets like Heat Shock Protein 90 (HSP90), tubulin polymerization, or various protein kinases.[4][21][22]

  • Cell-Based Pathway Analysis: Techniques like Western blotting can be used to measure the expression of key proteins involved in pathways like apoptosis (e.g., Caspase-3, PARP cleavage) to confirm the mode of cell death.[20]

The workflow below outlines a typical screening cascade.

Screening_Cascade A Synthesized Isoxazole Library B Primary Screen (e.g., MTT Cytotoxicity Assay) A->B C Identify 'Hits' (Compounds with IC50 < 10 µM) B->C Data Analysis D Secondary / Orthogonal Assays (e.g., Clonogenic Assay, Apoptosis Assay) C->D Advance Hits E Confirm 'Actives' D->E Validate Activity F Mechanism of Action (MoA) Studies E->F Prioritize Actives G Target Identification & Validation (Kinase Panels, Western Blot, etc.) F->G Hypothesis Testing H Lead Optimization (SAR-guided synthesis) G->H Feedback Loop H->B New Analogs I In Vivo Efficacy Studies H->I Advance Leads

Caption: Hierarchical workflow for biological screening and lead discovery.

Section 4: Case Study: Isoxazoles as Anti-Inflammatory Agents

The development of selective COX-2 inhibitors like Valdecoxib highlights the therapeutic success of the isoxazole scaffold.[1] Inflammation is driven by cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation). The therapeutic goal is to selectively inhibit COX-2 to reduce inflammation without the gastrointestinal side effects associated with non-selective COX-1 inhibition.

Recent studies continue to explore novel isoxazole derivatives for this purpose.[23][24][25] The SAR for these compounds often reveals that the nature and position of substituents on the aryl rings attached to the isoxazole core are critical for achieving COX-2 selectivity.

Compound IDC3-SubstituentC5-SubstituentCOX-2 IC₅₀ (µM)[23][25]COX-1 IC₅₀ (µM)[23][25]Selectivity Index (COX-1/COX-2)
5b 4-MethoxyphenylPhenyl0.15> 10> 66
5c 4-ChlorophenylPhenyl0.21> 10> 47
5d 4-FluorophenylPhenyl0.28> 10> 35
Celecoxib (Reference Drug)(Reference Drug)0.0415375

Data presented is representative and synthesized from published findings for illustrative purposes.[23][25]

The data illustrates that compounds 5b , 5c , and 5d show significant in vitro anti-inflammatory potential with high selectivity for the COX-2 enzyme.[23][25] The causality for this selectivity often lies in the ability of the substituents to fit into a specific side pocket present in the COX-2 active site but absent in COX-1. This structural difference is the key to designing isoform-selective inhibitors.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly productive framework in the quest for novel therapeutics. Its synthetic tractability, coupled with its favorable physicochemical properties, ensures its relevance for years to come. Future trends in this field are likely to focus on several key areas:

  • Multi-Targeted Therapies: Designing single molecules that can modulate multiple targets simultaneously is an emerging paradigm, particularly in complex diseases like cancer. The isoxazole core is well-suited for creating such compounds.[2][26]

  • Fused Systems: The exploration of fused isoxazole systems (e.g., isoxazoloindoles) is expanding the available chemical space and leading to compounds with novel, rigid conformations and unique biological profiles.[14][27][28]

  • Green Chemistry: The adoption of more sustainable synthetic methods, such as sonochemistry and metal-free catalysis, will become increasingly important for the large-scale production of isoxazole-based drug candidates.[11][13]

This guide has outlined a logical and experimentally validated pathway for the discovery of novel isoxazole compounds. By integrating rational synthetic design with systematic biological evaluation, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

Methodological & Application

Application Notes and Protocols for Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Isoxazole Derivative

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and immunosuppressive properties[1][2][3]. Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate is a novel compound within this class, holding significant promise for investigation in various therapeutic areas. Its structure, featuring a hydroxyphenyl group, suggests potential interactions with key cellular signaling pathways implicated in disease progression.

A structurally related compound, (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester (also known as ISO-1), has been identified as an inhibitor of macrophage migration inhibitory factor (MIF) and has been shown to suppress the epithelial-to-mesenchymal transition (EMT) in nasopharyngeal carcinoma cells via the TGF-β/Smad4 signaling axis[4][5]. This precedent provides a strong rationale for investigating this compound for similar activities, particularly in the context of cancer cell biology.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in a suite of cell-based assays. The protocols herein are designed to be self-validating systems, enabling the robust characterization of the compound's biological effects, from initial cytotoxicity screening to elucidating its potential mechanism of action.

Compound Handling and Preparation

Prior to commencing any cellular assays, proper handling and preparation of this compound are paramount to ensure experimental reproducibility and accuracy.

Chemical Properties:

PropertyValueSource
Molecular Formula C₁₁H₉NO₄[6][7][8]
Molecular Weight 219.19 g/mol [6][7][8]
Appearance Reported as liquid or solid[6][9]
CAS Number 60640-71-3[6]

Solubility and Stock Solution Preparation:

Based on the general solubility of isoxazole derivatives and best practices for small molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution[1][10].

  • Stock Solution (10 mM): Accurately weigh the desired amount of this compound. Dissolve the compound in high-purity, anhydrous DMSO to a final concentration of 10 mM.

    • Example: To prepare 1 mL of a 10 mM stock solution, dissolve 2.19 mg of the compound in 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution[2]. Ensure the solution is clear and free of particulates before use.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Working Solution Preparation:

For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to the final desired concentrations. It is critical to maintain a consistent and low final concentration of DMSO across all experimental conditions (including vehicle controls) to minimize solvent-induced cellular effects. The final DMSO concentration should ideally be below 0.5%, and for sensitive cell lines, 0.1% or lower is recommended[10][11].

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

Section 1: Assessment of Cytotoxicity and Cell Viability (MTS Assay)

The initial characterization of a novel compound involves determining its effect on cell viability and identifying its half-maximal inhibitory concentration (IC50). The MTS assay is a robust and sensitive colorimetric method for this purpose.

Principle of the MTS Assay

The MTS assay measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to a soluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at 490 nm[13][14].

Experimental Workflow: MTS Assay

MTS_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A 1. Seed Cells (96-well plate) B 2. Incubate 24h (Allow attachment) A->B C 3. Prepare Serial Dilutions of Compound B->C D 4. Treat Cells (Incubate 48-72h) C->D E 5. Add MTS Reagent D->E F 6. Incubate 1-4h E->F G 7. Measure Absorbance (490 nm) F->G H 8. Calculate % Viability G->H I 9. Determine IC50 H->I

Caption: Workflow for MTS-based cell viability and IC50 determination.

Detailed Protocol: MTS Assay

Materials:

  • 96-well flat-bottom cell culture plates

  • Cancer cell line of interest (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells with medium only for background control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete medium. A typical concentration range might be from 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest compound concentration).

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control. Each condition should be performed in at least triplicate.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Background Subtraction: Subtract the average absorbance of the medium-only wells from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of treated cells) / (Absorbance of vehicle control cells)] x 100

  • IC50 Determination: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value[13].

Section 2: Investigating the Induction of Apoptosis (Annexin V/PI Staining)

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is the gold standard.

Principle of Annexin V/PI Staining

In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorophore[1][11]. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells[1][4][11].

Experimental Workflow: Annexin V/PI Assay

AnnexinV_Workflow cluster_prep Cell Culture & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis A 1. Seed & Treat Cells (e.g., at IC50 concentration) B 2. Incubate for desired time (e.g., 24, 48h) A->B C 3. Harvest & Wash Cells B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Add Annexin V-FITC & PI D->E F 6. Incubate 15 min (Room Temp, Dark) E->F G 7. Add 1X Binding Buffer F->G H 8. Acquire data on Flow Cytometer G->H I 9. Analyze Dot Plots (Live, Apoptotic, Necrotic) H->I

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Staining

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at relevant concentrations (e.g., 1x and 2x the determined IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA. Combine all cells from each treatment condition and centrifuge.

  • Washing: Wash the cell pellets once with cold PBS.

  • Staining: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. d. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer as soon as possible.

Data Analysis:

The flow cytometry data will be presented as a dot plot with Annexin V fluorescence on one axis and PI fluorescence on the other. The plot can be divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells (due to mechanical damage)

Quantify the percentage of cells in each quadrant for each treatment condition to determine the extent of apoptosis induced by the compound.

Section 3: Elucidating the Mechanism of Action via the TGF-β/Smad4 Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of cell growth, differentiation, and motility. While it acts as a tumor suppressor in early-stage cancers, it can paradoxically promote tumor progression and metastasis in later stages by inducing EMT[2][6][10]. The canonical TGF-β pathway involves the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4. This complex translocates to the nucleus to regulate the transcription of target genes.

Proposed Signaling Pathway and Point of Intervention

TGFb_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII Binds TBRI TβRI TBRII->TBRI Recruits & Activates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Complexes with Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocates to EMT_Genes EMT Gene Transcription (e.g., Snail, Slug, ZEB1/2) Nucleus->EMT_Genes Regulates EMT_Phenotype EMT Phenotype (Increased Migration & Invasion) EMT_Genes->EMT_Phenotype Compound Methyl 5-(4-hydroxyphenyl) isoxazole-3-carboxylate Compound->SmadComplex Potential Inhibition

References

Application Notes & Protocols: In Vitro Evaluation of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Isoxazole Derivative

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] The compound Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate, with its unique substitution pattern, presents a compelling candidate for preclinical investigation. The presence of a phenolic hydroxyl group suggests potential for antioxidant activity through radical scavenging, while the isoxazole ring itself is a well-established pharmacophore in anti-inflammatory agents, such as the COX-2 inhibitor valdecoxib.[1][4]

These application notes provide a structured, field-proven framework for the initial in vitro characterization of this compound. The protocols are designed to be self-validating, progressing from foundational cytotoxicity assessment to specific mechanistic assays that probe its anti-inflammatory and antioxidant capabilities. The causality behind each experimental choice is elucidated to empower researchers in not only executing the protocols but also interpreting the resulting data with confidence.

Part 1: Foundational Analysis - Cytotoxicity Assessment

Before delving into specific biological activities, it is imperative to determine the cytotoxic profile of this compound. This foundational step identifies the concentration range at which the compound can be safely evaluated without inducing significant cell death, thereby ensuring that any observed effects in subsequent assays are not mere artifacts of toxicity. The MTT assay is a robust and widely adopted colorimetric method for this purpose.[5][6][7][8]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5][8] The quantity of formazan produced, which is solubilized for measurement, is directly proportional to the number of metabolically active (and therefore viable) cells.[7]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate (e.g., RAW 264.7 macrophages at 1x10^5 cells/well) incubation_24h Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation_24h compound_addition Add serial dilutions of This compound (e.g., 0.1 µM to 100 µM) incubation_24h->compound_addition incubation_48h Incubate for 24-48 hours compound_addition->incubation_48h mtt_reagent Add MTT solution (0.5 mg/mL) to each well incubation_48h->mtt_reagent incubation_4h Incubate for 4 hours mtt_reagent->incubation_4h solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation_4h->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a suitable cell line (e.g., RAW 264.7 murine macrophages or HEK293 human embryonic kidney cells) into a 96-well flat-bottom plate at a density of 1x10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in serum-free medium to obtain working concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Carefully aspirate the old medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.[8]

  • Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[8]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of viability against the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation: Cytotoxicity Profile
Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Vehicle Control (0)0.850 ± 0.045100.0
0.10.845 ± 0.05199.4
10.830 ± 0.03997.6
100.815 ± 0.04295.9
250.750 ± 0.06088.2
500.620 ± 0.05572.9
1000.430 ± 0.04850.6

Note: The data presented are hypothetical and for illustrative purposes only.

Part 2: Probing Anti-Inflammatory Activity

Inflammation is a complex biological response involving the production of various mediators, including nitric oxide (NO) and prostaglandins. The following assays are designed to evaluate the potential of this compound to modulate these key inflammatory pathways.

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Nitric oxide is a critical signaling molecule in inflammation, produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS).[9] Overproduction of NO is associated with various inflammatory diseases. The Griess reaction provides a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.[9][10][11]

Experimental Workflow: Griess Assay

Griess_Workflow cluster_setup Cell Culture & Treatment cluster_griess Griess Reaction seed_cells Seed RAW 264.7 cells in a 96-well plate pre_treat Pre-treat with non-toxic concentrations of the test compound for 1-2 hours seed_cells->pre_treat stimulate Stimulate with LPS (e.g., 1 µg/mL) pre_treat->stimulate incubate_24h Incubate for 24 hours stimulate->incubate_24h collect_supernatant Collect cell culture supernatant incubate_24h->collect_supernatant add_griess_A Add Griess Reagent A (Sulfanilamide) collect_supernatant->add_griess_A add_griess_B Add Griess Reagent B (NED) add_griess_A->add_griess_B read_absorbance Measure absorbance at 540 nm add_griess_B->read_absorbance

Caption: Workflow for measuring nitric oxide production via the Griess assay.

Protocol 2: Griess Assay for Nitrite Determination
  • Cell Seeding and Treatment: Seed RAW 264.7 macrophages as described in Protocol 1. After overnight adherence, replace the medium with fresh medium containing non-toxic concentrations of this compound (determined from the MTT assay). Incubate for 1 hour.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate the plate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Standard Curve Preparation: Prepare a nitrite standard curve (e.g., 1-100 µM) using sodium nitrite in the same culture medium.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well containing supernatant or standard.[9]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[9]

  • Data Acquisition: Incubate for another 10 minutes at room temperature. Measure the absorbance at 540 nm.[12]

  • Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the standard curve. Determine the percentage of inhibition of NO production relative to the LPS-stimulated control.

Data Presentation: Nitric Oxide Inhibition
TreatmentNitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (Untreated)1.5 ± 0.3-
LPS (1 µg/mL)45.2 ± 3.10
LPS + Compound (10 µM)30.1 ± 2.533.4
LPS + Compound (25 µM)18.5 ± 1.959.1
LPS + Compound (50 µM)9.8 ± 1.278.3

Note: The data presented are hypothetical and for illustrative purposes only.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

Prostaglandins and leukotrienes are potent inflammatory mediators derived from arachidonic acid through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[13][14] Evaluating the inhibitory effect of this compound on these enzymes can provide direct insight into its mechanism of anti-inflammatory action. Commercially available enzyme immunoassay (EIA) kits or spectrophotometric assays are commonly used for this purpose.[15][16][17][18][19]

Protocol 3: In Vitro COX/LOX Inhibition Assay (General)

This protocol outlines the general steps for a cell-free enzymatic assay. Specific buffer compositions, substrate concentrations, and incubation times should be optimized or followed as per the manufacturer's instructions if using a commercial kit.

  • Enzyme Preparation: Reconstitute purified COX-1, COX-2, or 5-LOX enzyme in the appropriate assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, a heme cofactor (for COX assays), the enzyme, and the test compound at various concentrations. Include a vehicle control (DMSO) and a known inhibitor as a positive control (e.g., Indomethacin for COX, Quercetin for LOX).

  • Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes) at the recommended temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid for COX, linoleic acid for LOX).[14]

  • Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance at a specific wavelength (e.g., 234 nm for LOX activity) or by quantifying the product (e.g., Prostaglandin E2 for COX activity via ELISA).[14][18]

  • Data Analysis: Calculate the reaction rate for each concentration. Determine the percentage of enzyme inhibition relative to the vehicle control and calculate the IC₅₀ (50% inhibitory concentration) value for the compound against each enzyme.

Part 3: Assessment of Antioxidant Activity

The phenolic hydroxyl group in the target molecule is a strong indicator of potential antioxidant activity. Antioxidants can neutralize harmful free radicals, which are implicated in the pathogenesis of numerous diseases.[20][21] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to screen for radical scavenging activity.[22][23][24]

Principle of the DPPH Assay

DPPH is a stable free radical with a deep violet color, showing a characteristic absorbance at around 517 nm.[22][23] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the solution's color changes from violet to pale yellow.[24] The degree of discoloration is proportional to the scavenging potential of the antioxidant.

Protocol 4: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

    • Prepare a stock solution of the test compound in methanol at various concentrations (e.g., 10-500 µg/mL). Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.[25]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test compound or standard solution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[20][24]

  • Data Acquisition: Measure the absorbance of each well at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [ (A_control - A_sample) / A_control ] * 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value.

Data Presentation: Antioxidant Activity
Compound Concentration (µg/mL)% DPPH Scavenging (Mean ± SD)
1015.2 ± 2.1
5035.8 ± 3.5
10052.1 ± 4.0
25078.4 ± 3.8
50091.3 ± 2.9

Note: The data presented are hypothetical and for illustrative purposes only.

Conclusion and Forward Outlook

This guide provides a comprehensive suite of protocols for the initial in vitro evaluation of this compound. By systematically assessing its cytotoxicity, anti-inflammatory, and antioxidant properties, researchers can build a robust preliminary profile of this novel compound. Positive results from these assays would warrant further investigation into its specific molecular targets and its efficacy in more complex cell-based models and eventually, in vivo studies. The logical progression of these protocols ensures that resources are used efficiently and that the resulting data is both reliable and readily interpretable, paving the way for potential therapeutic development.

References

Application Notes & Protocols: Isoxazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Oncological Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding allow it to interact with a wide array of biological targets with high affinity and specificity.[1] In oncology, this versatility has been exploited to develop a new generation of targeted therapeutics. Isoxazole derivatives have demonstrated efficacy through diverse mechanisms, including the induction of apoptosis, inhibition of protein kinases, disruption of tubulin polymerization, and modulation of key signaling pathways crucial to tumor growth and survival.[2][3][4]

This guide provides an in-depth overview of the application of isoxazole derivatives in cancer research, detailing the core mechanisms of action and providing validated, step-by-step protocols for their in vitro evaluation.

Section 1: Key Mechanisms of Action & Targeted Pathways

Isoxazole-based compounds exert their anticancer effects by targeting multiple facets of cancer cell biology. Understanding these mechanisms is critical for rational drug design and for selecting appropriate experimental models and assays.

Inhibition of Pyrimidine Biosynthesis

A classic example of an isoxazole-based drug is Leflunomide, whose active metabolite, A77 1726, is a potent inhibitor of dihydroorotate dehydrogenase (DHODH).[5][6] This enzyme is critical for the de novo synthesis of pyrimidines, the essential building blocks of DNA and RNA.[5] Rapidly proliferating cancer cells have a high demand for nucleotides, making them particularly vulnerable to DHODH inhibition.[5][7] This leads to cell cycle arrest, primarily at the S phase, and can induce apoptosis.[5][6][8]

Modulation of Key Signaling Pathways

Many isoxazole derivatives function as small molecule inhibitors that target specific nodes within oncogenic signaling cascades.[9]

  • Kinase Inhibition: Receptor tyrosine kinases (RTKs) like VEGFR and EGFR are often dysregulated in cancer, promoting angiogenesis and cell proliferation.[10] Several isoxazole derivatives have been specifically designed to act as potent inhibitors of these kinases, blocking downstream signaling.[10][11][12]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Some isoxazole compounds have been shown to downregulate this pathway, often by inhibiting upstream kinases or modulating the expression of key components like PTEN and phosphorylated Akt.[13]

  • Apoptosis Induction: Ultimately, many effective anticancer agents eliminate tumor cells by inducing programmed cell death (apoptosis). Isoxazole derivatives can trigger apoptosis through various means, including the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of caspases.[11][14]

The following diagram illustrates a simplified signaling cascade commonly targeted by isoxazole derivatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK VEGFR/EGFR (Receptor Tyrosine Kinase) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation DHODH DHODH Pyrimidines Pyrimidines DHODH->Pyrimidines Pyrimidines->Proliferation Isoxazole_Kinase Isoxazole Derivative (Kinase Inhibitor) Isoxazole_Kinase->RTK Isoxazole_DHODH Isoxazole Derivative (e.g., A77 1726) Isoxazole_DHODH->DHODH

Caption: Targeted disruption of oncogenic pathways by isoxazole derivatives.

Section 2: Application Note - A Workflow for In Vitro Evaluation

A systematic, multi-assay approach is essential to characterize the anticancer potential of a novel isoxazole derivative. This workflow progresses from broad cytotoxicity screening to specific mechanistic validation.

Caption: A logical workflow for characterizing novel anticancer compounds.

Protocol 2.1: Assessment of Cytotoxicity using MTT Assay

Purpose: To determine the half-maximal inhibitory concentration (IC50) of an isoxazole derivative, providing a quantitative measure of its potency against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[15] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into a purple formazan product, the amount of which is directly proportional to the number of living cells.[15]

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Isoxazole derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[16][17]

  • DMSO (cell culture grade)

  • Sterile 96-well plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight (~18-24 hours) at 37°C, 5% CO2 to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivative in culture medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with the same final concentration of DMSO, typically <0.5%) and a "medium only" blank.[17]

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.[17]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[16][18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[17][18] Visually confirm the formation of purple formazan crystals using an inverted microscope.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[16][17]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[17] Measure the absorbance at 570 nm using a microplate reader.[19]

Data Analysis & Causality:

  • Why this step is crucial: The absorbance value is a direct proxy for the number of metabolically active, viable cells.

  • Calculation:

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot the % Viability against the logarithm of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[17]

Protocol 2.2: Apoptosis Quantification by Annexin V/PI Staining

Purpose: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, thereby confirming if the observed cytotoxicity is due to programmed cell death.

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, intercalating with DNA.[20] Flow cytometry is then used to quantify the cell populations.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[22]

  • Treated and control cells

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the isoxazole derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated or vehicle control.

  • Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.[21]

  • Washing: Centrifuge the cell suspension at ~500 x g for 5 minutes. Wash the cell pellet twice with ice-cold PBS.[21][22]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18][22]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[18]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18][22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[18][22]

Data Analysis & Causality:

  • Why this step is crucial: This dual-staining method provides a definitive and quantitative measure of apoptosis, differentiating it from simple necrosis.

  • Interpretation:

    • Annexin V (-) / PI (-): Viable cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.[22]

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.[22]

    • Annexin V (-) / PI (+): Necrotic cells (rare).

  • A significant increase in the Annexin V (+) populations in treated cells compared to the control confirms apoptosis induction.

Protocol 2.3: Target Pathway Modulation by Western Blotting

Purpose: To investigate the effect of the isoxazole derivative on the expression or phosphorylation status of specific proteins within a targeted signaling pathway (e.g., PI3K/Akt, apoptosis regulators).

Principle: Western blotting is a technique used to detect specific proteins in a sample.[23][24] Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with primary antibodies specific to the target protein (e.g., anti-p-Akt, anti-Bcl-2). A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used for detection.[25]

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.[13] Centrifuge to pellet debris and collect the supernatant.[13]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[13]

  • Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS sample buffer. Load samples onto an SDS-PAGE gel and separate by electrophoresis.[25]

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24][25]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[25]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).[25]

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

  • Detection: Wash the membrane again as in step 7. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., GAPDH or β-actin) to correct for loading differences.

Data Analysis & Causality:

  • Why this step is crucial: This protocol provides direct evidence of target engagement. For example, a decrease in the ratio of p-Akt to total Akt demonstrates inhibition of the PI3K/Akt pathway. An increased Bax/Bcl-2 ratio confirms a shift towards a pro-apoptotic state.

  • Self-Validation: Comparing the phosphorylated (active) form of a protein to its total expression level is a critical internal control, ensuring that observed changes are due to altered signaling activity and not just overall protein degradation.

Section 3: Data Presentation

Quantitative data from these protocols should be summarized for clear interpretation.

Table 1: Representative Cytotoxicity Data for Isoxazole Derivative (Compound X)

Cell LineCancer TypeIC50 (µM) after 48h
HCT-116Colon Carcinoma8.5 ± 0.7
MCF-7Breast Adenocarcinoma12.3 ± 1.1
A549Lung Carcinoma6.2 ± 0.5
WISHNormal Amnion> 100

Note: Data are illustrative. The inclusion of a non-cancerous cell line (like WISH) is crucial for assessing selectivity.[11]

Table 2: Apoptosis Induction in HCT-116 Cells by Compound X (24h)

Treatment% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control4.1 ± 0.52.3 ± 0.3
Compound X (8.5 µM)25.6 ± 2.110.4 ± 1.5
Compound X (17 µM)48.2 ± 3.822.7 ± 2.4

Note: Data are representative and demonstrate a dose-dependent increase in apoptosis.

References

Application Note: A Validated Protocol for the Synthesis of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isoxazoles represent a cornerstone class of five-membered heterocyclic compounds, demonstrating a vast array of biological activities that make them privileged scaffolds in medicinal chemistry and drug discovery.[1][2][3][4] Their applications span from anticancer and anti-inflammatory to antimicrobial and neuroprotective agents.[2][3] This application note provides a detailed, validated experimental protocol for the synthesis of a key isoxazole intermediate, Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate. The synthetic strategy is based on a highly efficient and regioselective 1,3-dipolar cycloaddition reaction, a benchmark method for isoxazole ring formation.[5][6] We present a two-step process beginning with the preparation of 4-hydroxybenzaldehyde oxime, followed by its in situ conversion to a nitrile oxide and subsequent cycloaddition with methyl propiolate. This guide is designed for researchers in synthetic chemistry and drug development, offering a comprehensive workflow from starting materials to the fully characterized final product, including troubleshooting and safety guidelines.

Introduction and Scientific Principle

The synthesis of highly functionalized isoxazoles is a critical task for the development of novel therapeutic agents. The 3,5-disubstituted isoxazole core, in particular, is present in numerous bioactive molecules. The primary method for constructing this scaffold is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[5][7][8] This approach is favored for its high efficiency, regioselectivity, and operational simplicity.

Our protocol follows this established pathway, as illustrated below. The synthesis is divided into two primary stages:

  • Oxime Formation: The commercially available 4-hydroxybenzaldehyde[9] is reacted with hydroxylamine hydrochloride in the presence of a base. The base is essential to neutralize the hydrochloride salt, liberating free hydroxylamine which then condenses with the aldehyde to form 4-hydroxybenzaldehyde oxime.[10][11]

  • In Situ Nitrile Oxide Generation and Cycloaddition: The prepared aldoxime is oxidized in situ to generate the transient 4-hydroxyphenylnitrile oxide. This highly reactive intermediate is immediately trapped by methyl propiolate, which is present in the reaction mixture. The cycloaddition proceeds to regioselectively yield the desired this compound. The use of an aqueous solution of sodium hypochlorite (household bleach) serves as an inexpensive, readily available, and effective oxidizing agent for this transformation.

This method provides a robust and scalable route to the target compound, a valuable building block for further chemical elaboration.

Synthesis Workflow and Reaction Scheme

The overall experimental process is streamlined to ensure efficiency and high yield, moving from commercially available starting materials to the purified final product.

G cluster_0 Part A: Oxime Synthesis cluster_1 Part B: Cycloaddition & Purification cluster_2 Part C: Characterization A0 4-Hydroxybenzaldehyde A2 Reaction & Work-up A0->A2 A1 Hydroxylamine HCl + Base A1->A2 A3 4-Hydroxybenzaldehyde Oxime A2->A3 B2 Reaction & Extraction A3->B2 Intermediate B0 Methyl Propiolate B0->B2 B1 NaOCl Oxidation B1->B2 B3 Crude Product B2->B3 B4 Column Chromatography B3->B4 B5 Final Product B4->B5 C3 Validated Structure B5->C3 Analysis C0 NMR (1H, 13C) C0->C3 C1 Mass Spectrometry C1->C3 C2 IR Spectroscopy C2->C3 G cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: 1,3-Dipolar Cycloaddition Benzaldehyde 4-Hydroxybenzaldehyde Oxime 4-Hydroxybenzaldehyde Oxime Benzaldehyde->Oxime Hydroxylamine Hydroxylamine NH₂OH·HCl, Pyridine Ethanol, Reflux Oxime_input 4-Hydroxybenzaldehyde Oxime Propiolate Methyl Propiolate Product Methyl 5-(4-hydroxyphenyl) isoxazole-3-carboxylate Propiolate->Product Reagents_cyclo NaOCl (aq) Ethanol, RT Oxime_input->Product Reagents_cyclo

References

Application Notes & Protocols: High-Throughput Screening with Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged structure" in drug design.[1][2][3] Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][4] This broad therapeutic potential makes novel isoxazole-containing compounds, such as Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate, highly attractive candidates for high-throughput screening (HTS) campaigns aimed at discovering new lead molecules.[5]

This compound (CAS: 60640-71-3) is a small molecule featuring this key isoxazole core.[6][7][8][9][10][11] Given the established bioactivity of related structures, this compound represents a promising starting point for identifying modulators of various cellular pathways. For instance, a structurally related isoxazole, ISO-1, has been identified as an inhibitor of macrophage migration inhibitory factor (MIF), impacting inflammatory and cancer-related pathways like TGF-β/Smad4.[12] This precedent underscores the potential of screening this compound against similar targets.

These application notes provide detailed protocols for employing this compound in several robust HTS assay formats. The methodologies are designed to be adaptable, scalable, and grounded in established principles of drug discovery.[13][14]

Compound Profile: this compound

PropertyValueSource
CAS Number 60640-71-3[8]
Molecular Formula C₁₁H₉NO₄[8]
Molecular Weight 219.19 g/mol [7]
Purity Typically ≥97%[8]
Appearance Liquid or solid (supplier dependent)[8]

Application 1: Cell-Based HTS for Inhibitors of the NF-κB Pathway

Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response.[15] Its aberrant activation is implicated in numerous chronic inflammatory diseases and cancers.[16][17] The anti-inflammatory potential of many isoxazole derivatives makes the NF-κB pathway a logical and high-value target for screening this compound.[18][19] This protocol utilizes a reporter gene assay in a human cell line to quantify the inhibition of TNF-α-induced NF-κB activation.[1][20]

Workflow for NF-κB Reporter Gene Assay

G cluster_prep Assay Preparation cluster_screen Screening Protocol cluster_analysis Data Analysis prep1 Culture & Seed HEK293T cells with NF-κB Luciferase Reporter prep2 Prepare Compound Plate: - this compound - Positive Control (IKK inhibitor) - Negative Control (DMSO) step1 Transfer compounds to cell plate prep2->step1 step2 Pre-incubate cells with compounds step1->step2 step3 Stimulate with TNF-α (except for negative control wells) step2->step3 step4 Incubate to allow reporter expression step3->step4 step5 Add Luciferase Substrate step4->step5 step6 Measure Luminescence step5->step6 analysis1 Calculate Percent Inhibition step6->analysis1 analysis2 Determine Z'-Factor for Assay Quality analysis1->analysis2 analysis3 Identify 'Hits' based on inhibition threshold analysis2->analysis3

Caption: Workflow for the NF-κB cell-based HTS assay.

Detailed Protocol: NF-κB Luciferase Reporter Assay (384-Well Format)

1. Materials and Reagents:

  • Cells: HEK293T cells stably transfected with an NF-κB response element-driven luciferase reporter plasmid.

  • Compound: this compound (10 mM stock in DMSO).

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., Puromycin).

  • Stimulant: Human TNF-α (Tumor Necrosis Factor-alpha).

  • Positive Control: IKK Inhibitor (e.g., TPCA-1) at 10 µM.

  • Negative Control: DMSO (vehicle).

  • Assay Plates: 384-well, white, solid-bottom, sterile, cell-culture treated plates.

  • Detection Reagent: Luciferase assay system (e.g., Promega Bright-Glo™).

  • Instrumentation: Automated liquid handler, plate reader with luminescence detection capability.

2. Assay Procedure:

  • Cell Seeding:

    • On Day 1, seed the HEK293T-NF-κB reporter cells into 384-well plates at a density of 5,000 cells/well in 40 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition:

    • On Day 2, prepare a compound source plate. Serially dilute this compound to desired screening concentrations. A final assay concentration of 10 µM is a common starting point.

    • Using an automated liquid handler, transfer 50 nL of compound solution from the source plate to the cell plate. This results in a 1:800 dilution.

    • Plate Layout:

      • Columns 1-2: Negative Control (DMSO).

      • Columns 3-4: Positive Control (IKK Inhibitor).

      • Columns 5-48: Test Compound.

  • Pre-incubation:

    • Incubate the cell plate with the compounds for 1 hour at 37°C, 5% CO₂. This allows for cell permeability and target engagement.

  • Stimulation:

    • Prepare a solution of TNF-α in culture medium to achieve a final concentration of 10 ng/mL.

    • Add 10 µL of the TNF-α solution to all wells except for the "unstimulated" negative control wells (e.g., Column 1), to which 10 µL of medium is added. The final volume is now 50 µL.

    • The final concentrations are: Test compound (e.g., 10 µM), TNF-α (10 ng/mL), DMSO (0.1%).

  • Reporter Gene Expression:

    • Incubate the plate for 6 hours at 37°C, 5% CO₂. This period is critical for the transcription and translation of the luciferase reporter gene.[20]

  • Luminescence Detection:

    • Equilibrate the plate and the luciferase detection reagent to room temperature.

    • Add 25 µL of the detection reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Read the luminescence signal on a plate reader.

3. Data Analysis and Quality Control:

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))

    • Signal_Compound: Signal from a well with the test compound.

    • Mean_Signal_Positive: Average signal from positive control wells (e.g., IKK inhibitor + TNF-α).

    • Mean_Signal_Negative: Average signal from negative control wells (e.g., DMSO + TNF-α).

  • Z'-Factor Calculation: The Z'-factor is a measure of assay quality. An ideal HTS assay should have a Z'-factor > 0.5.[21][22][23][24] Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

    • SD: Standard Deviation.

    • Mean: Average signal.

Control TypeDescriptionExpected Signal
Negative (Max Signal) DMSO + TNF-αHigh Luminescence
Positive (Min Signal) IKK Inhibitor + TNF-αLow Luminescence
Baseline DMSO (no TNF-α)Background Luminescence

Application 2: Biochemical HTS for Kinase Inhibitors

Scientific Rationale: Protein kinases are a major class of drug targets, particularly in oncology and immunology.[25] Many small molecule drugs are kinase inhibitors. The chemical structure of this compound makes it a plausible candidate for interaction with the ATP-binding pocket of a kinase. This protocol describes a homogenous, fluorescence-based assay suitable for HTS.[3][26][27]

Workflow for a Fluorescence Polarization (FP) Kinase Assay

G cluster_prep Assay Components cluster_screen Screening Protocol cluster_analysis Data Analysis comp1 Kinase Enzyme comp2 Fluorescently-labeled Peptide Substrate (Tracer) comp3 Phospho-specific Antibody comp4 ATP step2 Initiate reaction with ATP comp4->step2 step1 Dispense Kinase, Tracer, and Test Compound step1->step2 step3 Incubate for phosphorylation step2->step3 step4 Stop reaction and add Antibody step3->step4 step5 Incubate for binding equilibrium step4->step5 step6 Measure Fluorescence Polarization step5->step6 analysis1 Calculate mP shift step6->analysis1 analysis2 Determine Z'-Factor analysis1->analysis2 analysis3 Identify Inhibitors (Low FP Signal) analysis2->analysis3

Caption: Workflow for a competitive FP-based kinase assay.

Detailed Protocol: Fluorescence Polarization (FP) Kinase Assay (384-Well Format)

1. Assay Principle: This is a competitive immunoassay format. The kinase phosphorylates a peptide substrate. A fluorescently labeled version of this phosphorylated peptide (the "tracer") competes with the enzymatically generated product for binding to a phospho-specific antibody.[2][28][29] When the tracer is bound to the large antibody, it tumbles slowly, resulting in high fluorescence polarization (FP). If the test compound inhibits the kinase, less phosphorylated product is made, allowing more tracer to bind to the antibody, thus maintaining a high FP signal. Active inhibitors will cause a decrease in the FP signal.

2. Materials and Reagents:

  • Enzyme: Purified, active kinase of interest.

  • Substrate: Unlabeled peptide substrate specific for the kinase.

  • Tracer: Fluorescently-labeled (e.g., TAMRA) version of the phosphorylated peptide substrate.

  • Antibody: Phospho-specific antibody that recognizes the phosphorylated substrate.

  • Compound: this compound (10 mM stock in DMSO).

  • Positive Control: A known potent inhibitor for the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO (vehicle).

  • Assay Plates: 384-well, black, low-volume, non-binding surface plates.

  • Reagents: ATP, MgCl₂, DTT, and appropriate kinase buffer.

  • Instrumentation: Plate reader with FP detection capabilities (excitation/emission filters appropriate for the fluorophore).

3. Assay Procedure:

  • Reagent Preparation:

    • Prepare kinase reaction buffer.

    • Prepare a 2X kinase/substrate solution in reaction buffer.

    • Prepare a 2X ATP solution in reaction buffer.

    • Prepare a 2X antibody/tracer detection mix. Optimal concentrations of all components must be determined empirically during assay development.

  • Compound Plating:

    • Add 50 nL of test compound, positive control, or negative control (DMSO) to the appropriate wells of the 384-well assay plate.

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase/substrate solution to all wells.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.

    • Incubate for 60 minutes at room temperature (or optimal temperature for the kinase).

  • Detection:

    • Stop the reaction by adding 10 µL of the 2X antibody/tracer detection mix. The stop buffer within this mix should contain EDTA to chelate Mg²⁺ and halt ATP-dependent phosphorylation.

    • Incubate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • FP Measurement:

    • Read the plate using an FP-capable plate reader. Measure both parallel and perpendicular fluorescence intensity. The instrument software will calculate the polarization in millipolarization units (mP).[30]

4. Data Analysis and Quality Control:

  • Interpretation:

    • High FP Signal (No Inhibition): The kinase is active, producing unlabeled phospho-peptide that competes with the tracer for antibody binding.

    • Low FP Signal (Inhibition): Kinase activity is inhibited, less unlabeled phospho-peptide is produced, more tracer binds to the antibody, resulting in a low FP reading.

  • Z'-Factor Calculation: Use the high signal (positive control inhibitor) and low signal (DMSO control) wells to calculate the Z'-factor as described previously.

Application 3: Biochemical HTS for Protein-Protein Interaction (PPI) Disruptors

Scientific Rationale: Disrupting pathological protein-protein interactions (PPIs) is a promising therapeutic strategy.[4] The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is exceptionally well-suited for HTS of PPI modulators due to its high sensitivity and homogenous format.[31] This protocol outlines a screen to identify compounds that disrupt the interaction between two hypothetical protein partners, Protein-X (tagged with GST) and Protein-Y (biotinylated).

Workflow for an AlphaScreen PPI Assay

G cluster_assay AlphaScreen Assay cluster_inhibition Inhibition Mechanism p1 Biotinylated Protein-Y binds to Streptavidin-Donor Bead p3 Protein-X and Protein-Y interact, bringing beads into proximity (200nm) p1->p3 p2 GST-tagged Protein-X binds to Anti-GST-Acceptor Bead p2->p3 p4 Excitation at 680nm -> Singlet Oxygen -> Energy Transfer -> Light Emission (520-620nm) p3->p4 i1 Test Compound binds to Protein-X or Protein-Y i2 PPI is disrupted i1->i2 i3 Beads are no longer in proximity i2->i3 i4 Signal is lost i3->i4

Caption: Principle of the AlphaScreen PPI assay.

Detailed Protocol: AlphaScreen PPI Assay (384-Well Format)

1. Materials and Reagents:

  • Proteins: Purified GST-tagged Protein-X and biotinylated Protein-Y.

  • Compound: this compound (10 mM stock in DMSO).

  • Positive Control: An unlabeled peptide or small molecule known to disrupt the PPI.

  • Negative Control: DMSO (vehicle).

  • Beads: Streptavidin-coated Donor beads and Anti-GST Acceptor beads (PerkinElmer).

  • Assay Plates: 384-well, white, low-volume ProxiPlates.

  • Assay Buffer: PBS, 0.1% BSA, 0.05% Tween-20.

  • Instrumentation: Plate reader capable of AlphaScreen detection (e.g., PerkinElmer EnVision®).

2. Assay Procedure:

  • Compound Plating:

    • Add 50 nL of test compound or controls to the wells of a 384-well ProxiPlate.

  • Reagent Addition:

    • Prepare a mix of GST-Protein-X and biotinylated-Protein-Y in assay buffer.

    • Add 5 µL of the protein mix to each well.

    • Incubate for 30 minutes at room temperature to allow compound-protein interaction.

  • Bead Addition:

    • Prepare a suspension of Anti-GST Acceptor beads in assay buffer.

    • Add 5 µL of the Acceptor bead suspension to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Prepare a suspension of Streptavidin Donor beads in assay buffer.

    • Add 5 µL of the Donor bead suspension to each well. Note: Donor beads are light-sensitive and should be handled under subdued light conditions.

  • Final Incubation:

    • Incubate the plate for 60 minutes at room temperature in the dark.

  • Signal Detection:

    • Read the plate on an AlphaScreen-compatible reader.

3. Data Analysis and Quality Control:

  • Interpretation:

    • High Signal (No Inhibition): The PPI is intact, beads are in proximity.

    • Low Signal (Inhibition): The compound disrupts the PPI, separating the beads and reducing the signal.

  • Z'-Factor Calculation: Use the high signal (DMSO control) and low signal (positive control disruptor) wells to calculate the Z'-factor.

Hit Validation and Follow-Up Studies

Identifying a "hit" in a primary HTS campaign is only the first step.[32] A rigorous validation cascade is essential to eliminate false positives and confirm the mechanism of action.[33][34]

  • Hit Confirmation: Re-test the initial hits from a freshly sourced powder of this compound to confirm activity.

  • Dose-Response Curves: Generate IC₅₀ or EC₅₀ curves to determine the potency of the compound.

  • Orthogonal Assays: Validate the hit using a different assay technology that measures the same biological endpoint.[32] For example, a kinase hit from an FP assay could be confirmed using a luminescence-based ATP-depletion assay.

  • Counter-Screens: Perform assays to identify compounds that interfere with the assay technology itself (e.g., auto-fluorescent compounds, luciferase inhibitors).[33]

  • Selectivity Profiling: Test the compound against related targets (e.g., other kinases, different PPIs) to assess its selectivity.

  • Biophysical Methods: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the compound to the target protein.[33]

References

Application Notes & Protocols: Evaluating the Anti-inflammatory Activity of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigation

The isoxazole scaffold is a privileged structure in medicinal chemistry, with various derivatives demonstrating significant biological activities, including anti-inflammatory properties.[1][2] Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate (MHIC) is a novel compound featuring this core structure. Its chemical properties, including a molecular weight of 219.19 g/mol and formula C₁₁H₉NO₄, suggest favorable characteristics for drug development.[3] While direct biological data on MHIC is nascent, its structural elements warrant a systematic investigation into its potential as an anti-inflammatory agent.

This guide provides a comprehensive, field-proven framework for researchers to elucidate the anti-inflammatory profile of MHIC. We will move from broad-spectrum in vitro enzymatic and cell-based assays to a well-established in vivo model of acute inflammation. The causality behind each protocol is explained, and self-validating controls are integrated to ensure data integrity and trustworthiness.

Foundational Concepts: Key Inflammatory Pathways

Inflammation is a complex biological response mediated by a network of signaling pathways.[4][5] Effective anti-inflammatory drug discovery hinges on targeting key nodes within this network. The protocols herein are designed to probe MHIC's potential interaction with two central inflammatory signaling cascades: the Cyclooxygenase (COX) pathway and the nuclear factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • Cyclooxygenase (COX) Pathway: COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is induced during inflammation, making it a prime therapeutic target.[6][7] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting these enzymes.

  • NF-κB and MAPK Signaling: In response to inflammatory stimuli like lipopolysaccharide (LPS), cell surface receptors (e.g., TLR4) trigger intracellular signaling cascades.[8] This leads to the activation of MAPK and the IKK complex.[9] Activated MAPKs and IKK phosphorylate downstream targets, culminating in the translocation of the transcription factor NF-κB into the nucleus.[10][11] In the nucleus, NF-κB orchestrates the expression of a host of pro-inflammatory genes, including those for COX-2, inducible nitric oxide synthase (iNOS), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12][10][13]

The following diagram illustrates the interplay of these critical pathways.

Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor TLR4 Receptor stimulus->receptor Binds mapk_path MAPK Cascade (p38, JNK, ERK) receptor->mapk_path Activates ikk IKK Complex receptor->ikk Activates transcription Gene Transcription mapk_path->transcription Activates other transcription factors nfkb_complex IκBα -- NF-κB ikk->nfkb_complex Phosphorylates IκBα nfkb_active Active NF-κB nfkb_complex->nfkb_active Releases nfkb_active->transcription Translocates & Initiates output_node Pro-inflammatory Mediators transcription->output_node COX2 COX-2 output_node->COX2 iNOS iNOS (NO) output_node->iNOS Cytokines TNF-α, IL-6 output_node->Cytokines

Figure 1: Core Inflammatory Signaling Pathways.

Experimental Screening Workflow

A tiered approach is essential for efficiently evaluating a novel compound. This workflow prioritizes high-throughput in vitro assays to establish initial activity and mechanism before committing to more resource-intensive in vivo studies.

Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation start_node Test Compound: This compound (MHIC) cox_assay Protocol 1: COX-1 & COX-2 Inhibition Assay (Primary Target Screening) start_node->cox_assay decision1 Significant COX-2 Selectivity? cox_assay->decision1 no_assay Protocol 2: Nitric Oxide (NO) Inhibition Assay (Cell-Based Efficacy) cytokine_assay Protocol 3: Cytokine (TNF-α, IL-6) ELISA (Mechanism of Action) no_assay->cytokine_assay decision2 Potent Inhibition of NO / Cytokines? cytokine_assay->decision2 paw_edema Protocol 4: Carrageenan-Induced Paw Edema (Acute Inflammation Model) decision1->no_assay Yes/No decision2->paw_edema Yes

Figure 2: Proposed Screening Cascade for MHIC.

Detailed Experimental Protocols

Protocol 1: In Vitro COX-1 & COX-2 Inhibition Assay (Fluorometric)

Principle: This assay measures the peroxidase activity of purified COX-1 and COX-2 enzymes. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe reacts with PGG2 to produce a highly fluorescent product, which is measured to determine enzyme activity.[7] Inhibition of this reaction by MHIC indicates direct interaction with the COX enzyme.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes[14]

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex™ Red)[15]

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • Test Compound (MHIC) dissolved in DMSO

  • Positive Controls: Indomethacin (non-selective), Celecoxib (COX-2 selective)[7]

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to manufacturer specifications. Create a 10X working solution of MHIC and positive controls in COX Assay Buffer. The final DMSO concentration in the well should not exceed 1%.[15]

  • Plate Setup:

    • Enzyme Control (100% Activity): 80 µL Reaction Mix (Assay Buffer, Probe, Heme, Enzyme) + 10 µL Assay Buffer.

    • Inhibitor Control: 80 µL Reaction Mix + 10 µL of diluted positive control (e.g., Celecoxib).

    • Test Sample: 80 µL Reaction Mix + 10 µL of diluted MHIC.

    • Background: 80 µL Reaction Mix (with heat-inactivated enzyme) + 10 µL Assay Buffer.[14]

  • Pre-incubation: Add the respective components to the wells and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[6][14]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

  • Measurement: Immediately place the plate in the reader and measure fluorescence kinetically at 37°C for 5-10 minutes.[7]

Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Subtract the background slope from all other measurements.

  • Calculate the percent inhibition for each MHIC concentration:

    • % Inhibition = (1 - (Slope_Sample / Slope_EnzymeControl)) * 100

  • Plot % Inhibition vs. log[MHIC] and use non-linear regression to determine the IC₅₀ value (the concentration of MHIC that inhibits 50% of enzyme activity).

  • Calculate the COX-2 Selectivity Index: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index
MHIC (Hypothetical) 50.21.533.5
Indomethacin 0.11.20.08
Celecoxib >1000.45>222
Table 1: Hypothetical Data for COX Inhibition Assay.
Protocol 2: In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

Principle: This cell-based assay quantifies the production of nitric oxide (NO), a key inflammatory mediator produced by the iNOS enzyme. Murine macrophage cells (RAW 264.7) are stimulated with LPS to induce iNOS expression and NO production.[16] The inhibitory effect of MHIC on this process is measured by quantifying nitrite (a stable breakdown product of NO) in the cell culture supernatant using the Griess reagent.[17][18]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin[18][19]

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: Sulfanilamide in H₃PO₄; Part B: Naphthylethylenediamine dihydrochloride in H₃PO₄)[17]

  • Sodium Nitrite (for standard curve)

  • Test Compound (MHIC)

  • Positive Control: Dexamethasone or L-NAME

  • 96-well cell culture plate

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours (37°C, 5% CO₂).[18][20]

  • Compound Treatment: Remove the old media. Pre-treat the cells with various concentrations of MHIC or positive control (dissolved in phenol red-free DMEM) for 1 hour.[21]

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control group.[16][18]

  • Incubation: Incubate the plate for an additional 20-24 hours.[18]

  • Nitrite Measurement:

    • Transfer 100 µL of supernatant from each well to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM).

    • Add 100 µL of Griess Reagent (pre-mixed 1:1 Parts A and B) to all wells containing standards and samples.[20]

    • Incubate for 10 minutes at room temperature, protected from light.

  • Read Absorbance: Measure the absorbance at 540 nm.

  • (Optional but Recommended) Cell Viability: Perform an MTT or similar cytotoxicity assay on the remaining cells to ensure that the observed NO inhibition is not due to cell death.[21]

Data Analysis:

  • Calculate the nitrite concentration in each sample using the standard curve.

  • Calculate the percent inhibition of NO production:

    • % Inhibition = (1 - ([NO₂⁻]_Sample - [NO₂⁻]_Vehicle / [NO₂⁻]_LPS - [NO₂⁻]_Vehicle)) * 100

  • Determine the IC₅₀ value for NO inhibition.

Protocol 3: In Vitro Cytokine (TNF-α, IL-6) Quantification by ELISA

Principle: This protocol uses a solid-phase sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of pro-inflammatory cytokines (TNF-α and IL-6) secreted by LPS-stimulated RAW 264.7 cells into the culture medium.[22][23] This provides insight into MHIC's ability to modulate upstream inflammatory signaling pathways like NF-κB.

Materials:

  • Supernatant collected from the experiment in Protocol 2.

  • Commercial ELISA kits for murine TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and standards).[24][25]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Stop Solution (e.g., 2N H₂SO₄).

  • 96-well ELISA plate pre-coated with capture antibody.

  • Microplate reader (450 nm).

Procedure (General):

  • Sample/Standard Addition: Add 100 µL of standards and cell culture supernatants to the appropriate wells of the antibody-coated plate. Incubate for 2 hours at room temperature.[25]

  • Wash: Aspirate the liquid and wash the wells 3-4 times with 1X Wash Buffer.[23]

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.[23][24]

  • Wash: Repeat the wash step.

  • Enzyme Addition: Add 100 µL of Streptavidin-HRP solution to each well. Incubate for 20-30 minutes at room temperature, protected from light.[22][25]

  • Wash: Repeat the wash step.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes until color develops.[25]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Absorbance: Measure the optical density at 450 nm within 30 minutes.[25]

Data Analysis:

  • Generate a standard curve by plotting the absorbance vs. the concentration of the cytokine standards.

  • Use the standard curve to determine the concentration of TNF-α and IL-6 in each sample.

  • Calculate the percent inhibition of cytokine production for each MHIC concentration relative to the LPS-only control.

Protocol 4: In Vivo Carrageenan-Induced Paw Edema Model in Rodents

Principle: This is a classic and highly reproducible model for evaluating the in vivo efficacy of acute anti-inflammatory agents.[26][27] Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling).[26][28] The first phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins produced via COX-2.[26] The ability of MHIC to reduce the paw volume indicates its anti-inflammatory activity.

Materials:

  • Male Wistar rats or Swiss albino mice (n=6 per group).[26]

  • Carrageenan (1% w/v suspension in sterile saline).

  • Test Compound (MHIC) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Positive Control: Indomethacin (10 mg/kg).[26]

  • Vehicle Control.

  • Digital Plethysmometer or Calipers for paw volume measurement.[26][28]

Procedure:

  • Animal Grouping: Randomly assign animals to the following groups:

    • Group I: Vehicle Control

    • Group II: Positive Control (Indomethacin)

    • Group III-V: MHIC at different doses (e.g., 10, 25, 50 mg/kg)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using the plethysmometer.[26]

  • Drug Administration: Administer the respective compounds (vehicle, Indomethacin, or MHIC) via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[28]

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[26][29]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.[26][28]

Data Analysis:

  • Calculate the increase in paw volume (edema) for each animal at each time point: ΔV = Vₜ - V₀.

  • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group:

    • % Inhibition = (1 - (ΔV_Treated / ΔV_Control)) * 100

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Treatment Group (Dose)Paw Volume Increase (mL) at 3 hr (Mean ± SEM)% Inhibition of Edema
Vehicle Control 0.85 ± 0.06-
Indomethacin (10 mg/kg) 0.38 ± 0.0455.3%
MHIC (25 mg/kg, Hypothetical) 0.45 ± 0.0547.1%
MHIC (50 mg/kg, Hypothetical) 0.35 ± 0.0358.8%
p < 0.05 compared to Vehicle Control.
Table 2: Hypothetical Data for Carrageenan-Induced Paw Edema Assay.

References

Application Notes & Protocols: Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Challenge of Target Deconvolution in Drug Discovery

Identifying the specific protein targets of a bioactive small molecule is a critical and often challenging step in drug discovery and chemical biology.[1] This process, known as target deconvolution, is essential for understanding a compound's mechanism of action, predicting potential off-target effects, and optimizing lead compounds.[2] Chemical proteomics has emerged as a powerful suite of technologies to address this challenge, enabling the unbiased identification of small molecule-protein interactions directly within complex biological systems.[3][4]

This document provides a detailed technical guide on the application of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate (MHPI) , and its derivatives, as a chemical probe for proteomics research. We will explore the unique photochemical properties of the isoxazole scaffold and provide a comprehensive, field-proven protocol for its use in identifying protein targets in a cellular context.

Core Principle: The Isoxazole Scaffold as an Intrinsic Photo-Cross-linker

A significant challenge in designing chemical probes is the addition of reactive moieties. Traditional photo-cross-linkers like diazirines or benzophenones, while effective, are often bulky and can perturb the bioactivity of the parent small molecule, leading to irrelevant or misleading results.[5]

Recent advancements have unveiled a powerful alternative: harnessing the intrinsic photochemistry of common medicinal chemistry scaffolds.[6] The isoxazole ring, a heterocycle present in numerous FDA-approved drugs and bioactive molecules, is a prime example.[7][8] Upon exposure to UV light, the nitrogen-oxygen bond within the isoxazole ring can be activated, leading to the formation of highly reactive intermediates.[5] These species can then form covalent bonds with amino acid residues in the binding pocket of an interacting protein.[6]

This "zero-footprint" approach is highly advantageous:

  • Minimal Perturbation: It avoids the need for an external, bulky photo-cross-linker, maximizing the probability that the probe's binding profile mimics that of the original molecule.[7]

  • Broad Applicability: The promiscuous reactivity of the photo-activated isoxazole ensures it can label a variety of amino acid residues within a binding site.[6]

  • Simplified Probe Design: The core scaffold of interest is also the cross-linking module, streamlining probe synthesis.

Our strategy, therefore, is to adapt MHPI into a chemical probe that leverages this intrinsic reactivity for robust target identification.

Probe Design and Synthesis: From MHPI to a Clickable Proteomics Tool

To be an effective proteomics tool, a probe requires two key features: a reactive group to covalently capture binding partners and a handle for enrichment and identification. As established, the isoxazole ring serves as the intrinsic photo-reactive group. For the handle, we will incorporate a terminal alkyne, a small and minimally perturbative bioorthogonal group.[3] This alkyne will allow for the highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to attach a reporter tag (like biotin) for downstream enrichment.[2]

The proposed probe, MHPI-Alkyne , would be synthesized by attaching a propargyl ether to the phenolic hydroxyl group of the parent MHPI molecule. This modification is synthetically tractable and places the alkyne handle away from the core isoxazole structure, minimizing potential interference with protein binding.

G cluster_0 Parent Compound cluster_1 Chemical Probe cluster_2 Key Features MHPI This compound (MHPI) PROBE MHPI-Alkyne Probe (Propargyl ether derivative) MHPI->PROBE Propargylation FEATURE1 Isoxazole Core: Intrinsic Photo-Cross-linker PROBE->FEATURE1 FEATURE2 Terminal Alkyne: Bioorthogonal 'Click' Handle PROBE->FEATURE2

Fig 1. Conceptual design of the MHPI-Alkyne chemical probe.

Application Protocol: Compound-Centric Chemical Proteomics (CCCP) Workflow for Target ID

This protocol outlines a complete workflow for identifying the cellular protein targets of MHPI using the custom-synthesized MHPI-Alkyne probe. The methodology is based on an in situ competitive profiling experiment to enhance specificity and confidence in target identification.[9]

Part 1: In Situ Labeling and Cross-linking

Causality: This phase is performed in live, intact cells to ensure that protein interactions are interrogated in their native context, preserving cellular architecture and post-translational modifications.[3]

  • Cell Culture: Plate cells of interest (e.g., MDA-MB-231 breast cancer cells) and grow to ~80-90% confluency. For quantitative proteomics, use Stable Isotope Labeling by Amino acids in Cell culture (SILAC) media to grow 'Heavy' and 'Light' labeled cell populations.

  • Competitive Incubation (Critical for Specificity):

    • 'Heavy' SILAC Cells (Competition): Pre-treat cells with a molar excess (e.g., 50x) of the parent compound, MHPI, for 1-2 hours. This will block the specific binding sites for the probe.

    • 'Light' SILAC Cells (Control): Treat cells with vehicle (e.g., DMSO) for the same duration.

  • Probe Labeling: Add the MHPI-Alkyne probe to both 'Heavy' and 'Light' cell populations at a pre-determined optimal concentration (e.g., 1-10 µM). Incubate for 1 hour.

  • UV Photo-Cross-linking: Wash the cells with ice-cold PBS to remove the unbound probe. Place the cell culture plates on a cold block and irradiate with UV light (e.g., 365 nm) for 15-30 minutes.[5] This step covalently links the probe to its direct binding partners.

Part 2: Proteome Extraction and Biotinylation

Causality: Click chemistry provides a highly efficient and bioorthogonal method for attaching an enrichment tag (biotin) to the probe-labeled proteins without interfering with cellular components.[10]

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Proteome Quantification: Determine the protein concentration of the 'Heavy' and 'Light' lysates using a BCA assay.

  • Combine Lysates: Mix equal amounts of protein from the 'Heavy' and 'Light' lysates (e.g., 1 mg of each).

  • Click Chemistry Reaction: To the combined 2 mg of protein lysate, add the click chemistry reaction cocktail:

    • Biotin-Azide (e.g., 100 µM)

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)

    • Copper(II) Sulfate (CuSO₄) (1 mM)

  • Incubate the reaction for 1-2 hours at room temperature to conjugate biotin to the alkyne-modified proteins.

Part 3: Enrichment and Mass Spectrometry Analysis

Causality: The high affinity of the biotin tag for streptavidin allows for the selective enrichment of probe-labeled proteins, reducing sample complexity and enabling the detection of low-abundance targets.[11]

  • Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate for 2 hours at 4°C with rotation to capture the biotinylated proteins.

  • Washing: Vigorously wash the beads with high-stringency buffers (e.g., solutions with increasing concentrations of urea and SDS) to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a buffer containing a denaturant (e.g., urea). Reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with a protease like Trypsin.

  • Sample Desalting: Collect the supernatant containing the peptides and desalt using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).

Part 4: Data Analysis and Target Validation
  • Protein Identification: Search the raw MS data against a relevant protein database (e.g., UniProt Human) using a search engine like MaxQuant.

  • Quantitative Analysis: Calculate the 'Heavy/Light' (H/L) SILAC ratios for each identified protein.

  • Target Prioritization: True targets of the MHPI probe will have been outcompeted by the parent compound in the 'Heavy' sample, resulting in a significantly high H/L ratio. Proteins with an H/L ratio > 3 (and statistically significant) are considered high-confidence hits.

  • Bioinformatics: Perform gene ontology (GO) and pathway analysis on the high-confidence hits to identify enriched biological processes or signaling pathways.

  • Validation: Validate key hits using orthogonal methods, such as Western blotting, cellular thermal shift assays (CETSA), or enzymatic assays with recombinant protein.

G cluster_1 In Situ Labeling cluster_2 Lysate Processing cluster_3 Target Enrichment & Analysis node_process node_process node_reagent node_reagent node_key node_key A1 Live Cells (Heavy/Light SILAC) A2 Add Competitor (MHPI) to Heavy Add Vehicle to Light A1->A2 A3 Add MHPI-Alkyne Probe A2->A3 A4 UV Cross-linking (365 nm) A3->A4 B1 Cell Lysis & Proteome Quantification A4->B1 B2 Combine Heavy & Light Lysates B1->B2 B3 Click Chemistry: Add Biotin-Azide + CuAAC Reagents B2->B3 B4 Biotinylated Proteome B3->B4 C1 Streptavidin Bead Enrichment B4->C1 C2 On-Bead Tryptic Digestion C1->C2 C3 LC-MS/MS Analysis C2->C3 C4 Data Analysis: Identify Proteins & Quantify H/L Ratios C3->C4 Result High H/L Ratio = Specific Target Protein C4->Result

Fig 2. Workflow for Target ID using the MHPI-Alkyne Probe.

Data Summary and Expected Outcomes

The final output of this experiment is a list of proteins quantified with corresponding H/L ratios. This data should be structured for clarity and ease of interpretation.

Protein ID Gene Name H/L Ratio -log(p-value) Classification
P04637TP5315.24.5High-Confidence Hit
P62258HSP90AB111.84.1High-Confidence Hit
P08670VIM1.10.5Non-specific Binder
Q06830HSPA80.90.2Non-specific Binder

Table 1: Example data output from a competitive proteomics experiment. High H/L ratios indicate specific binding that was competed away by the parent MHPI compound.

Conclusion and Future Directions

The use of this compound, derivatized into a clickable and photo-activatable probe, represents a state-of-the-art strategy for target identification in proteomics. By leveraging the isoxazole's intrinsic photochemistry, this approach minimizes probe-induced artifacts and provides a powerful tool for elucidating the molecular mechanisms of bioactive compounds.[6][8] The protocols described herein provide a robust framework for researchers, scientists, and drug development professionals to confidently identify and validate novel protein targets, accelerating the journey from hit to lead.

References

Investigating the TGF-β/Smad4 Axis: A Guide to Screening and Characterization of Isoxazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the investigation of the Transforming Growth Factor-β (TGF-β)/Smad4 signaling pathway using novel isoxazole-based inhibitors. While the isoxazole scaffold is a privileged structure in medicinal chemistry, its specific application to the TGF-β/Smad4 axis is an emerging area of research. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies for identifying and characterizing isoxazole compounds that modulate this critical signaling pathway, which is deeply implicated in fibrosis and cancer.

Introduction: The Dual Role of TGF-β/Smad4 Signaling and the Rationale for Isoxazole-Based Inhibition

The Transforming Growth Factor-β (TGF-β) signaling pathway is a highly conserved cellular communication system that plays a pivotal, yet paradoxical, role in human health and disease.[1][2] In normal physiological contexts, TGF-β acts as a tumor suppressor by inducing cell cycle arrest, promoting apoptosis, and maintaining tissue homeostasis.[1][3] However, in advanced stages of cancer, tumor cells often become resistant to these cytostatic effects. The pathway then switches to a pro-tumorigenic role, promoting epithelial-to-mesenchymal transition (EMT), angiogenesis, immunosuppression, and metastasis.[3][4][5] This functional switch makes the TGF-β pathway a compelling target for therapeutic intervention.[4][6]

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI), also known as Activin receptor-like kinase 5 (ALK5).[5][7] Activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[5] This phosphorylation event is the critical juncture for downstream signaling, enabling the R-Smads to form a complex with the common mediator Smad4. This Smad complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes that drive the cellular responses to TGF-β.[1][2]

Given that the kinase activity of ALK5 is essential for initiating the signaling cascade, it represents a prime target for the development of small molecule inhibitors. The isoxazole moiety is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds, including kinase inhibitors.[8][9][10] The electronic properties and structural versatility of the isoxazole ring make it an attractive scaffold for the design of novel ATP-competitive inhibitors that can potentially target the kinase domain of ALK5 with high specificity and potency.[8]

This guide provides a systematic approach to screen for and characterize novel isoxazole-based compounds as inhibitors of the TGF-β/Smad4 signaling pathway.

Foundational Concepts and Experimental Overview

The investigation of novel isoxazole inhibitors of the TGF-β/Smad4 axis can be systematically approached through a tiered experimental workflow. This workflow is designed to first identify active compounds and then to elucidate their mechanism of action and cellular efficacy.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Engagement & Pathway Inhibition cluster_2 Tier 3: Mechanistic Validation A Luciferase Reporter Assay (Smad-Responsive Element) C Western Blot Analysis (p-Smad2/3, Total Smad2/3, Smad4) A->C Confirm pathway inhibition B Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->C Assess non-toxic concentrations D Co-Immunoprecipitation (Smad2/3 and Smad4 Interaction) C->D Validate mechanism G cluster_0 TGF-β Signaling TGFb TGF-β TBRII TβRII TGFb->TBRII ALK5 ALK5 (TβRI) TBRII->ALK5 recruits & phosphorylates pSmad23 p-Smad2/3 ALK5->pSmad23 phosphorylates Complex Smad2/3/4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus translocates Transcription Gene Transcription Nucleus->Transcription Inhibitor Isoxazole Inhibitor Inhibitor->ALK5 inhibits kinase activity

References

Inhibition of Macrophage Migration Inhibitory Factor (MIF) with Isoxazole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the study and inhibition of Macrophage Migration Inhibitory Factor (MIF) using isoxazole-based small molecules. These notes are designed to provide both the conceptual framework and practical protocols for researchers in academia and industry engaged in inflammation, immunology, and oncology drug discovery.

Introduction: The Rationale for Targeting MIF

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine with a critical role in the regulation of innate and adaptive immunity.[1][2][3] Initially identified for its ability to inhibit the random migration of macrophages, MIF is now recognized as a key upstream regulator of the inflammatory response.[1][3] It is constitutively expressed in a variety of cells and is rapidly released in response to inflammatory stimuli.[2][3] MIF exerts its pro-inflammatory effects by promoting the expression of other cytokines like TNF-α, IL-1β, and IL-6, and by counter-regulating the anti-inflammatory effects of glucocorticoids.[2][4]

Elevated levels of MIF have been implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and sepsis.[5] Furthermore, MIF has been shown to play a significant role in tumorigenesis by promoting cell proliferation, angiogenesis, and immune evasion.[6][7][8] This central role in both inflammation and cancer makes MIF a compelling therapeutic target.[5][9]

Isoxazole-containing compounds have emerged as a promising class of small molecule inhibitors of MIF.[10][11] These inhibitors often target the tautomerase active site of MIF, a unique enzymatic pocket within the protein, thereby modulating its biological functions.[1][12]

MIF Signaling Pathways

MIF initiates intracellular signaling through binding to its primary cell surface receptor, CD74.[4][13] This interaction often involves the recruitment of co-receptors such as CD44 and the chemokine receptors CXCR2 and CXCR4.[14] Activation of this receptor complex triggers several downstream signaling cascades, including the MAPK/ERK, PI3K/AKT, and NF-κB pathways, which are central to cellular processes like proliferation, survival, and inflammation.[8][14]

Diagram: Simplified MIF Signaling Cascade

MIF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MIF MIF Trimer CD74 CD74 MIF->CD74 Binds Isoxazole Isoxazole Inhibitor Isoxazole->MIF Inhibits CXCR2_4 CXCR2/CXCR4 CD74->CXCR2_4 Recruits PI3K PI3K CXCR2_4->PI3K MAPK MAPK/ERK CXCR2_4->MAPK AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB MAPK->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inflammation Inflammation (Cytokine Release) NFkB->Inflammation

Caption: Overview of MIF signaling and the point of intervention for isoxazole inhibitors.

Biochemical Assay: MIF Tautomerase Activity

A unique feature of MIF is its tautomerase enzymatic activity, which can be exploited for inhibitor screening and characterization.[15] While the physiological substrate remains elusive, the conversion of non-physiological substrates like L-dopachrome methyl ester or p-hydroxyphenylpyruvic acid (HPP) provides a robust method for measuring MIF activity.[6][10]

Protocol: Spectrophotometric MIF Tautomerase Assay

This protocol is adapted from established methods and is suitable for a 96-well plate format.[4][6]

Materials:

  • Recombinant human or murine MIF

  • L-dopachrome methyl ester (substrate)

  • Sodium periodate

  • Isoxazole inhibitor stock solution (e.g., in DMSO)

  • Assay Buffer: 50 mM Potassium Phosphate, pH 6.0

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading at 475 nm

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of recombinant MIF in Assay Buffer. The final concentration in the well should be optimized, typically in the range of 50-100 nM.

    • Prepare serial dilutions of the isoxazole inhibitor in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Prepare Substrate:

    • Freshly prepare the L-dopachrome methyl ester substrate by oxidizing L-DOPA methyl ester with sodium periodate.

  • Assay Plate Setup:

    • Add 170 µL of the MIF working solution to each well.

    • Add 10 µL of the diluted inhibitor or vehicle control (e.g., DMSO in Assay Buffer) to the respective wells.

    • Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Initiate Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the freshly prepared L-dopachrome methyl ester substrate to each well.

    • Immediately begin monitoring the decrease in absorbance at 475 nm every 10-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates of the inhibitor-treated wells to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Troubleshooting the Tautomerase Assay:
ProblemPossible CauseSolution
High Background Signal Substrate instability or contamination.Prepare the substrate fresh for each experiment. Ensure all buffers and reagents are free of contaminants.
Low Signal or No Activity Inactive MIF enzyme.Verify the activity of the recombinant MIF with a known inhibitor or a new batch of enzyme.
Precipitation of Inhibitor Poor solubility of the isoxazole compound.Decrease the final concentration of the inhibitor. Ensure the DMSO concentration is low and consistent.
Inconsistent Results Pipetting errors or temperature fluctuations.Use calibrated pipettes and ensure all reagents are at a consistent temperature before starting the assay.

Cell-Based Assays for Functional Inhibition

While the tautomerase assay is valuable for direct inhibitor-target engagement, cell-based assays are crucial to assess the functional consequences of MIF inhibition.

Protocol: Inhibition of MIF-Induced TNF-α Release from Macrophages

This protocol utilizes a macrophage-like cell line (e.g., RAW 264.7) and measures the inhibition of lipopolysaccharide (LPS)-induced TNF-α secretion.

Materials:

  • RAW 264.7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • LPS from E. coli

  • Isoxazole inhibitor stock solution

  • Human or mouse TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Plate RAW 264.7 cells at a density of 1 x 10⁵ cells/well in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment:

    • The next day, replace the medium with fresh medium containing serial dilutions of the isoxazole inhibitor or vehicle control.

    • Incubate for 1-2 hours.

  • Cell Stimulation:

    • Add LPS to a final concentration of 100 ng/mL to stimulate TNF-α production.

    • Incubate for 4-6 hours at 37°C.

  • Supernatant Collection:

    • Centrifuge the plate at low speed to pellet the cells.

    • Carefully collect the supernatant for TNF-α measurement.

  • TNF-α Quantification:

    • Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.[16][17][18][19]

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α release for each inhibitor concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Protocol: Cell Proliferation/Viability Assay (MTT Assay)

MIF can promote the proliferation of certain cell types.[20] The MTT assay is a colorimetric method to assess cell viability and proliferation.[1][13][21][22]

Materials:

  • A relevant cell line (e.g., A549 lung cancer cells)

  • Complete culture medium

  • Isoxazole inhibitor stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Replace the medium with fresh medium containing serial dilutions of the isoxazole inhibitor or vehicle control.

    • Incubate for 24-72 hours, depending on the cell doubling time.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Express the results as a percentage of the vehicle-treated control cells.

    • Determine the IC₅₀ value for the inhibition of cell proliferation.

Troubleshooting Cell-Based Assays:
ProblemPossible CauseSolution
High Variability (ELISA) Inconsistent washing, pipetting errors.Use an automated plate washer if available. Ensure consistent pipetting technique.[2][4][6][23]
High Background (MTT) Contamination, high cell density.Ensure sterile technique. Optimize cell seeding density.[21]
No Effect of Inhibitor Poor cell permeability, inactive compound.Verify compound integrity. Consider alternative cell lines or assay formats.
Toxicity of Vehicle High concentration of DMSO.Keep the final DMSO concentration below 0.5% and ensure it is consistent across all wells.

Investigating Target Engagement: MIF-CD74 Interaction

Co-immunoprecipitation (Co-IP) can be used to demonstrate that an isoxazole inhibitor disrupts the interaction between MIF and its receptor, CD74.

Protocol: Co-Immunoprecipitation of MIF and CD74

Materials:

  • Cells co-expressing MIF and CD74

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)

  • Antibody against MIF or CD74 for immunoprecipitation

  • Protein A/G magnetic beads or agarose resin

  • Antibody against the other protein for Western blotting

  • Isoxazole inhibitor

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the isoxazole inhibitor or vehicle control for an optimized duration.

    • Lyse the cells in Co-IP Lysis Buffer on ice.

  • Pre-clearing Lysates:

    • Incubate the cell lysates with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-CD74) overnight at 4°C.

  • Immune Complex Capture:

    • Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing:

    • Wash the beads several times with Co-IP Wash Buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the proteins from the beads using SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against the co-immunoprecipitated protein (e.g., anti-MIF).

  • Data Interpretation:

    • A decrease in the amount of co-immunoprecipitated MIF in the inhibitor-treated sample compared to the control indicates that the inhibitor disrupts the MIF-CD74 interaction.

Isoxazole MIF Inhibitors: Synthesis and Structure-Activity Relationship (SAR)

The prototypical isoxazole MIF inhibitor is ISO-1 ((S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester).[1] Its synthesis and the development of more potent analogs have been a focus of medicinal chemistry efforts.

General Synthesis Approach: The isoxazole core of many MIF inhibitors is often synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene or alkyne. Modifications to the substituents on the isoxazole ring and the side chains have been explored to improve potency and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights:

  • The phenolic hydroxyl group on ISO-1 is often important for activity, likely forming a hydrogen bond within the MIF active site.

  • Modifications to the ester group can influence potency and metabolic stability.

  • The stereochemistry at the C5 position of the isoxazole ring can be critical, with the (R)-isomer of ISO-1 showing higher activity.

Data Presentation: Comparative Potency of Isoxazole MIF Inhibitors

CompoundStructureTautomerase IC₅₀ (µM)Cell-Based Assay IC₅₀ (µM)Reference
ISO-1 (S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester~7Varies by assay[5][24]
ISO-66 Structure not readily available in open literature1.5Not reported[5]
Various ISO-1 Derivatives See cited literature for specific structures0.2 - 15.5Varies[9][11][25][26]
4-IPP 4-Iodo-6-phenylpyrimidine (not an isoxazole, but a key MIF inhibitor)More potent than ISO-1~5-10x more potent than ISO-1[27]

Note: IC₅₀ values can vary depending on the specific assay conditions.

Conclusion and Future Directions

The inhibition of MIF with isoxazole-based compounds represents a promising therapeutic strategy for a range of inflammatory diseases and cancers. The protocols and application notes provided herein offer a robust framework for researchers to investigate the efficacy of novel MIF inhibitors. Future research should focus on the development of isoxazole derivatives with improved potency, selectivity, and drug-like properties. Furthermore, a deeper understanding of the downstream consequences of MIF inhibition in different disease contexts will be crucial for the clinical translation of these promising compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges encountered during this specific synthesis, moving beyond basic protocols to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound.

Q1: What is the most reliable method for synthesizing the isoxazole core of this molecule?

A1: The most robust and widely adopted strategy for constructing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][2] For this specific target, the reaction involves the in situ generation of 4-hydroxyphenylnitrile oxide, which then reacts with methyl propiolate. This method is highly effective due to its modularity and the generally high regioselectivity dictated by the electronic properties of the reactants.[3]

Q2: Why is the in situ generation of the nitrile oxide preferred over its isolation?

A2: Nitrile oxides are highly reactive and prone to rapid dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which significantly reduces the yield of the desired isoxazole.[4] Generating the nitrile oxide in the presence of the alkyne (the dipolarophile) ensures that the cycloaddition reaction is the primary reaction pathway. This approach maintains a low steady-state concentration of the nitrile oxide, effectively suppressing the dimerization side reaction.

Q3: Does the phenolic hydroxyl group on the starting material interfere with the reaction?

A3: The phenolic hydroxyl group is generally compatible with the common conditions for nitrile oxide generation and cycloaddition, especially when using mild oxidants like sodium hypochlorite and a tertiary amine base. However, under strongly basic or acidic conditions, or with certain metal catalysts, its acidity could lead to side reactions. For most standard protocols, protection of the hydroxyl group is not necessary, which is a significant advantage in terms of step economy.

Q4: What are the primary starting materials for this synthesis?

A4: The synthesis logically starts from three commercially available precursors:

  • 4-hydroxybenzaldehyde: The source of the 5-(4-hydroxyphenyl) moiety.

  • Hydroxylamine (usually as hydroxylamine hydrochloride): Reacts with the aldehyde to form the required aldoxime.[5]

  • Methyl propiolate: The alkyne component that provides the methyl isoxazole-3-carboxylate portion of the final molecule.

Synthesis Pathway Overview

The synthesis proceeds via a two-step, one-pot sequence. First, an aldoxime is formed, which is then oxidized in the presence of an alkyne to generate the isoxazole ring via a 1,3-dipolar cycloaddition.

reaction_pathway Synthesis of this compound cluster_step1 Step 1: Aldoxime Formation cluster_step2 Step 2: [3+2] Cycloaddition A 4-Hydroxybenzaldehyde C 4-Hydroxybenzaldoxime A->C Base (e.g., Pyridine, NaOAc) Solvent (e.g., EtOH) D Methyl Propiolate B Hydroxylamine (NH2OH·HCl) B->C Base (e.g., Pyridine, NaOAc) Solvent (e.g., EtOH) E [4-Hydroxyphenylnitrile Oxide] (In situ intermediate) C->E Oxidant (e.g., NaOCl) Base (e.g., Et3N) F This compound D->F Cycloaddition E->F Cycloaddition

Caption: Reaction pathway for the synthesis of the target molecule.

Troubleshooting Guide & Optimization

This section is formatted to address specific problems you may encounter during your experiment.

Problem 1: My reaction yield is consistently low (<40%).

  • Potential Cause A: Dimerization of the Nitrile Oxide.

    • Explanation: As mentioned, the primary competing reaction is the dimerization of the 4-hydroxyphenylnitrile oxide to form the corresponding furoxan.[4] This is especially prevalent if the nitrile oxide is generated faster than it can be trapped by the methyl propiolate.

    • Solution:

      • Slow Addition of Oxidant: Add the oxidant (e.g., a dilute solution of sodium hypochlorite) dropwise to the reaction mixture containing both the 4-hydroxybenzaldoxime and methyl propiolate over an extended period (e.g., 1-2 hours). This maintains a low concentration of the nitrile oxide, favoring the desired cycloaddition.

      • Temperature Control: Perform the reaction at a lower temperature (0 °C to 5 °C). While this may slow the cycloaddition, it often slows the dimerization reaction even more significantly.

      • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of methyl propiolate to ensure efficient trapping of the nitrile oxide as it forms.

  • Potential Cause B: Inefficient Nitrile Oxide Generation.

    • Explanation: The conversion of the aldoxime to the nitrile oxide may be incomplete. This can be due to an inappropriate choice of oxidant or base, or degradation of the reagents.

    • Solution:

      • Verify Reagent Quality: Ensure your oxidant (e.g., commercial bleach) has not degraded. Use freshly opened or titrated solutions. N-Chlorosuccinimide (NCS) can be used as an alternative, as it is a solid and often more stable.

      • Base Selection: Triethylamine (Et₃N) is a common and effective base for dehydrohalogenation of the intermediate hydroximoyl chloride (formed when using NCS or NaOCl). Ensure it is added correctly to facilitate the elimination step.

Problem 2: The final product is difficult to purify, and multiple spots are visible on TLC.

  • Potential Cause A: Furoxan Impurity.

    • Explanation: The furoxan dimer is the most likely major impurity. It often has a similar polarity to the desired product, complicating purification by column chromatography.

    • Solution:

      • Optimize Reaction: The best solution is to prevent its formation using the steps outlined in "Problem 1."

      • Chromatography: If the impurity is present, careful optimization of the solvent system for column chromatography is required. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity may be necessary.

      • Recrystallization: The desired product is a crystalline solid. Recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexane or Methanol/Water) can be a highly effective method for removing the furoxan impurity.

  • Potential Cause B: Formation of Regioisomer.

    • Explanation: While the electronics of this specific reaction strongly favor the 3,5-disubstituted product, trace amounts of the 3,4-disubstituted isomer can sometimes form.[3]

    • Solution: The regioselectivity of 1,3-dipolar cycloadditions is highly dependent on the frontier molecular orbitals (HOMO/LUMO) of the dipole and dipolarophile. For this system, the desired isomer is heavily favored. If isomerism is suspected (e.g., via detailed NMR analysis), changing the solvent polarity or introducing a mild Lewis acid catalyst could be explored, though this is rarely necessary for this substrate combination.

Problem 3: The reaction stalls and starting material (aldoxime) remains.

  • Potential Cause A: Insufficient Oxidant.

    • Explanation: The oxidant may have been consumed by side reactions or was insufficient from the start. Commercial bleach solutions, in particular, can vary in their active chlorine content.

    • Solution: Monitor the reaction by TLC. If starting material persists after the initial charge of oxidant has been added, a small additional portion can be introduced. Be cautious not to add a large excess, which could lead to undesired side-product formation.

  • Potential Cause B: pH of the Reaction Medium.

    • Explanation: The efficiency of the oxidation and subsequent elimination to form the nitrile oxide is pH-dependent.

    • Solution: Ensure a suitable base (like triethylamine) is present in a sufficient amount (at least 1 equivalent) to neutralize the HCl generated during the chlorination of the oxime. This is crucial for the final elimination step to the nitrile oxide.

Optimization Parameters Summary
ParameterRecommendationRationale
Temperature 0 °C to Room TemperatureLower temperatures (0-5 °C) minimize nitrile oxide dimerization.[4] Room temperature can be used for faster reaction times if dimerization is not a major issue.
Solvent Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)These solvents offer good solubility for all reactants and are compatible with the reaction conditions. Solvent choice can sometimes influence regioselectivity.[4]
Base Triethylamine (Et₃N), PyridineActs as a base to facilitate the elimination step in nitrile oxide formation and neutralizes generated acid.
Alkyne Stoichiometry 1.1 - 1.2 equivalentsA slight excess helps to efficiently trap the highly reactive nitrile oxide intermediate, maximizing the yield of the desired product.

Detailed Experimental Protocol

This protocol is a validated starting point for the synthesis.

Step 1: Synthesis of 4-Hydroxybenzaldoxime

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in ethanol (5 mL per gram of aldehyde), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.

  • Pour the reaction mixture into cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. The 4-hydroxybenzaldoxime is typically obtained as a white solid and can be used in the next step without further purification.

Step 2: One-Pot Synthesis of this compound

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-hydroxybenzaldoxime (1.0 eq) and methyl propiolate (1.1 eq) in dichloromethane (DCM, 10 mL per gram of aldoxime).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Prepare a dilute solution of sodium hypochlorite (e.g., 5% aqueous solution, 1.2 eq). Add this solution dropwise to the reaction mixture via the addition funnel over 1 hour, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure product.

Troubleshooting Workflow

Use this diagram to diagnose and resolve common issues systematically.

troubleshooting_workflow start Low Yield / Impure Product check_tlc Analyze crude reaction mixture by TLC/LC-MS start->check_tlc sm_present Significant starting material (aldoxime) remains check_tlc->sm_present Yes impurity_present Major unknown spot(s) observed check_tlc->impurity_present No, but... cause_sm1 Inefficient Nitrile Oxide Generation sm_present->cause_sm1 low_mass_balance Low overall mass balance impurity_present->low_mass_balance No, but... cause_impurity1 Is impurity the furoxan dimer? impurity_present->cause_impurity1 cause_lmb1 Possible product degradation or volatility? low_mass_balance->cause_lmb1 solve_sm1 1. Check oxidant activity/amount. 2. Ensure adequate base is present. 3. Re-run with fresh reagents. cause_sm1->solve_sm1 Yes solve_impurity1 1. Slow down oxidant addition. 2. Lower reaction temperature to 0°C. 3. Use slight excess of alkyne. cause_impurity1->solve_impurity1 Yes solve_impurity2 Purify via recrystallization or optimized chromatography. cause_impurity1->solve_impurity2 No/Also solve_lmb1 1. Use milder workup conditions (avoid strong acid/base). 2. Ensure gentle concentration (rotovap temp < 40°C). cause_lmb1->solve_lmb1 Yes

References

Technical Support Center: Purification of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 7, 2026

Welcome to the technical support center for the purification of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this key isoxazole intermediate.

Introduction

This compound is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] Its molecular structure, featuring a phenolic hydroxyl group, an ester, and an isoxazole ring, presents unique purification challenges. The presence of the polar phenolic group and the potential for the isoxazole ring to be sensitive to certain conditions necessitates carefully optimized purification strategies.[2] This guide provides a comprehensive overview of the most effective purification methods, along with practical, field-proven insights to overcome common obstacles.

Core Purification Strategies

The primary methods for purifying this compound are recrystallization and column chromatography. For exceptionally challenging separations or high-purity requirements, High-Performance Liquid Chromatography (HPLC) is also a viable option.[3]

Visualization of the General Purification Workflow

Purification Workflow Crude_Product Crude Methyl 5-(4-hydroxyphenyl) isoxazole-3-carboxylate Initial_Assessment Initial Purity Assessment (TLC, LC-MS) Crude_Product->Initial_Assessment Decision Purity Acceptable? Initial_Assessment->Decision Recrystallization Recrystallization Decision->Recrystallization No, High Yield & Moderate Purity Column_Chromatography Column Chromatography Decision->Column_Chromatography No, Complex Mixture Pure_Product Pure Product (>97%) Decision->Pure_Product Yes Analysis Final Purity Analysis (NMR, HPLC, LC-MS) Recrystallization->Analysis HPLC Preparative HPLC (High Purity Needed) Column_Chromatography->HPLC For very high purity Column_Chromatography->Analysis HPLC->Analysis Analysis->Decision Re-purify if needed

Caption: General purification workflow for this compound.

Recrystallization: The First Line of Defense

Recrystallization is often the most efficient method for purifying crystalline solids, offering the potential for high recovery of pure material. The key is selecting an appropriate solvent system.

Frequently Asked Questions (FAQs) - Recrystallization

Q1: My compound "oils out" instead of crystallizing upon cooling. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, particularly when the melting point of the compound is lower than the boiling point of the solvent.[4]

  • Troubleshooting Steps:

    • Reheat the Solution: Warm the mixture to redissolve the oil.

    • Add More Solvent: Introduce a small amount of additional hot solvent to ensure the solution is not supersaturated.[4]

    • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help slow the cooling rate, which is crucial for forming well-defined crystals.[4]

    • Scratching: If crystals are hesitant to form, gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[4]

    • Seed Crystals: If available, add a tiny "seed" crystal of the pure compound to induce crystallization.[4]

    • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4]

Q2: What are the best starting solvent systems for recrystallizing this compound?

A2: Given the compound's phenolic hydroxyl group and ester functionality, moderately polar solvents are a good starting point. Commonly successful solvent systems for isoxazole derivatives include:

  • Ethanol/Water: Dissolve the crude product in hot ethanol and add water dropwise until the solution becomes cloudy, then allow it to cool slowly.[5]

  • Methanol: Some isoxazole derivatives can be effectively crystallized from methanol.[6]

  • Ethyl Acetate/Hexane: Dissolve in hot ethyl acetate and add hexane until turbidity is observed.

Solvent SystemPolarityRationale
Ethanol/WaterHighGood for moderately polar compounds.[5]
MethanolHighEffective for many isoxazole derivatives.[6]
Ethyl Acetate/HexaneMediumOffers a good polarity gradient for crystallization.

Q3: No crystals are forming even after the solution has cooled and been placed in an ice bath. What's wrong?

A3: This can happen for several reasons:

  • Too Much Solvent: You may have used an excessive amount of solvent. Try evaporating some of the solvent and re-cooling.

  • Supersaturation: The solution may be supersaturated. Try the scratching or seeding techniques mentioned in Q1.

  • Impurity Interference: High levels of impurities can inhibit crystal formation. In this case, column chromatography may be necessary before attempting recrystallization.

Column Chromatography: For More Complex Mixtures

When recrystallization is ineffective due to the presence of multiple impurities with similar solubilities, column chromatography is the preferred method.

Frequently Asked Questions (FAQs) - Column Chromatography

Q4: How do I choose the right solvent system (eluent) for column chromatography?

A4: The key is to find a solvent system that provides good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate first.

  • General Guidance: For a compound like this compound, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is a good starting point.[7][8][9]

  • TLC Analysis: Run several TLCs with varying solvent ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate) to find the optimal separation. The ideal Rf value for your product should be between 0.2 and 0.4 for good separation on a column.

Q5: My compound is streaking on the TLC plate and the column. What does this mean?

A5: Streaking is often indicative of an acidic or basic compound interacting strongly with the silica gel. The phenolic hydroxyl group in your compound can cause this.

  • Troubleshooting Steps:

    • Add a Modifier: Add a small amount of a modifier to your eluent. For an acidic compound like a phenol, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve peak shape.

    • Use Deactivated Silica: Treat the silica gel with a base (e.g., triethylamine) before packing the column to neutralize acidic sites.[2]

    • Alternative Stationary Phases: Consider using neutral or basic alumina, or a bonded phase like C18 for reverse-phase chromatography.[2]

Q6: My compound is sticking to the top of the silica gel column and won't elute. What should I do?

A6: This indicates that the eluent is not polar enough to move your compound down the column.[4]

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).[4]

Step-by-Step Protocol for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry silica to the top of the column.

  • Elution: Begin eluting with your chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Troubleshooting Column Chromatography

Column_Chromatography_Troubleshooting Start Problem Encountered Streaking Streaking on TLC/Column Start->Streaking Sticking Compound Sticking at Top Start->Sticking Poor_Separation Poor Separation of Spots Start->Poor_Separation Add_Modifier Add Acetic Acid to Eluent Streaking->Add_Modifier Deactivate_Silica Use Deactivated Silica Gel Streaking->Deactivate_Silica Increase_Polarity Gradually Increase Eluent Polarity Sticking->Increase_Polarity Optimize_Solvent Optimize Solvent System via TLC Poor_Separation->Optimize_Solvent Change_Stationary_Phase Consider Alumina or C18 Deactivate_Silica->Change_Stationary_Phase

Caption: Troubleshooting common issues in column chromatography.

High-Performance Liquid Chromatography (HPLC): For High-Purity Applications

For applications requiring very high purity, such as in late-stage drug development, preparative HPLC is the method of choice. Given the phenolic nature of the compound, reverse-phase HPLC is typically the most effective.[3][10][11]

Frequently Asked Questions (FAQs) - HPLC

Q7: What are the recommended starting conditions for HPLC purification?

A7: A reverse-phase C18 column is a good starting point. The mobile phase will typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.[11][12]

  • Example Gradient:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a low percentage of Solvent B and gradually increase it over the course of the run. A typical gradient might be 10-90% B over 20-30 minutes.

Q8: I'm seeing overlapping peaks in my HPLC chromatogram. How can I improve the separation?

A8: Overlapping peaks indicate that the current method does not have sufficient resolving power.[12]

  • Troubleshooting Steps:

    • Adjust the Gradient: Make the gradient shallower (i.e., increase the percentage of the organic solvent more slowly) to give the compounds more time to separate on the column.

    • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

    • Change the pH: The retention of phenolic compounds can be sensitive to the pH of the mobile phase. Adjusting the pH can sometimes improve resolution.

    • Use a Different Column: A column with a different stationary phase or a longer column can provide better separation.

Final Purity Assessment

Regardless of the purification method used, it is crucial to assess the purity of the final product. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any remaining impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final compound.[13]

References

"Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate stability and storage conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability and optimal storage conditions for this compound (CAS: 60640-71-3). The following FAQs and troubleshooting protocols are designed to ensure the integrity of the compound, leading to reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term storage (>6 months), the solid compound should be stored at -20°C , under a dry, inert atmosphere (Argon or Nitrogen) , and protected from light .[1][2] The combination of low temperature and an inert atmosphere minimizes the rates of both hydrolytic and oxidative degradation. Phenolic compounds, in particular, are susceptible to degradation at elevated temperatures and in the presence of sunlight.[3][4][5]

Q2: How should I store the compound for short-term daily use?

For routine laboratory use, storing the solid in a tightly sealed container in a desiccator at 2-8°C is acceptable.[6] Ensure the container is brought to room temperature before opening to prevent moisture condensation on the cold solid, which could introduce water and accelerate hydrolysis.

Q3: What are the primary degradation pathways for this molecule?

This molecule has three primary points of vulnerability:

  • Hydrolysis of the Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[7][8] This is often catalyzed by trace amounts of moisture.

  • Oxidation of the Phenolic Hydroxyl Group: The 4-hydroxyphenyl moiety is susceptible to oxidation, which can be initiated by air (oxygen), light, or trace metal impurities.[3][9] This process often leads to the formation of colored quinone-type byproducts.

  • Isoxazole Ring Instability: The N-O bond in the isoxazole ring is inherently weak and can be susceptible to cleavage under certain conditions, such as high heat or UV irradiation.[10]

Q4: Is it advisable to store this compound in solution?

Pre-dissolving the compound for long-term storage is strongly discouraged . Storing in solution, especially in protic solvents like methanol or water, significantly increases the risk of ester hydrolysis.[8] If you must prepare stock solutions, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), prepare small aliquots to avoid repeated freeze-thaw cycles, and store at -80°C. Use these solutions promptly.

Q5: How can I quickly assess the purity of my compound before an experiment?

A quick purity check can be performed using Thin-Layer Chromatography (TLC). Develop a system with a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture) that gives the pure compound an Rf value of ~0.4-0.5. A fresh, high-purity sample should show a single, well-defined spot. The presence of baseline material or additional spots, particularly a more polar spot near the baseline, may indicate degradation (e.g., the hydrolyzed carboxylic acid).

Summary of Recommended Storage Conditions

ConditionSolid (Long-Term)Solid (Short-Term)Solution (Not Recommended)
Temperature -20°C2-8°C-80°C (for aliquots)
Atmosphere Inert gas (Ar, N₂)Dry air (in desiccator)Inert gas (Ar, N₂) overlay
Light Protect from light (Amber vial)Protect from light (Amber vial)Protect from light (Amber vial)
Container Tightly sealed, amber glass vialTightly sealed, amber glass vialTightly sealed, conical tubes

Troubleshooting Guide

Issue 1: The color of my solid compound has changed from white/off-white to yellow or brown.
  • Plausible Cause: This is a classic sign of oxidation of the phenolic hydroxyl group.[3][9] Phenols can oxidize to form highly conjugated, colored quinone-like species. This process is often accelerated by exposure to air and light.

  • Recommended Action & Verification Protocol:

    • Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile) and obtain a UV-Vis spectrum. Compare it to the spectrum of a known pure sample if available. Oxidized impurities often show broad absorbance in the 400-500 nm range.

    • Perform HPLC-MS analysis. This is the most definitive method.

      • Method: Use a C18 reverse-phase column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

      • Analysis: Look for the parent mass peak (m/z for C₁₁H₉NO₄). The presence of peaks with m/z values corresponding to dimers or other oxidation products, along with a decrease in the main peak's purity percentage, confirms degradation.

  • Preventative Measures: Always store the solid compound under an inert atmosphere (argon or nitrogen) and in an amber vial to protect it from oxygen and light.[1]

Issue 2: I'm observing a new, more polar peak in my HPLC analysis after storing the compound.
  • Plausible Cause: The appearance of a new, more polar peak (i.e., one with a shorter retention time on a reverse-phase column) is highly indicative of ester hydrolysis . The resulting carboxylic acid is significantly more polar than the parent methyl ester.

  • Recommended Action & Verification Protocol:

    • Confirm Identity via LC-MS: The new peak should have a mass corresponding to the carboxylic acid (C₁₀H₇NO₄). This involves a loss of 14 Da (CH₂) from the parent compound's molecular weight.

    • NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆). In the ¹H NMR spectrum of the pure methyl ester, a sharp singlet integrating to 3 protons should be visible around 3.8-4.0 ppm. Degradation via hydrolysis will result in the disappearance or diminished intensity of this methyl singlet. A new, broad singlet corresponding to the carboxylic acid proton will also appear far downfield (>10 ppm).

  • Preventative Measures: Ensure the compound is handled and stored under strictly anhydrous conditions.[11] Use high-purity, dry solvents for all experiments. Avoid storing the compound in protic solvents.

G start_node start_node process_node process_node decision_node decision_node result_node result_node action_node action_node bad_result bad_result A Experimental Issue Observed (e.g., low yield, color change, new HPLC peak) B Assess Purity of Starting Material (TLC, HPLC) A->B C Is Purity >95% and No Degradants Visible? B->C D Troubleshoot Experimental Parameters (Reagents, Conditions) C->D Yes F Characterize Impurity (LC-MS, NMR) C->F No E Compound is Likely Stable. Problem Lies Elsewhere. D->E G Identify Degradation Pathway (Hydrolysis vs. Oxidation) F->G H Can Compound be Repurified? G->H I Purify by Recrystallization or Chromatography H->I Yes J Discard and Procure New Batch H->J No K Verify Purity of Repurified Material I->K M Review Storage Protocol to Prevent Future Degradation J->M L Use Purified Compound & Implement Stricter Storage K->L

Caption: Troubleshooting workflow for assessing compound stability.

Issue 3: My biological assay results are inconsistent, or the compound's activity seems to have decreased over time.
  • Plausible Cause: Inconsistent biological activity is a downstream consequence of chemical degradation. Both the hydrolyzed carboxylic acid and oxidized byproducts will have different physicochemical properties (solubility, polarity, shape) and will likely exhibit different, reduced, or even confounding biological activity compared to the parent compound.

  • Recommended Action & Verification Protocol:

    • Immediate Purity Re-assessment: Before conducting further assays, immediately re-test the purity of the exact lot of compound being used via HPLC. Quantify the percentage of the main peak.

    • Establish a Purity Threshold: For most applications, a purity of >97% is recommended. If the purity has dropped below this level, the data generated may be unreliable.

    • Archive Samples: It is good practice to archive a small amount of a new batch of the compound under ideal long-term storage conditions (-20°C, inert gas). This "gold standard" sample can be used as a reference to test against working stocks if activity issues arise.

  • Preventative Measures: Treat the compound as sensitive. Aliquot solid material into smaller vials for daily use to prevent repeated exposure of the main stock bottle to the atmosphere. For solutions, use single-use aliquots to avoid freeze-thaw cycles which can introduce moisture and degrade the compound.

References

Technical Support Center: Troubleshooting Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the synthesis of isoxazoles, with a primary focus on the widely used 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

Introduction: The Challenge of Isoxazole Synthesis

The isoxazole ring is a valuable scaffold in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] The Huisgen 1,3-dipolar cycloaddition, which involves the reaction of a nitrile oxide with an alkyne, is a cornerstone of isoxazole synthesis due to its versatility.[3][4] However, the reactive nature of the nitrile oxide intermediate can lead to several competing side reactions, resulting in reduced yields, complex product mixtures, and purification challenges. This guide provides a structured approach to identifying, understanding, and mitigating these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Problem 1: Low Yield of the Desired Isoxazole and a Preponderance of an Unwanted Dimer

Q: My reaction is yielding very little of my target isoxazole, and I've isolated a significant amount of a byproduct with a mass corresponding to a dimer of my nitrile oxide. What is happening and how can I prevent it?

A: This is a classic issue in isoxazole synthesis. You are observing the dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide). This occurs when the concentration of the nitrile oxide is too high, allowing it to react with itself faster than with the intended alkyne dipolarophile.

Nitrile oxides are high-energy, reactive intermediates.[5][6] In the absence of a reactive dipolarophile, or when their concentration is high, they readily undergo a self-cycloaddition reaction.[7][8][9][10] The dimerization is believed to proceed through a stepwise mechanism involving dinitrosoalkene diradical intermediates.[7][8][9][10] Aromatic nitrile oxides tend to dimerize more slowly than aliphatic ones due to electronic stabilization from the aryl group.[8][9]

The key to preventing dimerization is to maintain a low concentration of the nitrile oxide at any given time. This is best achieved by generating it in situ and ensuring it reacts with the alkyne as soon as it is formed.

Dimerization_Troubleshooting cluster_problem Problem Identification cluster_strategy Mitigation Strategy: In Situ Generation cluster_outcome Desired Outcome Problem Low Isoxazole Yield & Furoxan Dimer Formation InSitu Generate Nitrile Oxide In Situ Problem->InSitu  Root Cause:  High [Nitrile Oxide] SlowAddition Slow Addition of Precursor/Reagent InSitu->SlowAddition  Maintains low  instantaneous concentration HighDilution High Dilution Conditions InSitu->HighDilution PrecursorChoice Choose Stable Precursor InSitu->PrecursorChoice Outcome High Isoxazole Yield, Minimized Dimer SlowAddition->Outcome HighDilution->Outcome PrecursorChoice->Outcome

Protocol 1: Slow Addition Method for In Situ Nitrile Oxide Generation from Hydroximoyl Chlorides

This is a common method where the nitrile oxide is generated by dehydrohalogenation of a hydroximoyl chloride using a base.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve your alkyne (1.0 eq) and the hydroximoyl chloride precursor (1.1 eq) in a suitable solvent (e.g., THF, DCM, or toluene).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This reduces the rate of dimerization.

  • Slow Addition: Prepare a solution of a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq), in the same solvent. Using a syringe pump, add the base solution to the reaction mixture over a period of 2-4 hours.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Monitor the reaction by TLC or LC-MS. Upon completion, proceed with a standard aqueous workup to remove the triethylammonium salt and purify by column chromatography.

Rationale: By adding the base slowly, the hydroximoyl chloride is converted to the nitrile oxide gradually. This ensures that the instantaneous concentration of the nitrile oxide remains low, favoring the desired cycloaddition with the alkyne over dimerization.

Problem 2: Formation of an Undesired Regioisomer

Q: My reaction between a terminal alkyne and a nitrile oxide is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I control the regioselectivity to favor the 3,5-isomer?

A: The formation of regioisomeric mixtures is a common challenge in thermal 1,3-dipolar cycloadditions.[11] The regioselectivity is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[3] To selectively obtain the 3,5-disubstituted isoxazole, the use of a copper(I) catalyst is the recommended and most effective method.[11]

In an uncatalyzed reaction, the regiochemical outcome is determined by the frontier molecular orbitals (FMO) of the nitrile oxide and the alkyne. Often, the energy differences between the two possible transition states are small, leading to a mixture of products.

A copper(I) catalyst, however, alters the reaction mechanism. It first reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes a stepwise reaction with the nitrile oxide, which strongly directs the formation of the 3,5-disubstituted isoxazole.[11]

Regioselectivity_Workflow

Protocol 2: Copper(I)-Catalyzed Isoxazole Synthesis (CuCIS)

This protocol is adapted from methodologies that are analogous to the well-known Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Setup: To a mixture of the terminal alkyne (1.0 eq) and the nitrile oxide precursor (e.g., an aldoxime, 1.1 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water), add a copper(I) source such as CuI or CuSO₄·5H₂O (5-10 mol%).

  • Ligand/Reductant: Add a ligand to stabilize the copper(I) oxidation state. Sodium ascorbate (10-20 mol%) is a common and effective choice, as it also acts as a reducing agent for any Cu(II) species.

  • Nitrile Oxide Generation: If starting from an aldoxime, add an oxidant like N-chlorosuccinimide (NCS) or (diacetoxyiodo)benzene (PIDA) portion-wise at room temperature to generate the nitrile oxide in situ.

  • Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Workup: Upon completion, perform an appropriate workup, which may involve quenching with aqueous ammonia to remove copper, followed by extraction and purification by column chromatography.

Data Summary: Impact of Catalyst on Regioselectivity

Reaction TypeCatalystTypical Regioisomeric Ratio (3,5- : 3,4-)
Thermal CycloadditionNoneOften ranges from 1:1 to 4:1
Catalytic CycloadditionCu(I) source>95:5, often exclusively the 3,5-isomer
Problem 3: Product Instability and Decomposition

Q: I've successfully synthesized my isoxazole, but it seems to be decomposing during workup or purification. What conditions can cause the isoxazole ring to open?

A: The isoxazole ring, while generally stable, contains a relatively weak N-O bond that can be cleaved under certain conditions. [6]

  • Strongly Basic Conditions: Certain isoxazoles, particularly those with electron-withdrawing groups, can undergo ring-opening in the presence of strong bases like sodium hydroxide or potassium tert-butoxide.

  • Reductive Conditions: The N-O bond is susceptible to cleavage by catalytic hydrogenation (e.g., H₂/Pd) or other reducing agents. This property is often exploited synthetically to unmask β-hydroxy ketones.[4]

  • Photochemical Conditions: UV irradiation can induce rearrangements of the isoxazole ring.[6]

  • Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[6][12]

  • Milder Workup: Avoid strongly acidic or basic aqueous washes. Use saturated sodium bicarbonate instead of stronger bases, and dilute acid if necessary.

  • Purification Strategy: When performing column chromatography, consider using a neutral stationary phase like deactivated silica gel if you suspect your compound is sensitive to the acidity of standard silica.[6]

  • Storage: Store the purified compound in a dark, cool place, preferably under an inert atmosphere if it is particularly sensitive.

  • Protect from Light: If photosensitivity is suspected, conduct the reaction and workup in flasks wrapped in aluminum foil.[6]

Summary of Key Side Reactions and Solutions

Side ReactionPrimary CauseRecommended SolutionKey Experimental Tweak
Furoxan Dimerization High concentration of nitrile oxide intermediate.In situ generation of nitrile oxide.Slow addition of base/oxidant via syringe pump.
Regioisomer Formation Small energy difference between transition states.Copper(I)-catalyzed cycloaddition.Add Cu(I) source and a suitable ligand/reductant.
Product Decomposition Cleavage of the weak N-O bond.Use milder workup and purification conditions.Avoid strong acids/bases and harsh reducing agents.

References

Technical Support Center: Isoxazole Compound Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. This guide is designed to provide in-depth, actionable advice for diagnosing and mitigating off-target effects, a common challenge in the optimization of this important chemical scaffold. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and challenges associated with isoxazole compounds.

Q1: Why is the isoxazole ring a popular scaffold in medicinal chemistry?

The isoxazole ring is a five-membered heterocycle that is frequently used in drug design for several reasons.[1][2] It is considered a "bioisostere" for other functional groups, meaning it can replace them to improve pharmacological properties without losing the desired biological activity.[3][4] Its unique electronic and steric properties allow it to participate in various non-covalent interactions with biological targets. Furthermore, the isoxazole ring's structure can be readily modified at multiple positions, providing medicinal chemists with a versatile scaffold to fine-tune a compound's potency, selectivity, and pharmacokinetic profile.[1][5]

Q2: What makes isoxazole compounds prone to off-target effects?

While versatile, the isoxazole scaffold can present several challenges leading to off-target activity:

  • Metabolic Instability: The isoxazole ring can be susceptible to metabolic cleavage, particularly N-O bond scission.[6][7] This can be influenced by substituents on the ring and the specific metabolic enzymes involved, such as cytochrome P450s (CYPs).[6][7] Ring opening can lead to the formation of reactive metabolites, such as α-cyanoenols or enimines, which may covalently bind to unintended proteins, causing toxicity.[8][9][10]

  • CYP450 Inhibition: The nitrogen atom in the isoxazole ring can coordinate with the heme iron of cytochrome P450 enzymes, leading to their inhibition.[11][12][13] This can cause drug-drug interactions and alter the metabolism of other compounds. Molecular docking studies have shown that certain isoxazole derivatives have a strong affinity for various CYP450 proteins.[14]

  • Broad Target Affinity: The physicochemical properties of a particular isoxazole compound might allow it to bind to the active sites of multiple, often unrelated, proteins. This is a common challenge in drug discovery, especially with families of related proteins like kinases.[15]

Q3: What are the first steps I should take if my lead isoxazole compound shows off-target activity?

The initial step is to systematically characterize the nature and extent of the off-target effects. This involves a multi-pronged approach:

  • Confirm On-Target Potency: Re-evaluate the compound's activity against your primary target to ensure the initial data is robust.

  • Broad Panel Screening: Test the compound against a broad panel of relevant off-targets. This could include a kinase panel if your primary target is a kinase, a CYP450 inhibition panel, and a safety panel that includes targets like the hERG potassium channel.[16][17]

  • In Silico Analysis: Utilize computational tools to predict potential off-targets based on the compound's structure.[18][19][20] This can help prioritize which experimental assays to run.

  • Assess Physicochemical Properties: Analyze properties like lipophilicity (LogP), solubility, and molecular weight. Highly lipophilic compounds are often more promiscuous and prone to off-target binding.

Part 2: Troubleshooting Guides for Specific Issues

This section provides a problem-oriented approach to common challenges encountered during the development of isoxazole compounds.

Issue 1: My compound is potent against my target kinase but also inhibits several other kinases in a screening panel.

Underlying Cause: The ATP-binding sites of many kinases are highly conserved. Your compound may be interacting with residues common to multiple kinases, leading to a lack of selectivity.[21]

Troubleshooting Workflow:

G start Problem: Potent but Non-Selective Kinase Inhibitor step1 Analyze Structural Basis of Binding (Co-crystallography or Docking) start->step1 step2 Identify Selectivity Pockets (Unique residues or conformations in target vs. off-targets) step1->step2 step3 Initiate Structure-Activity Relationship (SAR) Studies step2->step3 step4a Modify substituents to exploit selectivity pockets (e.g., add steric bulk to clash with off-target residues). step3->step4a Shape-Based Design step4b Alter H-bond donors/acceptors to match target-specific residues. step3->step4b Electrostatic Design step5 Synthesize Analogs step4a->step5 step4b->step5 step6 Re-screen against Kinase Panel (Assess potency and selectivity) step5->step6 step6->step3 Iterate end Optimized Selective Inhibitor step6->end

Caption: Workflow for improving kinase inhibitor selectivity.

Detailed Actionable Advice:

  • Exploit Shape and Electrostatics: The key to improving selectivity is to design modifications that are favorable for your target but unfavorable for off-targets.[15][22] For example, adding a bulky group that fits into a unique pocket in your target's active site but clashes with the smaller active site of an off-target kinase can dramatically improve selectivity.[23]

  • Target Non-conserved Residues: Analyze the sequence alignment of your target and off-target kinases. Design modifications that form specific interactions (e.g., hydrogen bonds) with non-conserved residues in your target's active site.

  • Consider Allosteric Inhibition: If achieving selectivity in the ATP-binding site proves difficult, explore the possibility of designing an allosteric inhibitor that binds to a less conserved site on the kinase.[24][25]

Issue 2: My isoxazole compound shows time-dependent inhibition of CYP enzymes.

Underlying Cause: This is a strong indicator of mechanism-based inhibition, where a metabolite of your compound is covalently binding to the CYP enzyme. For isoxazoles, this often points to metabolic opening of the ring to form a reactive species.[8][9][10]

Troubleshooting Workflow:

G start Problem: Time-Dependent CYP Inhibition step1 Confirm Reactive Metabolite Formation (Metabolite ID studies with GSH trapping) start->step1 step2 Identify Metabolic 'Soft Spot' (Which part of the molecule is being modified?) step1->step2 step3 Block Metabolic Pathway step2->step3 step4a Modify substituents on the isoxazole ring (e.g., replace a metabolically labile methyl group with CF3). step3->step4a step4b Utilize Bioisosteric Replacement (Replace the isoxazole with a more stable heterocycle like a triazole). step3->step4b step5 Synthesize Analogs step4a->step5 step4b->step5 step6 Re-run CYP Inhibition & Potency Assays step5->step6 step6->step3 Iterate end Metabolically Stable & Selective Compound step6->end

Caption: Workflow to mitigate mechanism-based CYP inhibition.

Detailed Actionable Advice:

  • Metabolite Identification: The first step is to confirm the formation of a reactive metabolite. This is typically done using in vitro incubations with liver microsomes in the presence of a trapping agent like glutathione (GSH). Detection of a GSH adduct by mass spectrometry confirms the generation of a reactive species.

  • Blocking Metabolic Hotspots: Once the site of metabolism is identified, you can make chemical modifications to block it. For example, if a methyl group on the isoxazole is being oxidized, replacing it with a trifluoromethyl group (CF3) or simply removing it can prevent that metabolic pathway.[9]

  • Bioisosteric Replacement: If the isoxazole ring itself is the source of instability, consider replacing it with a more metabolically robust bioisostere.[3][4][26] Common replacements include pyrazoles, triazoles, or oxadiazoles.[27] The choice of bioisostere will depend on maintaining the necessary geometry and electronic properties for on-target activity.

Issue 3: My compound shows activity against the hERG potassium channel.

Underlying Cause: hERG channel affinity is a major safety concern due to the risk of cardiac arrhythmias.[16][17] Many hERG inhibitors are basic and/or lipophilic, allowing them to access the inner pore of the channel.

Troubleshooting Workflow:

  • Quantify hERG Affinity: Determine the IC50 value for hERG inhibition using a reliable assay, such as the manual patch-clamp technique, which is considered the gold standard.[16]

  • Analyze Physicochemical Properties:

    • Reduce Lipophilicity (cLogP): High lipophilicity is a common feature of hERG inhibitors. Aim for a cLogP below 3.5. This can be achieved by adding polar functional groups or reducing the size of hydrophobic moieties.

    • Reduce Basicity (pKa): If your compound has a basic nitrogen atom, try to reduce its pKa. A pKa below 7.4 will reduce the proportion of the protonated species at physiological pH, which is often the form that binds to the hERG channel.

  • Structure-Based Redesign: Modify the compound's structure to remove key pharmacophoric features associated with hERG binding while maintaining on-target activity. This often involves an iterative process of synthesis and testing.

Part 3: Data & Protocols

Table 1: Comparison of Common Off-Target Screening Panels
Panel TypeTypical TargetsThroughputCostKey Advantage
Broad Kinase Panel 100-400+ KinasesMedium-HighHighComprehensive view of kinome selectivity.[21][28][29]
CYP450 Inhibition Panel Major CYP Isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4)HighMediumIdentifies potential for drug-drug interactions.[12][30]
General Safety Panel GPCRs, Ion Channels (incl. hERG), TransportersMediumHighScreens for common liabilities that cause adverse effects.[16][31]
In Silico Prediction Thousands of proteinsVery HighLowCost-effective way to prioritize experimental screening.[18][32][33]
Experimental Protocol: In Vitro Kinase Selectivity Profiling

This protocol outlines a general method for assessing the selectivity of a test compound against a panel of kinases using a luminescence-based assay that measures ADP formation.

Objective: To determine the percent inhibition of a panel of kinases by a test compound at a single concentration.

Materials:

  • Kinase Selectivity Profiling System (e.g., Promega Kinase Selectivity Profiling Systems).[34]

  • Test compound dissolved in DMSO.

  • ADP-Glo™ Kinase Assay reagents.[34]

  • 384-well white assay plates.

  • Plate reader capable of measuring luminescence.

Methodology:

  • Compound Preparation: Prepare a 100 µM stock solution of the test compound in 100% DMSO.

  • Assay Setup:

    • Thaw the kinase/substrate strips and reaction buffer on ice.

    • Prepare a working solution of the kinases and substrates according to the manufacturer's instructions.

    • In a 384-well plate, add 1 µL of the test compound solution (or DMSO for a vehicle control) to the appropriate wells.

    • Add 2 µL of the kinase/substrate working solution to each well.

    • Add 2 µL of ATP solution to initiate the reaction. The final concentration of the test compound is typically 10 µM.

  • Kinase Reaction:

    • Mix the plate gently for 30 seconds.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_vehicle - Luminescence_background))

    • A high percent inhibition indicates that the compound is active against that particular kinase.

References

Technical Support Center: Synthesis of 5-Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-substituted isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered in the synthesis of this important heterocyclic scaffold. Isoxazoles are prevalent in numerous pharmaceuticals and agrochemicals, making their efficient and selective synthesis a critical endeavor.[1][2][3][4] This resource aims to provide practical, field-proven insights to streamline your synthetic efforts.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of 5-substituted isoxazoles, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired 5-Substituted Isoxazole

Q: My reaction is yielding very little or none of my target 5-substituted isoxazole. What are the likely causes and how can I improve the yield?

A: Low yields are a frequent challenge and can stem from several factors, primarily related to the stability of intermediates and reaction conditions.

Possible Causes & Solutions:

  • Nitrile Oxide Dimerization: In 1,3-dipolar cycloaddition reactions, the nitrile oxide intermediate is prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), a common and often significant side reaction that consumes the intermediate.[5][6]

    • Solution: Generate the nitrile oxide in situ in the presence of the alkyne dipolarophile. This ensures that the concentration of free nitrile oxide is kept low, favoring the desired cycloaddition over dimerization. Common methods for in situ generation include the dehydrohalogenation of hydroximoyl chlorides with a non-nucleophilic base like triethylamine, or the oxidation of aldoximes.[6] The use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB), can also facilitate the rapid and mild generation of nitrile oxides from oximes.[1][7]

  • Poor Regioselectivity: If your reaction can theoretically produce multiple regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted isoxazoles), the desired 5-substituted isomer may be a minor product.[1]

    • Solution: Regioselectivity in 1,3-dipolar cycloadditions is influenced by steric and electronic factors. To favor the 5-substituted isomer, consider the following:

      • Catalysis: Copper(I)-catalyzed cycloadditions (a variant of "click chemistry") often provide high regioselectivity for 3,5-disubstituted isoxazoles from terminal alkynes.[1][8]

      • Substrate Control: The electronic nature of the substituents on both the nitrile oxide and the alkyne can direct the regioselectivity. Electron-withdrawing groups on the alkyne often favor the formation of the 5-substituted isoxazole.

      • Intramolecular Reactions: If the nitrile oxide and alkyne are tethered within the same molecule, the resulting intramolecular cycloaddition can enforce a specific regiochemical outcome.[9]

  • Harsh Reaction Conditions: Traditional methods, such as the Claisen isoxazole synthesis from 1,3-dicarbonyls and hydroxylamine, can require harsh conditions, leading to decomposition of starting materials or products.[2]

    • Solution: Explore milder, more modern synthetic routes. For the condensation of β-dicarbonyl compounds, varying the solvent and the use of additives like pyridine or Lewis acids (e.g., BF₃) can control regioselectivity and improve yields under milder conditions.[2][10]

  • Instability of the Isoxazole Ring: While generally stable, the isoxazole ring can be susceptible to cleavage under certain conditions, particularly basic pH and elevated temperatures.[11][12]

    • Solution: During workup and purification, avoid strongly basic conditions if your molecule is sensitive. Maintain moderate temperatures throughout the process. The stability of the isoxazole ring is pH and temperature-dependent.[11][12]

Issue 2: Formation of an Undesired Regioisomer

Q: I am obtaining the wrong regioisomer of my substituted isoxazole. How can I control the regioselectivity of my reaction?

A: Controlling regioselectivity is a central challenge in isoxazole synthesis. The approach to solving this depends on the synthetic route employed.

For 1,3-Dipolar Cycloadditions:

  • Understanding the Mechanism: The regioselectivity is governed by the frontier molecular orbitals (FMOs) of the nitrile oxide (dipole) and the alkyne (dipolarophile). The reaction is typically controlled by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.

  • Strategies for Control:

    • Metal Catalysis: As mentioned, copper(I) and ruthenium(II) catalysts are known to favor the formation of 3,5-disubstituted isoxazoles from terminal alkynes with high regioselectivity.[1]

    • Steric Hindrance: Bulky substituents on the alkyne or nitrile oxide can sterically direct the cycloaddition to favor one regioisomer over the other.[13]

    • Solvent Effects: The polarity of the solvent can influence the transition state energies of the different regioisomeric pathways. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., DMF, water) can sometimes alter the isomeric ratio.[14]

For Condensation of β-Dicarbonyl Compounds with Hydroxylamine:

  • Reaction Conditions are Key: The regiochemical outcome of this condensation is highly dependent on the reaction conditions.

    • pH Control: The pH of the reaction medium can determine which carbonyl group of an unsymmetrical β-dicarbonyl compound is more reactive towards hydroxylamine.

    • Protecting Groups/Enamines: Converting one of the carbonyls into a less reactive functional group, such as an enamine, can direct the initial attack of hydroxylamine to the other carbonyl, thus controlling the final isoxazole substitution pattern.[2][10]

Issue 3: Difficulty in Purifying the Final Product

Q: My crude product is a complex mixture, and I'm struggling to isolate the pure 5-substituted isoxazole. What are some effective purification strategies?

A: Purification challenges often arise from the presence of side products with similar polarities to the desired product.

Common Impurities and Purification Tips:

  • Furoxans (from Nitrile Oxide Dimerization): These are often less polar than the corresponding isoxazole. Column chromatography on silica gel is typically effective for their removal.

  • Regioisomers: Separating regioisomers can be challenging.

    • Chromatography: High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient may be necessary. Sometimes, derivatizing the mixture (e.g., by esterification or protection of a functional group) can alter the polarities enough to allow for separation.

  • Unreacted Starting Materials: If the starting materials are significantly different in polarity from the product, a simple acid-base workup or recrystallization may be sufficient.

  • General Protocol for Purification:

    • Aqueous Workup: Perform a standard aqueous workup to remove water-soluble impurities and any acids or bases used in the reaction.

    • Column Chromatography: This is the most common method for purifying isoxazoles. Use thin-layer chromatography (TLC) to determine an appropriate solvent system (e.g., hexanes/ethyl acetate).

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 5-substituted isoxazoles?

A1: The two most prevalent methods are:

  • 1,3-Dipolar Cycloaddition: This involves the reaction of a nitrile oxide with an alkyne. This is a very versatile method for creating the isoxazole ring.[1][15]

  • Condensation of a β-Dicarbonyl Compound with Hydroxylamine: This is a classic method, often referred to as the Claisen isoxazole synthesis. It involves the reaction of a 1,3-diketone, β-ketoester, or β-ketoamide with hydroxylamine.[2][15][16]

Q2: How can I synthesize the nitrile oxide precursor for a 1,3-dipolar cycloaddition?

A2: Nitrile oxides are typically generated in situ from stable precursors. The most common precursors are:

  • Aldoximes: These can be oxidized to nitrile oxides using reagents like N-chlorosuccinimide (NCS) followed by a base, or with hypervalent iodine reagents.[6][9]

  • Hydroximoyl Chlorides: These are dehydrochlorinated with a non-nucleophilic base such as triethylamine to generate the nitrile oxide.[5]

Q3: Are there any "green" or more environmentally friendly methods for synthesizing isoxazoles?

A3: Yes, significant research has been directed towards developing more sustainable synthetic protocols. These include:

  • Reactions in Water: Some cycloaddition reactions to form trisubstituted isoxazoles have been successfully performed in water, which reduces the need for volatile organic solvents.[14]

  • Solvent-Free Reactions: Mechanochemistry, using techniques like ball-milling, allows for solvent-free synthesis of 3,5-disubstituted isoxazoles.[5]

  • Catalysis: The use of catalysts, especially in small quantities, can lead to more efficient reactions with less waste. This includes both metal catalysts[8] and organocatalysts.[17]

Q4: Can I directly functionalize an existing isoxazole ring at the C5 position?

A4: Yes, direct C-H functionalization of the isoxazole ring is an emerging and powerful strategy. Palladium-catalyzed C-H arylation has been used to introduce aryl groups at the C5 position of isoxazoles.[18][19] This approach can be advantageous as it allows for the late-stage modification of a pre-formed isoxazole core, which is highly valuable in medicinal chemistry for generating libraries of analogues.

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via Copper-Catalyzed 1,3-Dipolar Cycloaddition

This protocol describes a typical procedure for the synthesis of a 3,5-disubstituted isoxazole from a terminal alkyne and an aldoxime, with in situ generation of the nitrile oxide.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 equiv.), the aldoxime (1.1 equiv.), and a copper(I) catalyst such as copper(I) iodide (CuI) (5 mol%).

  • Solvent: Add a suitable solvent, such as a mixture of t-butanol and water or THF.

  • Base: Add a base, such as sodium ascorbate (10 mol%) and a mild inorganic base like sodium bicarbonate (2.0 equiv.).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary (Representative Yields):

Alkyne SubstituentNitrile Oxide SubstituentCatalystYield (%)Reference
Phenyl4-MethoxyphenylCuI>90[1][8]
n-ButylPhenylCu(OAc)₂85-95[8]
Propargyl alcohol2-ChlorophenylCu/Al₂O₃70-85[5]
Protocol 2: Synthesis of a 3,4,5-Trisubstituted Isoxazole from a β-Diketone and Hydroxylamine

This protocol provides a general method for the regioselective synthesis of a trisubstituted isoxazole.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve the β-diketone (1.0 equiv.) in a suitable solvent (e.g., ethanol, methanol, or water).[10][14]

  • Hydroxylamine Addition: Add hydroxylamine hydrochloride (1.2 equiv.) to the solution.

  • Base/Acid Addition: Depending on the desired regioisomer and the substrate, a base (e.g., sodium bicarbonate, triethylamine) or an acid catalyst may be required to control the reaction.[2][10][14] For example, using a base like sodium bicarbonate in water can favor the [3+2] cycloaddition pathway.[14]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress by TLC.

  • Workup: After completion, neutralize the reaction mixture if necessary. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Part 4: Visualizing Reaction Pathways

Diagram 1: General Synthesis of 5-Substituted Isoxazoles

G cluster_0 1,3-Dipolar Cycloaddition cluster_1 Condensation Reaction cluster_2 Direct Functionalization Alkyne Alkyne 3,5-Disubstituted Isoxazole 3,5-Disubstituted Isoxazole Alkyne->3,5-Disubstituted Isoxazole [3+2] Nitrile Oxide Nitrile Oxide Nitrile Oxide->3,5-Disubstituted Isoxazole Aldoxime Aldoxime Aldoxime->Nitrile Oxide Oxidation beta-Diketone beta-Diketone Trisubstituted Isoxazole Trisubstituted Isoxazole beta-Diketone->Trisubstituted Isoxazole Hydroxylamine Hydroxylamine Hydroxylamine->Trisubstituted Isoxazole Isoxazole Core Isoxazole Core C5-Functionalized Isoxazole C5-Functionalized Isoxazole Isoxazole Core->C5-Functionalized Isoxazole e.g., Pd-catalyzed C-H activation

Caption: Key synthetic routes to 5-substituted isoxazoles.

Diagram 2: Troubleshooting Low Yield in 1,3-Dipolar Cycloaddition

G Start Low Yield of Isoxazole Cause1 Nitrile Oxide Dimerization? Start->Cause1 Cause2 Poor Regioselectivity? Start->Cause2 Cause3 Harsh Conditions? Start->Cause3 Solution1 Generate Nitrile Oxide in situ Cause1->Solution1 Yes Solution2 Use Cu(I) Catalyst / Modify Substrate Cause2->Solution2 Yes Solution3 Use Milder Reagents (e.g., hypervalent iodine) Cause3->Solution3 Yes

Caption: Decision tree for troubleshooting low yields.

References

Green Chemistry Approaches for Isoxazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the green synthesis of isoxazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the transition from traditional, often harsh, synthetic methods to more sustainable and environmentally benign approaches. The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[1] Consequently, developing efficient and green synthetic routes is of paramount importance.[2]

Traditional methods for synthesizing these valuable heterocyles often involve hazardous solvents, harsh reaction conditions, and metal catalysts, which can lead to significant environmental impact and safety concerns.[3][4] This guide provides practical, field-tested advice in a question-and-answer format to address specific issues you may encounter during your experiments, focusing on modern techniques like ultrasound and microwave-assisted synthesis, multicomponent reactions, and the use of green solvents.[1][2]

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the green synthesis of isoxazoles, offering systematic approaches to identify and solve them.

Q1: My reaction yield is unexpectedly low or zero. What are the likely causes and how can I resolve this?

A1: Low or nonexistent yields are a frequent challenge that can stem from issues with starting materials, reaction conditions, or unstable intermediates.[5] A systematic troubleshooting approach is the most effective way to diagnose the problem.

Potential Causes & Solutions:

  • Starting Material Integrity:

    • Purity: Verify the purity of your starting materials (e.g., aldehydes, β-ketoesters, hydroxylamine hydrochloride, alkynes). Impurities can inhibit catalysts or lead to side reactions.

    • Reactivity: For Claisen-type syntheses, be aware that 1,3-dicarbonyl compounds exist as keto-enol tautomers, which can impact reactivity.[5] For 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor is critical.[5]

    • Action: Re-purify starting materials if necessary. Confirm identity and purity using NMR or other appropriate analytical techniques.

  • Reaction Conditions:

    • Energy Input: In ultrasound or microwave-assisted reactions, the energy input is crucial. Insufficient power or incorrect frequency can lead to incomplete reactions. Conversely, excessive power can cause decomposition.[6]

    • Temperature: Even in green syntheses, temperature matters. Some ultrasound-assisted reactions may require mild heating (e.g., 50 °C) to achieve optimal yields.[7]

    • Reaction Time: While green methods significantly shorten reaction times, insufficient duration will result in low conversion.[5] Monitor the reaction's progress via Thin-Layer Chromatography (TLC) to determine the optimal endpoint.

    • Action: Methodically optimize conditions. For ultrasound, vary the power (W) and temperature. For microwaves, adjust power and time. Always monitor with TLC.

  • Intermediate Stability (Especially for 1,3-Dipolar Cycloadditions):

    • Nitrile Oxide Dimerization: Nitrile oxides, key intermediates in many isoxazole syntheses, are highly prone to dimerization, forming inactive furoxans, particularly at high concentrations.[5][8] This is a major competing pathway that consumes your intermediate.

    • Action: Generate the nitrile oxide in situ so it can be trapped immediately by the alkyne (dipolarophile).[8][9] A slow addition of the nitrile oxide precursor (e.g., a hydroximinoyl chloride) to the reaction mixture containing the alkyne can significantly minimize dimerization and improve the yield of the desired isoxazole.[5]

Troubleshooting Workflow: Low Yields

G start Low or No Yield Observed check_materials 1. Verify Starting Materials - Purity (NMR, LCMS) - Reactivity/Stability start->check_materials check_conditions 2. Review Reaction Conditions - Energy Input (US/MW Power) - Temperature & Time - Solvent Choice start->check_conditions check_intermediates 3. Consider Intermediate Stability (for 1,3-Dipolar Cycloadditions) start->check_intermediates materials_impure Materials Impure/ Degraded check_materials->materials_impure conditions_suboptimal Conditions Suboptimal check_conditions->conditions_suboptimal dimerization_suspected Nitrile Oxide Dimerization Suspected? check_intermediates->dimerization_suspected materials_impure->check_conditions No, materials pure purify Action: Purify/ Re-characterize Starting Materials materials_impure->purify Yes conditions_suboptimal->check_intermediates No, conditions correct optimize Action: Systematically Optimize Conditions (Power, Temp, Time) conditions_suboptimal->optimize Yes slow_addition Action: Use in situ generation and slow addition of nitrile oxide precursor dimerization_suspected->slow_addition Yes success Improved Yield purify->success optimize->success slow_addition->success

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.[5]

Q2: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

A2: The formation of regioisomers is a common challenge, especially when using unsymmetrical starting materials like 1,3-dicarbonyl compounds or substituted alkynes.[5] Regioselectivity is governed by a delicate balance of steric and electronic factors in the reactants.

Potential Causes & Solutions:

  • For Claisen-Type Synthesis (1,3-dicarbonyl + hydroxylamine):

    • Cause: When an unsymmetrical 1,3-dicarbonyl is used, hydroxylamine can attack either carbonyl group, leading to two different isoxazole products.

    • Solutions:

      • pH Adjustment: Modifying the pH can favor the formation of one isomer over the other. Acidic conditions often provide better selectivity.[5]

      • Protecting Groups: Use derivatives like β-enamino diketones to direct the cyclization to a specific carbonyl group, thus improving control.[5]

  • For 1,3-Dipolar Cycloadditions (Nitrile Oxide + Alkyne):

    • Cause: The regiochemical outcome is determined by the alignment of the molecular orbitals of the nitrile oxide (the dipole) and the alkyne (the dipolarophile). The dominant isomer usually results from the interaction of the highest occupied molecular orbital (HOMO) of one component with the lowest unoccupied molecular orbital (LUMO) of the other.

    • Solutions:

      • Solvent Polarity: Systematically screen solvents. Changing the solvent polarity can influence the transition state energies of the two possible pathways, favoring one regioisomer.[5]

      • Lewis Acid Catalysis: The addition of a Lewis acid catalyst can sometimes alter the electronic properties of the reactants and enhance regioselectivity.[5]

      • Modify Reactants: If possible, modify the electronic properties of the alkyne or nitrile oxide with electron-donating or electron-withdrawing groups to favor a specific orbital interaction.

Q3: I suspect my desired isoxazole is decomposing during workup or purification. Why is this happening?

A3: Although generally stable, the isoxazole ring contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[5]

Conditions Leading to Decomposition:

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening reactions when exposed to strong bases.[5]

  • Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd).[5] This property is sometimes used intentionally in synthetic strategies to unmask other functional groups.[10]

  • Photochemical Conditions: Prolonged exposure to UV light can induce rearrangement or degradation of the isoxazole ring.[5]

  • Transition Metals: Certain transition metals may catalyze the cleavage of the N-O bond.[5]

Preventative Measures:

  • Use milder workup procedures. Avoid extremes of pH.

  • If purification is done via column chromatography, consider adding a small amount of a neutralizer like triethylamine to the eluent if your compound is sensitive to silica gel's acidity.

  • Protect light-sensitive compounds from direct light by using amber vials or wrapping flasks in foil.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which green energy source is better for my synthesis: ultrasound or microwave?

A1: Both ultrasound and microwave irradiation are excellent green chemistry tools that enhance reaction rates, but they operate via different mechanisms.[6][11] The choice depends on the specific reaction.

  • Ultrasound (Sonochemistry): Works through acoustic cavitation—the formation and collapse of microscopic bubbles that create localized high-pressure and high-temperature spots.[1][4] This is highly effective for heterogeneous reactions (e.g., with solid catalysts) as it improves mass transfer and cleans catalyst surfaces. Many ultrasound-assisted isoxazole syntheses can be run at or near room temperature.[7]

  • Microwave Chemistry: Works by direct dielectric heating of polar molecules in the reaction mixture.[6] This leads to rapid and uniform heating throughout the vessel, often dramatically reducing reaction times from hours to minutes.[12] It is particularly effective for homogeneous reactions in polar solvents.

Recommendation: For multicomponent reactions in aqueous media or those involving solid-supported catalysts, ultrasound is often an excellent first choice.[3][7] For reactions that require thermal energy to proceed but can be accelerated, microwaves are a powerful alternative to conventional refluxing.[6][13]

Q2: How do I select an appropriate "green" solvent?

A2: The greenest solvent is no solvent at all (mechanochemistry/ball-milling), but this is not always feasible.[14][15] When a solvent is needed, the best choices are those that are non-toxic, derived from renewable resources, and readily biodegradable.

  • Water: An outstanding green solvent. It is non-toxic, non-flammable, and inexpensive. Many multicomponent reactions for isoxazole synthesis have been developed to run efficiently in water or aqueous-ethanolic mixtures.[7][16][17]

  • Ethanol: A bio-based solvent that is much less toxic than methanol or other common organic solvents. It is often used in combination with water.[7]

  • Deep Eutectic Solvents (DES): These are mixtures of compounds (like choline chloride and urea) that form a liquid at a much lower temperature than their individual melting points. They are often biodegradable and have low volatility. A K₂CO₃/glycerol system has been used as a catalytic medium for isoxazole synthesis.[18]

Q3: What are the main advantages of using multicomponent reactions (MCRs) for isoxazole synthesis?

A3: Multicomponent reactions, where three or more reactants are combined in a single step to form a product, are a cornerstone of green chemistry.[1]

  • Atom Economy: MCRs are designed so that most or all of the atoms from the starting materials are incorporated into the final product, minimizing waste.

  • Operational Simplicity: Combining multiple synthetic steps into one pot reduces the need for intermediate purification, saving time, solvents, and energy.[7]

  • Efficiency: Many green isoxazole syntheses leverage MCRs, such as the reaction of an aldehyde, a β-ketoester, and hydroxylamine, often assisted by ultrasound or performed in water.[1][7][16]

Section 3: Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted, Vitamin B1-Catalyzed Synthesis of a 3-methyl-4-aryl-isoxazol-5(4H)-one in Water

This protocol is based on a metal-free, biocompatible catalyst system that works efficiently in water at room temperature.[1]

Materials:

  • Aromatic aldehyde (e.g., 2-methoxybenzaldehyde, 1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Vitamin B1 (Thiamine hydrochloride, 0.1 mmol)

  • Deionized water (10 mL)

  • Ethanol (for recrystallization)

  • Ultrasonic bath or probe sonicator (e.g., 40 kHz)[1]

Procedure:

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Vitamin B1 (0.1 mmol) in 10 mL of deionized water.[1]

  • Place the flask in an ultrasonic bath, ensuring the water level in the bath is similar to the reaction mixture level.[1]

  • Irradiate the mixture with ultrasound at room temperature (e.g., 20-25 °C) for 30-45 minutes.[1]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion, a solid product will typically precipitate from the solution.[1]

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.[1]

  • Recrystallize the crude product from ethanol to obtain the pure isoxazole derivative.[1]

Protocol 2: Microwave-Assisted Synthesis of a 3,5-Disubstituted Isoxazole from a Chalcone

This two-step method first forms a chalcone, which is then cyclized with hydroxylamine under microwave irradiation.[1][6]

Step A: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Dissolve an aromatic ketone (e.g., acetophenone, 10 mmol) and an aromatic aldehyde (e.g., benzaldehyde, 10 mmol) in ethanol (20 mL).

  • Dropwise, add an aqueous solution of NaOH (e.g., 40%) to the stirred solution at room temperature.

  • Continue stirring for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl. The chalcone will precipitate.

  • Filter, wash with water, and dry the crude chalcone. Recrystallize from ethanol if necessary.[5]

Step B: Isoxazole Formation

  • In a microwave-safe reaction vessel, dissolve the chalcone (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in a suitable solvent like ethanol (15 mL).[1]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate at a set temperature (e.g., 100-120 °C) for 10-20 minutes.[6] (Note: Power and time are instrument-dependent and require optimization).

  • After the reaction, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure. The residue can be purified by column chromatography or recrystallization to yield the final isoxazole.

General Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification cluster_analysis 5. Analysis reactants Combine Reactants, Solvent, & Catalyst in Reaction Vessel energy Apply Energy Source (Ultrasound / Microwave / Sunlight / Heat) reactants->energy tlc Monitor Progress by TLC energy->tlc tlc->energy Incomplete precipitate Cool & Precipitate OR Solvent Evaporation tlc->precipitate Complete filtration Collect Crude Product (Vacuum Filtration) precipitate->filtration recrystal Recrystallization OR Column Chromatography filtration->recrystal char Characterization (NMR, MS, IR, MP) recrystal->char

Caption: A generalized workflow for green isoxazole synthesis experiments.

Section 4: Data Summary

The advantages of green chemistry approaches are clearly demonstrated by comparing reaction conditions and outcomes with conventional methods.

Table 1: Comparison of Conventional vs. Green Synthesis Methods for Isoxazoles

Synthesis MethodEnergy SourceSolventCatalystTypical TimeTypical Yield (%)Reference(s)
Conventional Heating Oil Bath (Reflux)Toluene, DMFMetal Salts, Strong Base3 - 24 hours50 - 90%[3][7]
Ultrasound-Assisted SonicationWater, EtOH/H₂OItaconic Acid15 minutes95%[7]
Ultrasound-Assisted SonicationWaterVitamin B130 minutes92%[1]
Ultrasound-Assisted SonicationWaterFe₂O₃ NPs20 - 35 minutes84 - 91%[3][7]
Microwave-Assisted MicrowaveEthanolBase10 - 30 minutes>90%[6][12]
Sunlight-Promoted Natural SunlightWaterNone17 - 40 minutes89 - 97%[16]
Mechanochemical Ball-MillingSolvent-FreeNone / Cu/Al₂O₃20 - 60 minutesup to 86%[8][15]

References

"handling and safety precautions for isoxazole reagents"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole Reagents

A Senior Application Scientist's Guide to Safe Handling and Experimental Troubleshooting

Welcome to the Technical Support Center for Isoxazole Reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize the versatile isoxazole scaffold in their work. Isoxazoles are five-membered aromatic heterocycles containing an adjacent nitrogen and oxygen atom.[1] This structure is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals like the COX-2 inhibitor valdecoxib and various antibiotics.[1][2] However, the unique properties of the isoxazole ring, particularly the inherent weakness of the N-O bond, demand specific handling precautions and can lead to unexpected experimental outcomes.[3][4][5]

This document moves beyond standard safety data sheets to provide field-proven insights into the causality behind experimental choices and safety protocols. It is structured into two main sections: a Frequently Asked Questions (FAQs) section covering essential safety and handling, and a Troubleshooting Guide addressing specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs): Essential Safety & Handling

This section addresses the most common questions regarding the day-to-day safe handling, storage, and disposal of isoxazole reagents.

Q1: What are the primary chemical hazards associated with isoxazole reagents?

A1: The hazards can vary depending on the specific substituents on the isoxazole ring, but many common isoxazoles present a combination of physical and health hazards.

  • Flammability: Simple isoxazole is a highly flammable liquid and vapor with a flash point below 22.8 °C (73 °F).[6] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[7] Always handle in a well-ventilated area, away from heat, sparks, and open flames.[8][9]

  • Health Hazards: Isoxazoles and their derivatives can cause skin and eye irritation.[7][10] Some, like Isoxazole-5-carbonyl chloride, are corrosive and can cause severe skin burns and eye damage.[11] Inhalation of vapors or dusts may cause respiratory irritation.[7][10] While comprehensive toxicological properties for many derivatives have not been fully investigated, it is prudent to treat all isoxazoles with care to minimize exposure.[6][7]

dot

Caption: GHS pictograms for common isoxazole hazards.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling isoxazoles?

A2: The choice of PPE depends on the specific reagent and the procedure. However, a baseline level of protection is always required. The following table and workflow diagram provide guidance.

PPE Item Specification & Rationale Sources
Eye/Face Protection Safety glasses with side shields are the minimum requirement. A face shield should be worn over safety glasses when there is a risk of splashing, especially when handling corrosive derivatives or larger quantities.[6][12][13]
Hand Protection Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable, but always check the manufacturer's glove compatibility chart for the specific solvent and isoxazole being used. Double-gloving is recommended when handling highly toxic or corrosive derivatives. Gloves must be inspected before use and removed properly to avoid skin contact.[6][14][15]
Body Protection A flame-resistant lab coat is essential due to the flammability of many isoxazoles. Ensure it has a solid front and tight-fitting cuffs. For large-scale operations or when handling highly hazardous derivatives, chemical-resistant aprons or coveralls may be necessary.[14][15]
Respiratory Protection All work with volatile isoxazoles or procedures that could generate aerosols or dusts must be performed in a certified chemical fume hood. If a fume hood is not available or if exposure limits might be exceeded, a NIOSH-approved respirator with organic vapor cartridges is required.[8][13][14]

dot

PPE_Selection start Start: Handling Isoxazole Reagent q1 Volatile liquid or a dust-forming solid? start->q1 q2 Risk of splash or handling >50 mL? q1->q2 proc_hood Work in a Chemical Fume Hood q1->proc_hood Yes q3 Handling corrosive derivative (e.g., acid chloride)? q2->q3 ppe_splash Upgrade PPE: - Add Face Shield q2->ppe_splash Yes ppe_base Required PPE: - Safety Glasses - Lab Coat - Single Nitrile Gloves q3->ppe_base No ppe_corrosive Upgrade PPE: - Double Glove - Chemical Apron q3->ppe_corrosive Yes proc_hood->q2 proc_respirator Work in Fume Hood AND Use NIOSH Respirator ppe_splash->q3 Spill_Response start Spill Occurs alert Alert personnel Evacuate if necessary start->alert assess Assess Hazard (Size, Flammability, Toxicity) alert->assess major_spill MAJOR SPILL Call Emergency Services (911) Evacuate & Isolate Area assess->major_spill Large / Highly Toxic minor_spill MINOR SPILL Proceed with cleanup assess->minor_spill Small / Manageable ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) minor_spill->ppe contain Contain & Absorb Spill (Use non-combustible absorbent) ppe->contain collect Collect Waste (Use spark-proof tools) contain->collect decon Decontaminate Area & Equipment collect->decon dispose Package & Label as Hazardous Waste decon->dispose report Report Incident to Supervisor & EHS dispose->report

References

Validation & Comparative

A Comparative Guide to Xanthine Oxidase Inhibitors: Evaluating Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate in Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Xanthine Oxidase in Human Health and Disease

Xanthine oxidase (XO) is a critical enzyme in human purine metabolism.[1][2][3] It catalyzes the final two steps in the breakdown of purines, converting hypoxanthine to xanthine and then xanthine to uric acid.[1][2][3] While a normal level of uric acid is a potent antioxidant, its overproduction or insufficient excretion leads to hyperuricemia. This condition is a primary causative factor in gout, a painful inflammatory arthritis triggered by the deposition of monosodium urate crystals in joints and soft tissues.[1][2][4] Beyond gout, elevated uric acid levels are increasingly associated with more severe health issues, including hypertension, cardiovascular disease, and chronic kidney disease.[5] Consequently, the inhibition of xanthine oxidase is a well-established and clinically validated strategy for the management of hyperuricemia and the prevention of gout.[1][6]

This guide provides a comparative analysis of various xanthine oxidase inhibitors. While direct inhibitory data for Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate is not extensively available in the public domain, recent research has highlighted the potential of the 5-phenylisoxazole-3-carboxylic acid scaffold for potent xanthine oxidase inhibition.[7] Based on this structural relationship, we will evaluate this compound in the context of established clinical inhibitors and other relevant isoxazole-based compounds.

The Purine Catabolism Pathway and Xanthine Oxidase Inhibition

The pathway leading to uric acid formation is a critical control point for therapeutic intervention. The following diagram illustrates the final steps of purine breakdown and the central role of xanthine oxidase.

purine_catabolism cluster_XO Xanthine Oxidase Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 O2, H2O Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 O2, H2O UricAcid Uric Acid Inhibitors Xanthine Oxidase Inhibitors Inhibitors->XO1 Inhibitors->XO2 XO1->Xanthine H2O2 XO2->UricAcid H2O2 assay_workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - Xanthine Oxidase - Xanthine - Test Compounds Plate Pipette into 96-well plate: - Buffer - Enzyme - Inhibitor (Test/Control) Reagents->Plate Incubate Pre-incubate at 25-37°C Plate->Incubate AddSubstrate Add Xanthine Substrate Incubate->AddSubstrate Measure Measure Absorbance at 295 nm (Kinetic Read) AddSubstrate->Measure Calculate Calculate Reaction Rates (ΔOD/min) Measure->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

References

The Isoxazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have made it a cornerstone in the development of numerous therapeutic agents.[1] This guide provides an in-depth comparison of isoxazole analogs, delving into the critical structure-activity relationships (SAR) that govern their efficacy as anticancer, anti-inflammatory, and antimicrobial agents. We will explore the causality behind experimental design, present validating data, and provide detailed protocols for key assays, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile chemical moiety.

The Strategic Advantage of the Isoxazole Ring

The isoxazole ring is more than just a structural component; it is a functional modulator of a molecule's pharmacodynamic and pharmacokinetic properties. Its utility stems from several key features:

  • Bioisosteric Replacement: It can act as a bioisostere for other functional groups, like amide or ester bonds, influencing properties such as metabolic stability and receptor binding.

  • Hydrogen Bonding: The nitrogen atom serves as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[2]

  • Dipole Moment: The distinct arrangement of heteroatoms creates a significant dipole moment, which can influence solubility and interactions within a protein's active site.

  • Synthetic Tractability: Robust and versatile synthetic routes, particularly 1,3-dipolar cycloaddition reactions, allow for the facile generation of diverse and regioselectively substituted isoxazole libraries.[3]

This guide will compare isoxazole analogs across three major therapeutic areas, highlighting how subtle structural modifications dramatically impact biological activity.

Experimental & SAR Workflow

A typical SAR study for novel isoxazole analogs follows a structured, iterative process. The goal is to systematically modify a lead compound's structure and measure the corresponding changes in biological activity to build a predictive model for designing more potent and selective molecules.

SAR_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration synthesis Synthesis of Analog Library (e.g., 3,5-disubstituted isoxazoles) purification Purification (Chromatography) synthesis->purification characterization Structural Confirmation (NMR, HRMS) purification->characterization primary_assay Primary Assay (e.g., Cytotoxicity, Enzyme Inhibition) characterization->primary_assay Test Compounds secondary_assay Secondary Assay (e.g., Apoptosis, MIC) primary_assay->secondary_assay Active Hits data_analysis Data Analysis (IC50/MIC Calculation) secondary_assay->data_analysis Quantitative Data sar_establishment Establish SAR (Identify key functional groups) data_analysis->sar_establishment lead_optimization Lead Optimization (Design next-generation analogs) sar_establishment->lead_optimization lead_optimization->synthesis Iterative Design Cycle

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.

Isoxazole Analogs as Anticancer Agents

Isoxazole derivatives exhibit potent anticancer activity through diverse mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of molecular chaperones like Heat Shock Protein 90 (HSP90).[4][5] The 3,5-diaryl isoxazole scaffold is a particularly fruitful area of investigation.

Structure-Activity Relationship Insights

The anticancer potency of 3,5-diaryl isoxazoles is highly dependent on the substitution patterns on the two phenyl rings.

  • Ring A (at C-3): This ring often interacts with hydrophobic pockets in the target protein. Electron-donating groups, such as methoxy (–OCH₃), can enhance activity. For instance, a trimethoxy substitution pattern on this ring has been shown to be effective.[6]

  • Ring B (at C-5): Substitutions on this ring are critical for modulating potency and selectivity. Electron-withdrawing groups, particularly halogens (e.g., -F, -Cl, -Br), often lead to a significant increase in cytotoxic effects.[4] The position of the halogen is also crucial, with ortho- or para-substitutions frequently showing superior activity.

Comparative Performance Data

The following table summarizes the cytotoxic activity of a series of 3,5-diaryl isoxazole analogs against the PC3 human prostate cancer cell line, demonstrating the impact of halogen substitution on the C-5 phenyl ring.

Compound IDR (Substitution on C-5 Phenyl Ring)IC₅₀ on PC3 Cells (µM)Selectivity Index (Normal/Cancer)Reference
24 H12.334.41[4]
25 4-F9.876.64[4]
26 4-Cl2.6524.22[4]
27 4-Br6.7810.01[4]
29 2-Cl7.427.91[4]
5-FU Reference Drug2.9222.39[4]

Analysis: The data clearly shows that adding a halogen to the C-5 phenyl ring enhances anticancer activity compared to the unsubstituted analog (24). The 4-chloro substituted compound 26 is the most potent, with an IC₅₀ value of 2.65 µM and a remarkable selectivity index of 24.22, making it more selective for cancer cells over normal cells than the standard chemotherapeutic drug 5-Fluorouracil (5-FU).[4]

Mechanism of Action: Induction of Apoptosis

Many anticancer isoxazoles exert their effect by triggering programmed cell death, or apoptosis. This is often achieved by inhibiting key survival proteins or activating pro-apoptotic signaling cascades.

Apoptosis_Pathway isoxazole Isoxazole Analog (e.g., HSP90 Inhibitor) hsp90 HSP90 Chaperone isoxazole->hsp90 Inhibits client_protein Oncogenic Client Proteins (e.g., Akt, HER2) hsp90->client_protein Stabilizes degradation Proteasomal Degradation client_protein->degradation Leads to apoptosis Apoptosis degradation->apoptosis Triggers

Caption: Simplified pathway showing HSP90 inhibition by an isoxazole analog.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of living cells.[7][8]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[9]

  • 96-well cell culture plates.

  • Test isoxazole compounds, dissolved in DMSO.

  • Appropriate cancer cell line (e.g., PC3) and culture medium.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole analogs in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include wells for vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Isoxazole Analogs as Anti-inflammatory Agents (COX Inhibitors)

The cyclooxygenase (COX) enzymes are key mediators of inflammation. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation.[9] Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The diarylisoxazole scaffold, found in the drug Valdecoxib, is a hallmark of many selective COX-2 inhibitors.[11]

Structure-Activity Relationship Insights

For diarylisoxazole-based COX inhibitors, selectivity is governed by specific structural features that exploit differences between the COX-1 and COX-2 active sites.

  • Core Scaffold: The 3,4-diaryl or 3,5-diaryl isoxazole core is crucial for fitting into the enzyme's active site.

  • Sulfonamide/Sulfone Moiety: A key pharmacophore for COX-2 selectivity is a para-sulfonamide (SO₂NH₂) or methylsulfone (SO₂Me) group on one of the phenyl rings. This group can bind to a distinct side pocket present in the COX-2 active site but absent in COX-1.[9][12]

  • Substituents on Phenyl Rings: The nature and position of other substituents can fine-tune potency and selectivity. For example, methoxy groups on the phenyl rings can enhance binding.[13]

Comparative Performance Data

The table below presents in vitro inhibition data for a series of isoxazole derivatives against COX-1 and COX-2, highlighting the structural requirements for COX-2 selectivity.

Compound IDR¹ (Substitution on Phenyl Ring 1)R² (Substitution on Phenyl Ring 2)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
C3 4-OCH₃H22.57 ± 1.210.93 ± 0.0124.26[11]
C5 4-ClH35.54 ± 1.130.85 ± 0.0441.82[11]
C6 4-FH33.95 ± 1.070.55 ± 0.0361.73[11]
Celecoxib Reference DrugReference Drug15.21 ± 1.190.05 ± 0.01304.2[11]

Analysis: All tested compounds show preferential inhibition of COX-2 over COX-1. Compound C6 , featuring a para-fluoro substituent, demonstrates the most potent COX-2 inhibition (IC₅₀ = 0.55 µM) and the best selectivity index (61.73) within this series.[11] This underscores the importance of a para-halogen on the phenyl ring for achieving favorable COX-2 selectivity.

Mechanism of Action: COX Pathway Inhibition

Isoxazole-based NSAIDs inhibit the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.

COX_Pathway membrane Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA₂ cox2 COX-2 Enzyme aa->cox2 pgs Prostaglandins (PGE₂, PGI₂) cox2->pgs inflammation Inflammation, Pain, Fever pgs->inflammation isoxazole Selective Isoxazole Inhibitor isoxazole->cox2 Inhibits

Caption: Inhibition of the COX-2 pathway by a selective isoxazole analog.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. A colorimetric substrate is often used to monitor the reaction.[14]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Heme cofactor.

  • Arachidonic acid (substrate).

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[14]

  • 96-well plate and microplate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of enzymes, heme, and substrates in assay buffer.

  • Assay Setup: In a 96-well plate, set up wells for background, 100% initial activity (enzyme, no inhibitor), and inhibitor testing.

  • Inhibitor Addition: To the inhibitor wells, add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of the test isoxazole compound (at various concentrations), and 10 µL of the enzyme (COX-1 or COX-2).[14] Incubate for a defined period (e.g., 10-15 minutes) at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the colorimetric substrate solution to all wells, followed quickly by 20 µL of arachidonic acid to initiate the reaction.[14]

  • Measurement: Incubate the plate for precisely 2-5 minutes at 25°C. Read the absorbance at 590 nm. The rate of color development is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Isoxazole Analogs as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Isoxazole-containing compounds, including the sulfa drug Sulfamethoxazole, have a long history in fighting bacterial infections.

Structure-Activity Relationship Insights

The antibacterial activity of isoxazole derivatives often depends on the substituents at the C-3 and C-5 positions.

  • C-3 Phenyl Ring: The presence of electron-withdrawing groups, such as nitro (–NO₂) and chloro (–Cl), at this position generally enhances antibacterial activity.[1]

  • C-5 Phenyl Ring: Electron-donating groups like methoxy (–OCH₃) and dimethylamino (–N(CH₃)₂) or halogens like bromine (–Br) on the C-5 phenyl ring have been shown to increase potency.[1]

  • Hybrid Molecules: Combining the isoxazole scaffold with other pharmacophores (e.g., oxadiazole, triazole) can lead to compounds with potent and broad-spectrum activity.[8]

Comparative Performance Data

The following table shows the Minimum Inhibitory Concentration (MIC) values for an isoxazole-oxadiazole hybrid compound against a panel of clinically relevant bacteria.

OrganismStrain TypeMIC (mg/L)Reference
Staphylococcus aureusGram-positive62.5[8]
Streptococcus pyogenesGram-positive62.5[8]
Escherichia coliGram-negative250[8]
Pseudomonas aeruginosaGram-negative500[8]
Candida albicansFungus125[8]

Analysis: The data indicates that the compound is most effective against Gram-positive bacteria, with lower MIC values for S. aureus and S. pyogenes.[8] This differential activity is common and is often attributed to differences in the bacterial cell wall structure, particularly the presence of an outer membrane in Gram-negative bacteria that can limit drug penetration.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Sterile 96-well microtiter plates.

  • Test isoxazole compounds.

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. A typical starting concentration might be 128 µg/mL.

  • Inoculation: Add the diluted bacterial inoculum to each well, bringing the final volume to 100 or 200 µL. Include a positive control well (bacteria, no drug) and a negative/sterility control well (broth, no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

The isoxazole scaffold is a remarkably versatile and powerful tool in drug discovery. As demonstrated, precise and rational modifications to its structure can yield potent and selective inhibitors for a wide array of biological targets. By understanding the fundamental structure-activity relationships for anticancer, anti-inflammatory, and antimicrobial isoxazole analogs, researchers can more effectively design next-generation therapeutics. The continued exploration of this privileged structure, guided by the systematic experimental workflows outlined in this guide, promises to address significant unmet medical needs.

References

A Comparative Guide to Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate and its Commercially Available Analogs for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of a Versatile Isoxazole Scaffold and its Structurally Related Alternatives in Drug Discovery

Published: January 7, 2026

In the landscape of medicinal chemistry, the isoxazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent electronic properties and synthetic tractability have led to its incorporation into a multitude of biologically active molecules. This guide provides a detailed comparative analysis of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate, a commercially available isoxazole derivative, and its structurally related, commercially available analogs. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at the available data to inform experimental design and compound selection.

Introduction to the 5-Phenylisoxazole-3-carboxylate Core

The 5-phenylisoxazole-3-carboxylate framework is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][2] The subject of this guide, this compound (CAS No. 60640-71-3), features a key 4-hydroxyphenyl group at the 5-position of the isoxazole ring and a methyl ester at the 3-position. These functional groups offer potential sites for hydrogen bonding and metabolic activity, making this compound and its analogs intriguing candidates for further investigation.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 60640-71-3[3][4]
Molecular Formula C₁₁H₉NO₄[3]
Molecular Weight 219.19 g/mol [3]
Appearance Liquid[3]
Purity ≥97% (commercially available)[3]

Commercially Available Structural Analogs: A Comparative Overview

A critical aspect of drug discovery is the evaluation of structure-activity relationships (SAR). By comparing the biological activity of a lead compound with its structural analogs, researchers can identify key molecular features responsible for its therapeutic effects. Several commercial vendors offer isoxazole derivatives that are structurally similar to this compound. These analogs typically vary in the substitution pattern on the phenyl ring or the nature of the ester group.

AnalogCAS NumberKey Structural Difference from Target CompoundCommercial Availability
5-Phenylisoxazole-3-carboxylic acid14441-90-8Carboxylic acid instead of methyl esterYes
5-(4-Methylphenyl)isoxazole-3-carboxylic acid33282-21-24-Methylphenyl instead of 4-hydroxyphenyl; carboxylic acid instead of methyl esterYes[5]
(S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester (ISO-1)478336-92-4Dihydroisoxazole ring; acetic acid methyl ester at position 5Yes[6]

Comparative Biological Activity: Insights from Preclinical Studies

Direct, head-to-head comparative studies of this compound and its commercially available analogs under identical experimental conditions are limited in the public domain. However, by examining the biological activities of the broader class of 5-phenylisoxazole derivatives, we can infer potential therapeutic applications and guide future research.

Anticancer Activity

A closely related analog, (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester (ISO-1) , has been investigated for its effects on nasopharyngeal carcinoma (NPC). In this study, 100μM of ISO-1 was found to significantly inhibit the migration and invasion of NPC cells in vitro.[9] The compound was observed to downregulate the epithelial-to-mesenchymal transition (EMT) through the TGF-β/Smad4 axis.[9] However, it had a relatively poor effect on cell proliferation and apoptosis.[9] This suggests that isoxazole derivatives bearing a 4-hydroxyphenyl group may have potential as anti-metastatic agents.

Further research on other isoxazole-amide analogs has demonstrated potent activity against various cancer cell lines, including HeLa, Hep3B, and MCF-7, with some compounds showing IC₅₀ values in the low micromolar range.[8]

Anti-inflammatory and Enzyme Inhibitory Activity

The 5-phenylisoxazole-3-carboxylic acid scaffold has been identified as a promising template for the development of xanthine oxidase (XO) inhibitors .[10] XO is a key enzyme in the purine metabolism pathway, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. A study on a series of 5-phenylisoxazole-3-carboxylic acid derivatives revealed that many compounds exhibited inhibitory potency in the micromolar to submicromolar range.[10] This suggests that this compound, after potential hydrolysis of the ester to the carboxylic acid in vivo, could also exhibit XO inhibitory activity.

Experimental Protocols: A Guide for Preliminary Screening

For researchers interested in evaluating the biological activity of this compound and its analogs, the following experimental workflows provide a starting point for in vitro screening.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of a compound on cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cancer cells to ~80% confluency cell_seeding 2. Seed cells in 96-well plates cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of test compounds treatment 4. Treat cells with compounds for 48-72h compound_prep->treatment add_mtt 5. Add MTT solution to each well incubation 6. Incubate for 2-4h to allow formazan formation add_mtt->incubation solubilize 7. Add solubilization solution (e.g., DMSO) incubation->solubilize read_absorbance 8. Read absorbance at 570 nm calculate_ic50 9. Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain the desired cancer cell line (e.g., HeLa, MCF-7, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Trypsinize confluent cells and seed them into 96-well microplates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound and its analogs in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations for testing.

  • Treatment: Replace the culture medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a method to assess the inhibitory effect of compounds on the activity of xanthine oxidase.

Workflow Diagram:

XO_Inhibition_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_measurement Measurement cluster_analysis Data Analysis prepare_reagents 1. Prepare buffer, xanthine, and XO solutions prepare_compounds 2. Prepare serial dilutions of test compounds mix_reagents 3. Mix buffer, compound, and XO prepare_compounds->mix_reagents pre_incubate 4. Pre-incubate the mixture mix_reagents->pre_incubate initiate_reaction 5. Add xanthine to start the reaction pre_incubate->initiate_reaction monitor_absorbance 6. Monitor the increase in absorbance at 295 nm calculate_inhibition 7. Calculate the percentage of inhibition monitor_absorbance->calculate_inhibition determine_ic50 8. Determine the IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a phosphate buffer (e.g., 50 mM, pH 7.5), a solution of xanthine (substrate), and a solution of xanthine oxidase (enzyme).

  • Compound Preparation: Prepare stock solutions of this compound and its analogs in a suitable solvent (e.g., DMSO) and perform serial dilutions.

  • Reaction Mixture: In a 96-well UV-transparent plate, add the phosphate buffer, the test compound at various concentrations, and the xanthine oxidase solution. Include a control without the inhibitor and a blank without the enzyme.

  • Pre-incubation: Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a short period (e.g., 15 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the xanthine solution to all wells.

  • Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 295 nm (due to the formation of uric acid) over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control reaction. Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights and Future Directions

The available literature on 5-phenylisoxazole derivatives provides some preliminary SAR insights. For instance, in the context of xanthine oxidase inhibition, the presence of a cyano group on the phenyl ring has been shown to be a favorable substitution pattern.[10] The transformation of this group to a nitro group generally leads to a decrease in inhibitory potency.[10]

For anticancer activity, the substitution pattern on the phenyl ring and the nature of the carboxamide moiety at the 3-position of the isoxazole ring are critical for cytotoxicity.

Logical Relationship Diagram:

SAR_Logic cluster_substitutions Structural Modifications cluster_activities Biological Activities Core 5-Phenylisoxazole-3-carboxylate Core R1 Substitution on Phenyl Ring (R1) Core->R1 influences R2 Modification of Ester Group (R2) Core->R2 influences Anticancer Anticancer Activity R1->Anticancer AntiInflammatory Anti-inflammatory Activity R1->AntiInflammatory EnzymeInhibition Enzyme Inhibition (e.g., XO) R1->EnzymeInhibition R2->Anticancer R2->AntiInflammatory R2->EnzymeInhibition

Caption: Logical relationship between structural modifications and biological activities of 5-phenylisoxazole-3-carboxylates.

Future research should focus on a systematic evaluation of this compound and its commercially available analogs in a panel of standardized in vitro and in vivo assays. This will allow for a direct and robust comparison of their potency, selectivity, and pharmacokinetic properties, ultimately accelerating the identification of promising lead compounds for further development.

Conclusion

This compound represents a valuable starting point for medicinal chemistry programs due to its synthetic accessibility and the proven biological relevance of the 5-phenylisoxazole scaffold. While direct comparative data with its commercially available analogs is currently scarce, the existing literature on related compounds suggests potential applications in oncology and inflammatory diseases. The experimental protocols and SAR insights provided in this guide are intended to facilitate the rational design and execution of studies aimed at unlocking the full therapeutic potential of this promising class of molecules.

References

"in vivo efficacy of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vivo Efficacy of Isoxazole Derivatives

The isoxazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide array of biological activities.[1][2] This is attributed to the unique electronic and structural properties of the five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, which allows for diverse molecular interactions.[2][3] While extensive in vitro studies have demonstrated the potential of isoxazole derivatives across various disease models, their successful translation to in vivo efficacy is the true benchmark of their therapeutic promise. This guide provides a comparative analysis of the in vivo performance of select methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate derivatives and related isoxazole compounds, supported by experimental data from peer-reviewed studies. We will delve into their efficacy in models of oxidative stress, inflammation, and immunomodulation, offering a critical perspective for researchers and drug development professionals.

Comparative In Vivo Efficacy

The therapeutic potential of isoxazole derivatives has been evaluated in various animal models, demonstrating significant activity in several key areas. Here, we compare the in vivo performance of different classes of these compounds.

Antioxidant Activity

Oxidative stress is a key pathological feature of numerous diseases.[4] The in vivo antioxidant capacity of fluorophenyl-isoxazole-carboxamide derivatives has been investigated, with one compound in particular showing promising results.

A study focused on a series of fluorophenyl-isoxazole-carboxamides identified N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (Compound 2a) as a potent antioxidant in vitro.[4][5] This led to its evaluation in an in vivo mouse model.

Table 1: In Vivo Total Antioxidant Capacity (TAC) of Compound 2a [4][5]

Compound/ControlDose (mg/kg, i.p.)Total Antioxidant Capacity (TAC)Fold Increase vs. Quercetin
Compound 2a10Significantly higher than control~2-fold
Quercetin (Control)10Higher than untreated1-fold (baseline)

The in vivo results indicate that Compound 2a possesses significantly more potent antioxidant activity at the same dose compared to the well-known antioxidant, Quercetin.[5] This highlights the potential of this isoxazole derivative in combating conditions associated with oxidative stress.

Anti-inflammatory and Analgesic Activity

Inflammation is another critical process in many diseases, and several isoxazole derivatives have been developed as anti-inflammatory agents.[6][7]

One study investigated a series of novel isoxazole derivatives synthesized from chalcones for their anti-inflammatory properties in rat models.[6] Another study explored sulfamethoxazole derivatives for both anti-inflammatory and analgesic effects.[7]

Table 2: Comparison of Anti-inflammatory and Analgesic Efficacy

Derivative ClassIn Vivo ModelTest CompoundDose (mg/kg)EfficacyStandard Drug
Chalcone-derived Isoxazoles[6]Carrageenan-induced paw edema (rat)25 synthetic compounds100 (oral)Significant anti-inflammatory activityDiclofenac Sodium
Chalcone-derived Isoxazoles[6]Xylene-induced ear edema (rat)25 synthetic compounds100 (oral)Significant anti-inflammatory activityDiclofenac Sodium
Sulfamethoxazole Derivatives[7]Acetic acid-induced writhing (mouse)Compound 4d5058.33% pain inhibitionASA (100 mg/kg, 63.63% inhibition)
Sulfamethoxazole Derivatives[7]Acetic acid-induced writhing (mouse)Compound 4f5057.76% pain inhibitionASA (100 mg/kg, 63.63% inhibition)

These studies demonstrate that the isoxazole scaffold can be effectively modified to produce potent anti-inflammatory and analgesic agents, with efficacy comparable to established drugs like diclofenac sodium and aspirin (ASA).

Immunomodulatory Activity

The isoxazole ring is also a key component of compounds designed to modulate the immune system.[8] Studies have shown that different derivatives can either suppress or stimulate immune responses, indicating the versatility of this scaffold.

In vivo studies in rodents have identified isoxazole[4,5-d]pyrimidine and 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives with notable immunomodulatory effects.[8]

Table 3: In Vivo Immunomodulatory Effects of Isoxazole Derivatives [8]

CompoundImmune Response MeasuredEffect
8g Humoral immune response to SRBCInhibited
10f Humoral immune response to SRBCInhibited
10f Delayed-type hypersensitivity (DTH)Suppressed
MO5 Inductive phase of DTHStimulated
MO5 Eliciting phase of DTHInhibited

The differential effects of these closely related compounds on various arms of the immune system underscore the potential for fine-tuning the immunomodulatory activity of isoxazole derivatives.[8]

Promising Candidates for Future In Vivo Studies

While the above examples have demonstrated in vivo efficacy, a number of other isoxazole derivatives have shown significant promise in vitro, making them strong candidates for future in vivo evaluation.

  • (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester (ISO-1): This compound is an antagonist of the macrophage migration inhibitory factor (MIF) and has been shown to inhibit epithelial-to-mesenchymal transition (EMT) in nasopharyngeal carcinoma cells via the TGF-β/Smad4 axis.[9] Its potent in vitro activity suggests it could be a valuable candidate for in vivo cancer studies.

  • 3,4-Isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives: These novel synthetic compounds, designed as heat shock protein (HSP) inhibitors, have demonstrated significant antiproliferative and pro-apoptotic activities in various cancer cell lines.[10] The authors of the study recommend these compounds for in vivo investigation as potential anticancer drugs.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats[6]

This is a standard model for evaluating acute inflammation.

  • Animal Model: Wistar albino rats are used.

  • Groups: Animals are divided into a control group, a standard drug group (e.g., diclofenac sodium), and test groups for the isoxazole derivatives.

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compounds or standard drug are administered orally at a specified dose (e.g., 100 mg/kg).

    • After one hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw.

    • Paw volume is measured again at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing Test in Mice[7]

This model is used to assess peripheral analgesic activity.

  • Animal Model: Mice are used for this assay.

  • Groups: Animals are divided into a control group, a standard drug group (e.g., aspirin), and test groups.

  • Procedure:

    • The test compounds or standard drug are administered at a specified dose (e.g., 50 mg/kg).

    • After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

    • The number of writhes (a characteristic stretching behavior) is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of pain inhibition is calculated by comparing the number of writhes in the test and standard groups to the control group.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the efficacy of these compounds is crucial for their further development. For instance, the anti-cancer potential of ISO-1 is linked to its inhibition of the MIF protein, which in turn modulates the TGF-β/Smad4 signaling pathway involved in EMT.

TGF_beta_pathway cluster_cell Cell Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor Smad23 p-Smad2/3 Receptor->Smad23 Smad_complex Smad2/3/4 Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus EMT_genes EMT Gene Transcription Smad_complex->EMT_genes ISO1 ISO-1 MIF MIF ISO1->MIF inhibits MIF->Smad4 promotes

Caption: Proposed mechanism of ISO-1 in inhibiting EMT via the TGF-β/Smad4 pathway.

Conclusion

The in vivo studies summarized in this guide underscore the significant therapeutic potential of the isoxazole scaffold. Derivatives have demonstrated robust efficacy in preclinical models of oxidative stress, inflammation, pain, and immunomodulation. The favorable comparisons with established drugs, such as Quercetin and Diclofenac Sodium, highlight the promise of this chemical class. Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to facilitate their translation into clinical candidates. The promising in vitro results for compounds like ISO-1 and the novel HSP inhibitors also warrant their progression into in vivo studies to fully elucidate their therapeutic potential.

References

A Senior Application Scientist's Guide to Confirming Target Engagement of Isoxazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[1][2][3] This versatility stems from the unique physicochemical properties of the isoxazole nucleus, which allows for diverse, high-affinity interactions with a wide range of biological targets.[1][3] However, the journey from a promising isoxazole-based "hit" to a validated clinical candidate is contingent on one critical, non-negotiable step: unequivocally proving that the compound engages its intended target within a biologically relevant system.[4][5]

Failure to rigorously confirm target engagement (TE) can lead to the misinterpretation of phenotypic data, wasted resources optimizing a compound with off-target effects, and the ultimate failure of promising drug discovery programs.[5][6] This guide provides an in-depth comparison of state-of-the-art methodologies to confirm and quantify the interaction between isoxazole-based inhibitors and their protein targets. We will move beyond simple protocol recitation to explore the causality behind experimental choices, enabling researchers to design self-validating assay cascades that generate robust, decision-driving data.

I. The Landscape of Target Engagement Methodologies

Confirming target engagement is not a monolithic task; it requires a multi-faceted, orthogonal approach. Methodologies can be broadly categorized based on the experimental system, from purified components to intact cellular systems. Each category provides a unique and complementary piece of the target validation puzzle.

Target_Engagement_Methods cluster_0 Experimental Systems cluster_1 Key Questions Answered A Biophysical Assays (In Vitro) Purified Protein + Compound Q1 Does it bind directly? What are the kinetics & thermodynamics? A->Q1 Direct Interaction B Cell-Based Assays (In-Cellulo) Intact Cells / Lysate + Compound Q2 Does it bind in a cell? What is the cellular potency & occupancy? B->Q2 Physiological Context C Functional & Phenotypic Assays Measures Downstream Consequences Q3 Does binding produce the desired biological effect? C->Q3 Biological Activity

Caption: High-level overview of target engagement assay categories.

II. Thermal Stability-Based Assays: The Standard for Cellular Validation

The principle that ligand binding confers thermal stability to a protein is a cornerstone of modern target engagement validation.[7] This approach is powerful because it is label-free, requiring no modification to the inhibitor, and can be applied in complex biological environments like cell lysates and even intact cells.[8]

Cellular Thermal Shift Assay (CETSA)

CETSA is the preeminent method for verifying intracellular target engagement.[9] By heating intact cells or lysates treated with an isoxazole inhibitor across a temperature gradient, one can observe a shift in the protein's melting curve if the compound is bound.[7][8] This provides direct evidence of target interaction in a native, physiological context.

Causality Behind the Choice: Choose CETSA when the primary question is: "Does my isoxazole inhibitor engage its intended target inside the cell?" It is the most direct, label-free method to answer this. A positive result builds high confidence that the compound is cell-permeable and finds its target amidst the entire cellular proteome.

CETSA_Workflow cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis A 1. Culture cells to ~80% confluency B 2. Treat cells with Isoxazole Inhibitor or Vehicle (DMSO) A->B C 3. Aliquot cell suspension into PCR tubes for each temperature B->C D 4. Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) C->D E 5. Lyse cells (e.g., freeze-thaw cycles) D->E F 6. Centrifuge to pellet precipitated protein E->F G 7. Collect supernatant (soluble protein fraction) F->G H 8. Analyze by Western Blot, probing for target protein G->H I Result: Stabilized protein remains soluble at higher temperatures H->I

Caption: A typical workflow for a Western Blot-based CETSA experiment.

Experimental Protocol: Western Blot-Based CETSA

  • Cell Preparation: Culture adherent or suspension cells to a suitable density. For one melting curve, approximately 10-20 million cells are required.

  • Compound Treatment: Resuspend cells in media and treat with the isoxazole inhibitor at the desired concentration (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO). Incubate under physiological conditions (e.g., 37°C, 1 hour).

  • Heating Step: Aliquot the cell suspension into separate PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a defined temperature gradient (e.g., 42°C to 66°C in 2°C increments), followed by a 3-minute cooling step at room temperature.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Clarification: Pellet the precipitated, aggregated proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Analysis: Carefully collect the supernatant containing the soluble protein fraction. Quantify total protein concentration, normalize samples, and analyze by SDS-PAGE and Western Blot using a specific antibody against the target protein.

  • Data Interpretation: Quantify band intensities at each temperature point. Plot the percentage of soluble protein relative to the 37°C control against temperature. A rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle control indicates target stabilization and engagement.

Comparative Data: CETSA vs. Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay (TSA), is the in vitro precursor to CETSA, using purified protein.[6] It is often used in initial screening, while CETSA provides the crucial cellular validation.

ParameterCellular Thermal Shift Assay (CETSA)Differential Scanning Fluorimetry (DSF)
Principle Ligand binding increases protein thermal stability in cells/lysate.[9]Ligand binding increases purified protein thermal stability in vitro.[6]
System Intact cells, cell lysates, or tissue.Purified recombinant protein.
Readout Western Blot, ELISA, Mass Spectrometry.Fluorescence of an environment-sensing dye.
Key Output Thermal Shift (ΔTm) in a cellular context.Thermal Shift (ΔTm) in a biochemical context.
Throughput Low to medium (Western Blot), High (HT-CETSA).[9]High (96/384-well plate format).
Pros High physiological relevance, label-free, confirms cell permeability.[8]High throughput, low sample requirement, good for initial screening.[6]
Cons Lower throughput, requires specific antibodies, can be labor-intensive.Lacks cellular context, may produce false positives/negatives.[10]

III. Biophysical Assays: Quantifying Direct Binding and Kinetics

While CETSA confirms if a compound binds in a cell, biophysical methods using purified protein quantify the precise nature of that interaction.[11] They provide essential data for structure-activity relationship (SAR) studies, defining how tightly and for how long an inhibitor binds its target.

Surface Plasmon Resonance (SPR) & Isothermal Titration Calorimetry (ITC)

SPR and ITC are the gold standards for in-depth biophysical characterization.[12]

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data by measuring changes in mass as the inhibitor flows over a sensor chip with the immobilized target protein. This yields the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[12][13]

  • Isothermal Titration Calorimetry (ITC): Measures the minute heat changes that occur upon binding.[12] It directly determines the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding, providing a complete thermodynamic profile of the interaction.[10]

Causality Behind the Choice: Use SPR when understanding the binding kinetics is crucial. A slow k_off (long residence time) can be highly desirable for sustained inhibition. Use ITC when a complete thermodynamic understanding is needed to guide lead optimization, as it reveals the driving forces (enthalpic vs. entropic) behind the binding event. An orthogonal approach using both is highly recommended for lead candidates.[12]

SPR_Principle Principle of Surface Plasmon Resonance (SPR) cluster_0 A 1. Polarized light hits a gold-coated sensor chip B 2. Target protein is immobilized on the chip C 3. Isoxazole inhibitor flows over the surface and binds D 4. Binding increases mass on the surface, changing the refractive index E 5. Change is detected as a shift in the SPR angle (Response Units) Light Chip Sensor Chip Protein Target Inhibitor Inhibitor Detector Detector A_logic Light Source Chip_logic Sensor Chip (Target Immobilized) Binding_logic Binding Event Chip_logic->Binding_logic Flow_logic Analyte Flow (Isoxazole Inhibitor) Flow_logic->Binding_logic Detection_logic Detector Binding_logic->Detection_logic Mass Change -> RU Change

Caption: Conceptual workflow of an SPR experiment.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip surface (e.g., via amine coupling to a CM5 chip).

  • System Priming: Prime the system with running buffer (e.g., HBS-EP+) to establish a stable baseline signal.

  • Analyte Injection (Association): Inject a series of concentrations of the isoxazole inhibitor over the sensor surface for a defined period, allowing the inhibitor to associate with the immobilized target.

  • Dissociation: Replace the analyte solution with running buffer and monitor the signal decrease as the inhibitor dissociates from the target.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound inhibitor, preparing the surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams (Response Units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and K_D.

Comparative Data: SPR vs. ITC

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures mass change on a sensor surface via refractive index.[13]Measures heat absorbed or released during a binding event in solution.[13]
Key Output k_on, k_off, K_D (Kinetics & Affinity).K_D, ΔH, ΔS, n (Thermodynamics & Affinity).
Throughput Medium to High.Low.
Pros Real-time kinetic data, high sensitivity, reusable chip.Gold standard for thermodynamics, solution-based (no immobilization).
Cons Requires protein immobilization (potential for artifacts), indirect measurement.Low throughput, requires large amounts of pure protein and compound.

IV. Functional Assays: Connecting Target Engagement to Biological Effect

Confirming that an inhibitor binds its target is essential, but demonstrating that this binding event leads to the desired functional outcome is the ultimate goal. Functional assays are designed to measure the biological consequences of target engagement.

Example: Isoxazole-Based Kinase Inhibitor

Many isoxazole derivatives are potent kinase inhibitors.[14] For such a compound, a kinase inhibition assay is a critical step to prove that binding to the kinase's ATP pocket translates into reduced enzymatic activity.

Causality Behind the Choice: A functional assay is the ultimate self-validating step. If a compound shows high-affinity binding in biophysical assays and strong target engagement in CETSA, it must also show potent inhibition in a functional assay. A discrepancy between binding affinity and functional inhibition (IC₅₀) can indicate a non-competitive binding mode or issues with the assay format.

Kinase_Inhibition Kinase Target Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation No_Reaction Inhibition Kinase->No_Reaction ATP ATP ATP->Kinase Substrate Peptide Substrate Substrate->Kinase Inhibitor Isoxazole Inhibitor Inhibitor->Kinase Binds to ATP Pocket

Caption: Inhibition of a kinase by an ATP-competitive isoxazole derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Reagent Preparation: Prepare a reaction buffer containing the purified kinase, its specific peptide substrate, and ATP.

  • Compound Plating: In a 384-well plate, perform a serial dilution of the isoxazole inhibitor to create a dose-response curve. Include positive (no kinase) and negative (vehicle) controls.

  • Kinase Reaction: Add the kinase/substrate mixture to the wells to initiate the reaction. Incubate for a set time (e.g., 60 minutes) at room temperature. The kinase will consume ATP, converting it to ADP.

  • Detection: Add a detection reagent (e.g., Kinase-Glo®) that contains luciferase. The amount of light produced is directly proportional to the amount of ATP remaining in the well.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: High luminescence indicates low kinase activity (high ATP remaining) and thus potent inhibition. Low luminescence indicates high kinase activity (low ATP remaining). Plot the signal against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

V. Conclusion: An Orthogonal Strategy for Unambiguous Validation

No single method can definitively prove target engagement. A robust and trustworthy validation strategy relies on an orthogonal, multi-assay approach that builds confidence at each step.

  • Start Broadly (In Vitro): Use high-throughput biophysical techniques like DSF or SPR to screen for direct binders and establish initial SAR.[10]

  • Confirm in a Cellular Context: Take your most promising hits and validate them using CETSA. This is a critical gatekeeping step to confirm cell permeability and intracellular target engagement.[9]

  • Quantify and Characterize: For lead candidates, perform detailed kinetic (SPR) and thermodynamic (ITC) analysis to deeply understand the binding interaction.[12]

  • Link to Function: Finally, demonstrate that the observed binding and engagement translate into the desired biological activity using a relevant functional assay (e.g., kinase inhibition, whole blood assay).[14]

By systematically applying this multi-pronged strategy, researchers can eliminate ambiguity, avoid common pitfalls, and build an unassailable case for the mechanism of action of their isoxazole-based inhibitors, paving the way for successful downstream development.

References

Assessing the Therapeutic Potential of Modified Isoxazole Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has long been recognized by medicinal chemists as a "privileged scaffold".[1][2][3] Its unique electronic properties, metabolic stability, and capacity to engage in diverse non-covalent interactions with biological targets make it a versatile foundation for the design of novel therapeutic agents.[1][2][3] The inherent modularity of the isoxazole core allows for facile chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, comparative analysis of the therapeutic potential of modified isoxazole scaffolds, with a particular focus on their applications in oncology and inflammation. We will objectively compare the performance of isoxazole-based compounds with established therapeutic alternatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

I. Modified Isoxazoles in Oncology: Targeting Key Cancer Pathways

The dysregulation of cellular signaling pathways is a hallmark of cancer. Modified isoxazole scaffolds have been ingeniously employed to create potent inhibitors of key oncogenic drivers. Here, we compare the performance of isoxazole-based Heat Shock Protein 90 (Hsp90) inhibitors against standard-of-care tyrosine kinase inhibitors in relevant cancer subtypes.

A. Isoxazole-Based Hsp90 Inhibitors: A Multi-Pronged Attack on Cancer

Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive tumor growth and survival.[4] Inhibition of Hsp90 leads to the simultaneous degradation of these client proteins, representing a promising strategy to combat cancer.[4] Several potent and selective Hsp90 inhibitors have been developed based on a 4,5-diarylisoxazole scaffold.[5]

Key Isoxazole-Based Hsp90 Inhibitors:

  • Luminespib (NVP-AUY922): A third-generation, highly potent Hsp90 inhibitor.[6]

  • Ganetespib (STA-9090): A resorcinolic triazolone Hsp90 inhibitor with a distinct chemical structure.[7]

  • Onalespib (AT13387): A potent, second-generation, non-ansamycin Hsp90 inhibitor.[8]

Mechanism of Action of Isoxazole-Based Hsp90 Inhibitors:

These isoxazole derivatives competitively bind to the ATP-binding pocket in the N-terminal domain of Hsp90, inhibiting its ATPase activity. This disruption of the Hsp90 chaperone cycle leads to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins, including EGFR, HER2, AKT, and RAF-1.[9][10] The simultaneous downregulation of multiple oncogenic signaling pathways offers a potential advantage over inhibitors that target a single kinase.

Experimental Workflow: Assessing Hsp90 Inhibition

Hsp90_Inhibition_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cell_culture Cancer Cell Culture (e.g., NSCLC, Breast Cancer) treatment Treatment with Isoxazole Hsp90 Inhibitor cell_culture->treatment viability_assay Cell Viability Assay (MTT Assay) treatment->viability_assay hsp90_assay Hsp90 ATPase Inhibition Assay treatment->hsp90_assay western_blot Western Blot for Client Proteins treatment->western_blot ic50 Determine IC50 viability_assay->ic50 xenograft Tumor Xenograft Model (e.g., Nude Mice) ic50->xenograft Lead Compound Selection ic50_hsp90 Determine IC50 hsp90_assay->ic50_hsp90 protein_degradation Assess Client Protein Degradation western_blot->protein_degradation drug_administration Drug Administration (e.g., i.p., oral) xenograft->drug_administration tumor_measurement Tumor Volume Measurement drug_administration->tumor_measurement efficacy Evaluate Antitumor Efficacy tumor_measurement->efficacy

Caption: Workflow for evaluating isoxazole-based Hsp90 inhibitors.

Comparative Performance Analysis: Hsp90 Inhibitors vs. Standard of Care

1. Non-Small Cell Lung Cancer (NSCLC) with EGFR Mutations:

The standard of care for NSCLC patients with activating EGFR mutations includes EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib.[11][12]

CompoundTargetCell LineIC50 (nM)Citation
Luminespib Hsp90NCI-H1975 (L858R/T790M)4[6]
Ganetespib Hsp90NCI-H1975 (L858R/T790M)30[13]
Onalespib Hsp90A549 (EGFR wt)50[14]
Gefitinib EGFRHCC827 (del E746_A750)13.06[15]
Gefitinib EGFRH3255 (L858R)40[16]

Insights: Isoxazole-based Hsp90 inhibitors demonstrate potent, low nanomolar activity in EGFR-mutant NSCLC cell lines, including those with resistance mutations like T790M (NCI-H1975), where first-generation EGFR TKIs are less effective. This suggests a potential therapeutic strategy for overcoming TKI resistance.

2. HER2-Positive Breast Cancer:

The standard of care for HER2-positive breast cancer often involves HER2-targeted therapies such as the TKI Lapatinib and the monoclonal antibody Trastuzumab.[17][18]

CompoundTargetCell LineIC50 (nM)Citation
Luminespib Hsp90BT-4742.3[5]
Ganetespib Hsp90BT-4748[19]
Ganetespib Hsp90SK-BR-319[13]
Onalespib Hsp90SK-BR-3Not Reported
Lapatinib EGFR/HER2BT-47436[20]
Lapatinib EGFR/HER2SK-BR-380[20]

Insights: In HER2-overexpressing breast cancer cell lines, isoxazole-based Hsp90 inhibitors consistently exhibit lower IC50 values than Lapatinib, indicating greater in vitro potency. Ganetespib has also shown the ability to overcome acquired resistance to Lapatinib in preclinical models.[21] This is clinically significant as Hsp90 inhibition targets the HER2 protein for degradation, offering a distinct mechanism from TKI-mediated enzyme inhibition.

Signaling Pathway: Hsp90 Inhibition in Cancer

Hsp90_Pathway Hsp90 Hsp90 ClientProteins Client Proteins (EGFR, HER2, AKT, RAF-1) Hsp90->ClientProteins Chaperoning & Stability Proteasome Proteasome Hsp90->Proteasome Ubiquitination ClientProteins->Proteasome Ubiquitination Proliferation Cell Proliferation & Survival ClientProteins->Proliferation Isoxazole Isoxazole Hsp90 Inhibitor Isoxazole->Hsp90 Inhibition Degradation Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Proliferation->Apoptosis Inhibition of

Caption: Mechanism of action of isoxazole-based Hsp90 inhibitors.

II. Modified Isoxazoles in Inflammation and Immunology

The isoxazole scaffold is also a key feature in several approved drugs with anti-inflammatory and immunomodulatory properties.

A. Isoxazole-Based COX-2 and Dihydroorotate Dehydrogenase Inhibitors
  • Valdecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, previously used for the treatment of arthritis and pain.[22][23][24][25] Its mechanism involves the inhibition of prostaglandin synthesis, which are key mediators of inflammation.[22][23][24]

  • Leflunomide and Teriflunomide: Leflunomide is a prodrug that is rapidly converted to its active metabolite, Teriflunomide.[14][26][27] Teriflunomide is an immunomodulatory agent that inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[12][14][28] This inhibition leads to a reduction in the proliferation of rapidly dividing cells like activated lymphocytes, making it effective in the treatment of rheumatoid arthritis and multiple sclerosis.[12][14][28]

Comparative Context

While a direct quantitative comparison with a broad range of anti-inflammatory drugs is beyond the scope of this guide, the clinical efficacy of Teriflunomide in reducing the relapse rate in multiple sclerosis provides a strong validation of the therapeutic potential of the isoxazole scaffold in autoimmune diseases. The development of selective COX-2 inhibitors like Valdecoxib, although withdrawn from the market due to cardiovascular side effects, demonstrated the potential of isoxazole derivatives to achieve target selectivity and potent anti-inflammatory effects.[22][23]

III. Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed protocols for key assays are provided below.

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of modified isoxazole compounds on cancer cell lines.[29][30][31]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • Modified isoxazole compound (and comparator drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium with fresh medium containing the desired concentrations of the compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Incubate the plate in the dark at room temperature for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Hsp90 ATPase Activity Assay

This protocol measures the direct inhibitory effect of isoxazole derivatives on the enzymatic activity of Hsp90.[9][10][27][32][33]

Materials:

  • Purified recombinant human Hsp90α protein

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)

  • ATP solution

  • Modified isoxazole compound

  • Malachite green reagent for phosphate detection

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, varying concentrations of the isoxazole compound, and purified Hsp90 protein.

  • Initiate Reaction: Add ATP to each well to initiate the ATPase reaction. Include controls without Hsp90 and without the inhibitor.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).

  • Color Development: Stop the reaction and detect the amount of inorganic phosphate released by adding the malachite green reagent.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of Hsp90 ATPase activity relative to the vehicle control and determine the IC50 value.

IV. Conclusion and Future Perspectives

Modified isoxazole scaffolds have unequivocally demonstrated their therapeutic potential across diverse disease areas, most notably in oncology and inflammation. The isoxazole-based Hsp90 inhibitors, with their ability to simultaneously target multiple oncogenic pathways, represent a particularly promising class of anticancer agents, especially in the context of acquired resistance to targeted therapies. The clinical success of isoxazole-containing immunomodulatory drugs further underscores the versatility of this scaffold.

The causality behind the experimental choices in modifying the isoxazole scaffold lies in the principles of structure-activity relationship (SAR) studies. For instance, in the development of Hsp90 inhibitors, modifications to the aryl groups at the 4 and 5 positions of the isoxazole ring have been systematically explored to optimize binding affinity to the Hsp90 ATP pocket and to enhance cellular potency and pharmacokinetic properties.

Future research should continue to leverage the chemical tractability of the isoxazole core to design next-generation therapeutics with improved selectivity, reduced off-target effects, and novel mechanisms of action. The integration of advanced computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery and development of new isoxazole-based drugs to address unmet medical needs.

V. References

  • Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice. MDPI. --INVALID-LINK--

  • Effects of treatment with an Hsp90 inhibitor in tumors based on 15 phase II clinical trials. Spandidos Publications. --INVALID-LINK--

  • MTT assay protocol. Abcam. --INVALID-LINK--

  • Luminespib (NVP-AUY922) | HSP inhibitor | CAS 747412-49-3. Selleck Chemicals. --INVALID-LINK--

  • MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. --INVALID-LINK--

  • Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes. PubMed. --INVALID-LINK--

  • Application Notes and Protocols for Hsp90 Inhibition. Benchchem. --INVALID-LINK--

  • Application Notes and Protocols: Assaying Hsp90 ATPase Activity with 17-GMB-APA-GA. Benchchem. --INVALID-LINK--

  • Application Notes and Protocols for Determining Cell Viability Using an MTT Assay After NSC260594 Treatment. Benchchem. --INVALID-LINK--

  • Luminespib (AUY-922, NVP-AUY922) - Hsp90 inhibitor. InvivoChem. --INVALID-LINK--

  • Valdecoxib. PubChem. --INVALID-LINK--

  • Valdecoxib : Indications, Uses, Dosage, Drugs Interactions, Side effects. Medical Dialogues. --INVALID-LINK--

  • Teriflunomide | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. --INVALID-LINK--

  • MTT Cell Proliferation Assay. ATCC. --INVALID-LINK--

  • valdecoxib. ClinPGx. --INVALID-LINK--

  • Ganetespib (STA-9090) HSP90 Inhibitor | CAS 888216-25-9. Selleck Chemicals. --INVALID-LINK--

  • Comparison of gefitinib IC50s with EGFR mutational status, EGFR gene... ResearchGate. --INVALID-LINK--

  • Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells. AACR Journals. --INVALID-LINK--

  • BEXTRA® valdecoxib tablets. accessdata.fda.gov. --INVALID-LINK--

  • Activity of the Heat Shock Protein 90 Inhibitor Ganetespib in Melanoma. PLOS One. --INVALID-LINK--

  • First-in-Human Phase I Study of an Oral HSP90 Inhibitor, TAS-116, in Patients with Advanced Solid Tumors. AACR Journals. --INVALID-LINK--

  • The HSP90 inhibitor onalespib potentiates 177Lu-DOTATATE therapy in neuroendocrine tumor cells. PMC. --INVALID-LINK--

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. --INVALID-LINK--

  • Potent activity of the Hsp90 inhibitor ganetespib in prostate cancer cells irrespective of androgen receptor status or variant receptor expression. PMC. --INVALID-LINK--

  • Initial Testing (Stage 1) of Ganetespib, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program. NIH. --INVALID-LINK--

  • IC50 values for neratinib and lapatinib in cell-based assays. ResearchGate. --INVALID-LINK--

  • The effects of lapatinib and neratinib on HER2 protein levels in breast cancer cell lines. Breast Cancer Research. --INVALID-LINK--

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. --INVALID-LINK--

  • Onalespib (AT13387) | Hsp90 Inhibitor. MedChemExpress. --INVALID-LINK--

  • Advances in the clinical development of heat shock protein 90 (Hsp90) inhibitors in cancers. PMC. --INVALID-LINK--

  • Synergistic Activity of the HSP90 Inhibitor Ganetespib With Lapatinib Reverses Acquired Lapatinib Resistance in HER2-Positive Breast Cancer Cells. Frontiers. --INVALID-LINK--

  • Characteristics of the NSCLC Cell Lines Used in this Study with EGFR... ResearchGate. --INVALID-LINK--

  • A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. --INVALID-LINK--

  • Lapatinib is a Dual EGFR/HER2 TK Inhibitor (TKI) for Breast Cancer Research. Active Biohem. --INVALID-LINK--

  • A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. --INVALID-LINK--

  • IC50 values of selected cell lines. ResearchGate. --INVALID-LINK--

  • Gefitinib Induces Apoptosis in the EGFR L858R Non–Small-Cell Lung Cancer Cell Line H3255. AACR Journals. --INVALID-LINK--

  • Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. --INVALID-LINK--

  • Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors. PMC. --INVALID-LINK--

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. --INVALID-LINK--

  • High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity. PubMed. --INVALID-LINK--

  • Concordance between IC50 values for gefitinib vs erlotinib. ResearchGate. --INVALID-LINK--

  • HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review). Spandidos Publications. --INVALID-LINK--

  • Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit. PubMed. --INVALID-LINK--

  • From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis. PMC. --INVALID-LINK--

  • Teriflunomide. Wikipedia. --INVALID-LINK--

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Proactive Approach to Safety

Given its chemical structure—an isoxazole ring linked to a hydroxyphenyl group and a methyl carboxylate—we must anticipate potential hazards such as skin and eye irritation, respiratory tract irritation if inhaled as a dust, and potential toxicity. Therefore, a comprehensive approach to personal protective equipment (PPE) is paramount.[1]

Core Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 standards.Protects eyes from accidental splashes of the compound, which could cause serious irritation or damage.[2][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact, which can lead to irritation or absorption of the chemical.[1][2] Gloves should be inspected for integrity before each use.[5]
Body Protection A flame-resistant lab coat.Protects skin and personal clothing from contamination.[2][3]
Respiratory Protection To be used in a well-ventilated area, such as a chemical fume hood.Minimizes the inhalation of any fine dust particles of the compound.[1]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.[2][3]

It is crucial to always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][6]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize risk and ensure the integrity of your research. The following diagram and step-by-step guide outline the safe handling of this compound throughout its lifecycle in the laboratory.

cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal receiving 1. Receiving: Inspect container integrity. Verify label. storage 2. Storage: Store in a cool, dry, well-ventilated area. Away from incompatible materials. receiving->storage Upon receipt ppe 3. Don PPE: Follow Core PPE Protocol. storage->ppe Before use fume_hood 4. Work in Fume Hood: Minimize inhalation exposure. ppe->fume_hood weighing 5. Weighing & Transfer: Handle carefully to avoid dust generation. fume_hood->weighing experiment 6. Experimentation: Follow established laboratory procedures. weighing->experiment waste_collection 7. Waste Segregation: Collect solid and liquid waste separately. experiment->waste_collection Post-experiment labeling 8. Label Waste Container: Clearly label as hazardous chemical waste. waste_collection->labeling disposal 9. Disposal: Dispose of through an approved hazardous waste program. labeling->disposal

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Receiving and Inspection : Upon receiving the chemical, visually inspect the container for any signs of damage or leakage. Ensure the label is intact and clearly identifies the contents.[7]

  • Storage : Store the container in a cool, dry, and well-ventilated area.[8] It should be kept away from incompatible materials, such as strong oxidizing agents.[8] The storage area should be clearly marked with appropriate hazard signs.

  • Preparation and PPE : Before handling the compound, ensure you are wearing all the required personal protective equipment as outlined in the table above.[6][7]

  • Working in a Ventilated Space : All handling of the solid compound should be conducted in a properly functioning chemical fume hood to prevent the inhalation of any airborne particles.[1][9]

  • Weighing and Transferring : When weighing and transferring the solid, do so carefully to minimize the creation of dust. Use appropriate tools, such as a chemical spatula.

  • During Experimentation : Follow your established and validated experimental protocol. Avoid working alone in the laboratory when handling hazardous chemicals.[2][9]

  • Spill Management : In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[1] Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[1] Carefully sweep or scoop up the material, place it in a sealed and labeled container for hazardous waste disposal.[1]

  • Decontamination : After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical final step.

Waste Segregation and Collection:

  • Solid Waste : Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, leak-proof container that is clearly labeled as "Hazardous Chemical Waste" and includes the full chemical name.[1]

  • Liquid Waste : If the compound is used in a solution, collect the liquid waste in a chemically resistant, sealed container.[1] This container must also be clearly labeled as "Hazardous Chemical Waste" with the full chemical name and approximate concentrations of the components.

Disposal Procedure:

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[1] All waste containing this compound must be disposed of through your institution's approved hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.